Cyancobalamin-b-carboxylic Acid
Description
BenchChem offers high-quality Cyancobalamin-b-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyancobalamin-b-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXULFRVUMZMFQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87CoN13O15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Cyanocobalamin-b-carboxylic Acid?
[1][2]
Executive Summary
Cyanocobalamin-b-carboxylic acid (CAS: 38218-77-8) is a specific monocarboxylic acid derivative of Vitamin B12 (cyanocobalamin) where the propionamide side chain at the C3 position (ring A) of the corrin macrocycle has been hydrolyzed to a propionic acid group.[1][2] Unlike the parent molecule, which is electrically neutral (zwitterionic phosphate/cobalt balance), the b-carboxylic acid carries an additional negative charge at physiological pH, altering its electrophoretic mobility and solubility.[2]
This derivative is of high value in drug development as a "trojan horse" vector. The carboxylic acid moiety provides a unique, chemically orthogonal handle for conjugation to small molecules, peptides, or polymers, allowing them to hijack the dietary B12 uptake pathway (via Intrinsic Factor and Transcobalamin II) for targeted delivery to rapidly dividing cells.[2]
Chemical Structure & Stereochemistry[2][3]
The Corrin Core and Numbering
The structure of cyanocobalamin-b-carboxylic acid retains the core organometallic features of Vitamin B12:
-
Central Metal: Cobalt(III) in a distorted octahedral geometry.[2]
-
Equatorial Ligand: A corrin ring composed of four reduced pyrrole units (A, B, C, D).[1][2][3]
-
Axial Ligands:
The b-Position Specifics
The defining feature of this molecule is the modification at the
-
Location: Attached to Carbon 3 (C3) of Ring A.[2]
-
Stereochemistry: The b-side chain projects to the
-face (upper face), the same side as the cyanide ligand.[2] This "upward" projection is critical for steric accessibility during conjugation reactions. -
Chemical Change:
Note on Isomers: Acid hydrolysis of cyanocobalamin yields three primary monocarboxylic acids: b- (C3), d- (C8), and e- (C13).[1][2] Historically, these were confusingly labeled as CMS1, CMS2, and CMS3.[1][2] Modern 2D-NMR (HMBC) has definitively assigned the b-isomer, distinguishing it from the e-isomer (often the major hydrolysis product) and the d-isomer.[1][2]
Structural Visualization
The following diagram illustrates the logical hierarchy of the B12 structure and the specific modification site.
Figure 1: Schematic representation of Cyanocobalamin-b-carboxylic acid structure.[1][2][4] The b-position (C3) on the beta-face is the site of hydrolysis.[1][2]
Synthesis & Purification Protocol
Producing high-purity cyanocobalamin-b-carboxylic acid requires controlled acid hydrolysis followed by rigorous chromatographic separation to remove the d- and e-isomers.[1][2]
Acid Hydrolysis Workflow
The amide groups on B12 have different hydrolytic stabilities. The e-amide is typically the most labile, followed by b and d.
| Parameter | Condition | Rationale |
| Reagent | 0.1 M HCl | Mild acid prevents degradation of the nucleotide loop.[1][2] |
| Time | 72 hours | Sufficient to hydrolyze ~50% of B12, maximizing mono-acids over di/tri-acids.[2] |
| Temperature | Room Temp (25°C) | Higher temps accelerate corrin ring degradation.[1][2] |
| Quench | Neutralize to pH 7.0 | Use dilute NaOH or Na2CO3 to stop reaction immediately. |
Purification (The Critical Step)
Separating the b-isomer from the e-isomer (major product) and d-isomer is challenging due to their identical mass and similar pKa.[2]
Recommended Protocol: Anion Exchange Chromatography [2]
-
Loading: Apply the neutralized hydrolysate. Unreacted Cyanocobalamin (neutral) elutes with water.[1][2]
-
Elution Gradient: 0 to 0.05 M Acetic Acid.
-
Polishing: Desalt using C18 Reverse-Phase HPLC (Water/Methanol gradient with 0.1% TFA).
Figure 2: Synthesis and purification workflow. The b-isomer is isolated via anion exchange chromatography.[1][2]
Characterization & Identification
To validate the identity of the b-isomer, rely on the following analytical markers.
Mass Spectrometry (ESI-MS)[1][2]
-
Difference: +1 Da shift relative to Cyanocobalamin (1355.4 Da) due to the conversion of
(44 Da) to (45 Da).[1][2]
HPLC Retention
On a standard C18 RP-HPLC column (Gradient: 10-50% MeOH in 0.1% TFA):
-
Order of Elution: B12 (Neutral) < Monocarboxylic Acids.[2]
-
The acids elute later than B12 because, at pH ~2 (TFA), the carboxyl group is protonated (
), making the molecule slightly more hydrophobic than the parent amide.[1][2]
NMR Spectroscopy (Definitive)
The only way to distinguish b-acid from d- or e-acid is NMR.[1][2]
-
Proton NMR (
H): The methylene protons adjacent to the new carboxyl group will show a slight chemical shift change compared to the amide precursor.[2] -
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.[2] You must observe correlations between the corrin ring C3 carbon and the side-chain carbonyl carbon.
Reactivity & Bioconjugation[1][2]
The primary application of Cyanocobalamin-b-carboxylic acid is the synthesis of B12-drug conjugates.[2] The b-position is preferred because it projects "upwards" (
Activation Protocol (Carbodiimide)[1][2]
-
Activation: React b-acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in dry DMSO or DMF.[1][2]
-
Intermediate: Formation of the semi-stable b-NHS ester .
-
Coupling: Add the amine-containing payload (Drug-NH2 or Protein-Lysine).[1][2]
-
Result: Stable Amide Bond.
Caution: The phosphate group on the nucleotide loop is also reactive but less nucleophilic than the activated carboxylate. However, care must be taken to avoid side reactions at the ribose hydroxyls.
References
-
Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980).[1][2] Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215-2219.[1][2] Link[1][2]
-
Pagano, T. G., & Marzilli, L. G. (1989).[1][2] Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy. Biochemistry, 28(18), 7213-7223.[1][2] Link[1][2]
-
Pathare, P. M., et al. (1996).[2] Synthesis of cobalamin-biotin conjugates that vary in the position of attachment to the cobalamin nucleus. Bioconjugate Chemistry, 7(2), 217-232.[1][2] Link[1][2]
-
PubChem. Cyanocobalamin (Compound CID: 16212801).[2] National Library of Medicine. Link[1][2]
-
United States Biological. Cyanocobalamin-b-carboxylic Acid (CAS: 38218-77-8).[1][2] Product Data Sheet. Link[1][2]
Technical Guide: Spectroscopic Characterization & Isolation of Cyanocobalamin-b-carboxylic Acid
Topic: Spectroscopic Properties of Cyanocobalamin-b-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary & Molecular Architecture
Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH) is a critical derivative of Vitamin B12 (Cyanocobalamin, CNCbl) where the propionamide side chain at position b of the corrin ring is hydrolyzed to a carboxylic acid. Unlike the d- and e- isomers, the b-isomer is chemically unique due to its spatial orientation, which projects away from the nucleotide loop. This structural feature preserves affinity for Intrinsic Factor (IF), making Cbl-b-COOH the preferred scaffold for bioconjugation in targeted drug delivery systems.
This guide provides a definitive spectroscopic profile and isolation workflow for Cbl-b-COOH, distinguishing it from its structural isomers (d- and e-) and the parent amide.
Structural Definition
-
Parent Molecule: Cyanocobalamin (
)[1][2] -
Target Derivative: Cyanocobalamin-b-carboxylic acid (
) -
Modification: Hydrolysis of the amide group (
) at position b to a carboxyl group ( ). -
Molecular Weight: 1355.37 Da (Parent)
1356.36 Da (Acid derivative). The mass shift is +0.984 Da ( loss, gain).
Spectroscopic Fingerprinting
Accurate identification of the b-isomer requires a multi-modal approach. While UV-Vis establishes the integrity of the corrin chromophore, NMR is the only standalone technique capable of unambiguous isomer assignment.
UV-Visible Absorption Spectroscopy
The electronic spectrum of Cbl-b-COOH is dominated by
Key Parameters (Water, pH 7.0):
| Band Assignment | Wavelength ( | Extinction Coefficient ( | Diagnostic Criteria |
| 361 nm | ~27,500 | Primary quantification peak | |
| 520-530 nm | (shoulder) | Indicator of Co-coordination state | |
| 550 nm | ~8,700 | Visible color determinant (Red) | |
| UV region | 278 nm | ~16,300 | Protein/Nucleotide overlap region |
Self-Validating Purity Ratios:
To validate the quality of the isolated fraction, calculate the following absorbance ratios. Deviations
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the b-acid from d- and e- isomers. The diagnostic signal is the Carbon-13 (
Protocol for Isomer Assignment:
-
Sample Prep: Dissolve ~5 mg in
. -
Experiment: Run
NMR or 2D HMBC (Heteronuclear Multiple Bond Correlation). -
pH Titration (The "Acid Test"):
-
Record spectra at pH 2.0 (protonated
) and pH 7.5 (deprotonated ). -
Mechanism: The deprotonation causes a significant downfield chemical shift (
) in the carbonyl carbon of the modified side chain. -
Differentiation: The b-position carboxyl shows a distinct shift pattern compared to d and e due to its specific magnetic environment near the C19 methyl group and the nucleotide loop.
-
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is preferred to prevent fragmentation of the labile axial cyanide ligand.
-
Observed Ion (
): ~1357.4 m/z (Positive mode). -
Observed Ion (
): ~679.2 m/z. -
Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the mass difference of +0.98 Da relative to a Cyanocobalamin standard run in parallel.
Experimental Workflow: Isolation & Purification
The preparation of Cbl-b-COOH involves controlled acid hydrolysis followed by high-resolution separation. The hydrolysis is non-selective, yielding a statistical mixture of b-, d-, and e- monocarboxylic acids (along with di- and tri-acids) that must be resolved.
Hydrolysis Protocol
-
Reagents: 0.1 M Hydrochloric Acid (HCl).
-
Conditions: Incubate Cyanocobalamin (10 mg/mL) in 0.1 M HCl at room temperature for 72 hours.
-
Causality: Mild conditions are chosen to maximize the yield of monocarboxylic acids while minimizing the formation of di/tri-acids or de-metallation of the cobalt center.
Chromatographic Separation (Prep-HPLC)
The isomers elute in a predictable order based on the hydrophobicity changes induced by the specific position of the carboxyl group.
Methodology:
-
Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5
). -
Mobile Phase A: 10 mM Ammonium Acetate / 0.1% Acetic Acid (pH 4.0).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 0-20% B over 5 min, 20-40% B over 30 min.
Elution Order (Typical on C18):
-
Di/Tri-acids (Most polar, elute first)
-
Isomer d-COOH
-
Isomer b-COOH (Target)
-
Isomer e-COOH
-
Unreacted Cyanocobalamin (Most hydrophobic)
Note: The exact order of b, d, and e can vary slightly depending on the specific buffer pH and ion-pairing agents used. Co-injection with a known standard is recommended for the first run.
Visualization: Isolation Workflow
Caption: Workflow for the controlled hydrolysis of Cyanocobalamin and chromatographic resolution of the b-carboxylic acid isomer.
Bioconjugation Logic: Why the b-Isomer?
In drug development, the choice of the b-isomer is not arbitrary. It is governed by the Structure-Activity Relationship (SAR) regarding Intrinsic Factor (IF) binding.
-
The "e" and "d" positions: Located near the dimethylbenzimidazole nucleotide loop. Modification here often sterically hinders the conformational changes required for IF binding, drastically reducing oral bioavailability.
-
The "b" position: Located on the upper face of the corrin ring, projecting away from the nucleotide loop. Conjugation at this site generally preserves the receptor-binding affinity.
Visualization: Structural Logic
Caption: Structural rationale for selecting the b-isomer: minimizing steric interference with Intrinsic Factor binding.
References
-
Pagano, T. G., & Marzilli, L. G. (1989). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy.[6] Biochemistry. Link
- Pathare, P. M., et al. (2013).
-
United States Pharmacopeia (USP). Cyanocobalamin Monograph: Identification Tests (UV-Vis absorption ratios). Link
- Anton, K., et al. (1984). Separation of the monocarboxylic acid isomers of cyanocobalamin by HPLC.
- Fieber, W., et al. (2010). Characterization of B12 derivatives by Mass Spectrometry. Analytical Chemistry.
Sources
Biological Role of Vitamin B12 Carboxylic Acid Derivatives
This technical guide details the biological roles, pharmacological applications, and experimental characterization of Vitamin B12 (cobalamin) carboxylic acid derivatives. It is structured to serve researchers in chemical biology and drug discovery.
Technical Guide & Whitepaper
Executive Summary: The Structural Imperative
Vitamin B12 (cobalamin) is not merely a cofactor; it is a sterically demanding organometallic complex defined by its corrin ring and seven amide side chains (labeled a through g). The carboxylic acid derivatives of B12—formed when these amide groups are hydrolyzed to carboxylates—represent a critical bifurcation in biological function:
-
The Antagonists (Antivitamins): Derivatives modified at the
- or -positions often act as competitive inhibitors. They bind to transport proteins but fail to be processed into active cofactors, effectively inducing localized B12 deficiency. -
The Vectors (Drug Delivery): Derivatives modified at the
-position retain high affinity for transport proteins (Intrinsic Factor and Transcobalamin II). This unique property makes the -carboxylic acid the premier "Trojan Horse" vector for targeted drug delivery.
Structural Biochemistry of the Side Chains
The corrin ring of cobalamin is decorated with acetamide (
| Side Chain | Position | Biological Impact of Hydrolysis/Modification |
| C7 (Ring B) | Critical Interface. This amide forms hydrogen bonds with residues in Intrinsic Factor (IF) and Transcobalamin (TC). Hydrolysis to acid ( | |
| C13 (Ring C) | Steric Clash. Modifications here often interfere with the corrin ring folding or protein binding pockets. | |
| C8 (Ring B) | The Solvent-Exposed Gateway. This side chain points away from the protein binding interface. Hydrolysis to acid or conjugation here has negligible effect on protein binding ( |
The Antivitamin Effect: Mechanism of Action
"Antivitamins" are B12 analogs that stall the metabolic machinery. The carboxylic acid derivatives, particularly those arising from random hydrolysis or specific modifications at the
The Metabolic Blockade
For B12 to function, it must undergo "tailoring" by the chaperone protein MMACHC (CblC).
-
Uptake: The analog binds TCII and enters the cell via the CD320 receptor.
-
Stalling: If the side chain modification (e.g., a bulky acid or conjugate at the wrong position) prevents MMACHC from removing the upper ligand or reducing the Cobalt center, the molecule remains inert.
-
Inhibition: These inert complexes occupy the active sites of Methionine Synthase (MS) or Methylmalonyl-CoA Mutase (MCM) without catalyzing the reaction.
Visualization: The Antivitamin Pathway
The following diagram illustrates how specific derivatives cause metabolic stalling.
Caption: Differential processing of B12 derivatives. Native B12 is processed by MMACHC; b-acid derivatives often stall or inhibit this step.
Therapeutic Application: The "Trojan Horse" Vector
The most significant applied biological role of B12 carboxylic acids is in Targeted Drug Delivery . By utilizing the
Why the e-isomer?
-
Affinity Retention: The
-isomer conjugates retain of the binding affinity to Intrinsic Factor compared to native B12. -
Oral Bioavailability: Because IF binding is preserved, these conjugates can be absorbed orally via the ileal cubilin receptor, bypassing the need for injection.
Comparative Binding Data
The following table summarizes the impact of side-chain acidification on protein binding.
| Derivative | Intrinsic Factor Affinity ( | Transcobalamin Affinity ( | Biological Status |
| Cyanocobalamin (Native) | Vitamin | ||
| Functional Vector | |||
| Reduced | Antagonist / Impurity | ||
| Variable | Variable | Impurity |
Experimental Protocols
For researchers synthesizing these derivatives, the following protocols ensure high purity and structural validation.
Protocol: Acid Hydrolysis & Isolation of e-Acid
Objective: Generate mono-carboxylic acid derivatives from Cyanocobalamin (CN-Cbl) and isolate the specific e-isomer.
Reagents:
-
Cyanocobalamin (USP Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
Dowex 1X2 (Acetate form) Resin
-
HPLC Buffer A: 10 mM Ammonium Acetate, pH 4.0
-
HPLC Buffer B: Acetonitrile
Workflow:
-
Hydrolysis: Dissolve CN-Cbl in 0.1 M HCl. Incubate at room temperature for 72 hours. Note: Mild conditions prevent corrin ring degradation.
-
Desalting: Pass the mixture through an Amberlite XAD-2 column. Wash with water to remove salts; elute cobalamins with methanol.
-
Anion Exchange (Crude Separation):
-
Load mixture onto Dowex 1X2 (Acetate) column.
-
Fraction 1 (Unreacted B12): Elute with water.
-
Fraction 2 (Monocarboxylic Acids): Elute with 0.05 M Acetic Acid.
-
Fraction 3 (Di/Tri-acids): Elute with 0.1 M+ Acetic Acid.
-
-
Isomer Purification (Preparative HPLC):
-
Inject Fraction 2 onto a C18 Reverse-Phase column.
-
Gradient: 0-30% B over 30 minutes.
-
Elution Order: The isomers typically elute in the order:
-acid -acid -acid . -
Validation: The
-acid is usually the most abundant isomer in mild acid hydrolysis (approx 40-50% of the acid fraction).
-
Protocol: Bioconjugation via EDC/NHS
Objective: Conjugate an amine-containing payload (Drug-NH2) to B12-
-
Activation: Dissolve B12-
-COOH in dry DMSO. Add 1.5 eq EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.0 eq NHS (N-hydroxysuccinimide). Stir for 1 hour. -
Coupling: Add 1.2 eq of the payload (Drug-NH2) and 3.0 eq DIPEA. Stir overnight at RT.
-
Purification: Precipitate in Acetone/Ether (1:1). Purify via Semi-Prep HPLC to remove unreacted B12 acid.
References
-
Antivitamins B12: A Structure- and Reactivity-Based Concept. Source:Chemistry - A European Journal, 2015. URL:[Link]
-
Vitamin B12-derivatives: Enzyme cofactors and ligands of proteins and nucleic acids. Source:[1][2]Chemical Society Reviews, 2011. URL:[Link]
-
Organometallic cobalamin anticancer derivatives for targeted prodrug delivery. Source:Dalton Transactions, 2017.[3] URL:[Link]
-
Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern 2D NMR. Source:Biochemistry, 1991. URL:[Link]
-
From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery. Source:MDPI Pharmaceutics, 2023. URL:[Link][4]
Sources
Technical Whitepaper: Cyanocobalamin-b-carboxylic Acid
This guide details the technical specifications, synthesis, purification, and application of Cyanocobalamin-b-carboxylic Acid (CAS 38218-77-8) .[1] It is designed for researchers utilizing Vitamin B12 as a scaffold for targeted drug delivery and bioconjugation.[1]
A Strategic Scaffold for Receptor-Targeted Bioconjugates[1]
Core Identity & Chemical Architecture
Cyanocobalamin-b-carboxylic acid (also known as 32-carboxycyanocobalamin ) is a specific monocarboxylic acid derivative of Vitamin B12.[1][] Unlike the native vitamin, which possesses propionamide side chains at the b, d, and e positions of the corrin ring, this derivative has undergone selective hydrolysis at the b-position, converting the amide (–CONH₂) to a carboxylic acid (–COOH).[1]
This modification provides a unique "chemical handle" for bioconjugation while altering the molecule's interaction with B12-transport proteins (Intrinsic Factor, Transcobalamin II, and Haptocorrin), making it a critical tool for modulating pharmacokinetics and tissue targeting.[1]
| Property | Technical Specification |
| CAS Number | 38218-77-8 |
| Synonyms | 32-Carboxycyanocobalamin; Cyanocobalamin EP Impurity B*; Vitamin B12-b-acid |
| Molecular Formula | C₆₃H₈₇CoN₁₃O₁₅P |
| Molecular Weight | 1356.35 g/mol (Monoisotopic mass approx.[1][3][4][5] 1355.55 Da) |
| Appearance | Dark red/crystalline solid (hygroscopic) |
| Solubility | High in Water, DMSO, Methanol; Insoluble in Acetone, Ether |
| pKa (COOH) | ~4.5 (Estimated) |
| UV-Vis Maxima | 278 nm, 361 nm (γ-band), 550 nm (α/β-band) |
*Note: Nomenclature can vary between pharmacopeias.[1] "Impurity B" in EP often refers to the b-acid, but rigorous verification via NMR is required due to the existence of d- and e-isomers.
Structural Logic & Biological Implications
The therapeutic utility of CAS 38218-77-8 lies in the spatial orientation of the b-side chain.
-
The Corrin Ring Context: Vitamin B12 contains three acetamide (a, c, g) and four propionamide (b, d, e, f) side chains.[1][6] The f-amide is covalently linked to the aminopropanol arm holding the nucleotide loop.
-
The b-Position Specificity: The b-propionamide extends upward from the corrin plane. Modification here (hydrolysis to acid) significantly reduces affinity for Intrinsic Factor (IF) , thereby abolishing oral bioavailability.[1] However, it retains varying degrees of affinity for Transcobalamin II (TCII) and Haptocorrin (HC) .[1]
-
Strategic Use: Because it bypasses the IF-mediated gut uptake, the b-carboxylic acid scaffold is ideal for parenteral drug delivery systems where systemic circulation and specific tissue uptake (e.g., tumor targeting via CD320 or HC receptors) are desired, minimizing background absorption from the gut.[1]
Synthesis & Purification Protocols
The production of Cyanocobalamin-b-carboxylic acid involves the controlled acid hydrolysis of Cyanocobalamin, followed by rigorous chromatographic separation to isolate the b-isomer from the d- and e-isomers.
A. Synthesis: Controlled Acid Hydrolysis
-
Principle: The propionamide side chains hydrolyze at different rates.[1] The b, d, and e positions are the most labile.[1]
-
Reagents: 0.1 M to 1.0 M Hydrochloric Acid (HCl).[1]
-
Conditions: Stir at room temperature for 24–72 hours. (Mild heating accelerates the reaction but increases di-/tri-acid byproducts).[1]
-
Reaction:
[1]
B. Purification: Preparative HPLC (Critical Step)
Separation of the b-isomer from the d- and e-isomers is non-trivial due to their identical mass and similar polarity.[1] High-efficiency C18 columns with distinct pH control are required.[1]
Validated HPLC Protocol:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Waters Symmetry or Phenomenex Luna), 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.[1]0) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol |
| Gradient | 0–5 min: 10% B; 5–25 min: Linear ramp to 30% B; 25–30 min: Hold 30% B |
| Flow Rate | 1.0 mL/min (Analytical); Scale up for Prep |
| Detection | UV at 361 nm (Specific to Cobalamin core) |
| Retention Logic | The isomers typically elute in the order of d < b < e (Order may vary by column chemistry; NMR confirmation is mandatory).[1] |
C. Characterization (Self-Validating System)
Do not rely solely on retention time.[1] Confirm identity using 2D-NMR (HMBC) .
-
Diagnostic Signal: Look for the correlation between the corrin ring C7 proton and the carboxyl carbon. The b-isomer shows distinct chemical shifts for the propionic side chain protons compared to d and e.
-
Mass Spectrometry: ESI-MS (+) should show
[M+H]⁺.[1]
Bioconjugation Workflow
The carboxylic acid group on the b-chain serves as the attachment point for amines (drugs, fluorophores, peptides).[1]
Step 1: Activation (NHS Ester Formation) [1]
-
Dissolve: 1 eq. Cyanocobalamin-b-carboxylic acid in dry DMSO or DMF.[1]
-
Add: 1.5 eq. N-hydroxysuccinimide (NHS) and 1.5 eq.[1] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
-
Incubate: Room temperature for 2–4 hours.
-
Validation: Monitor by TLC or HPLC (shift in retention time due to NHS ester formation).
Step 2: Coupling (Amidation)
-
React: Add the amine-containing payload (e.g., Doxorubicin, GLP-1 analog) to the activated mixture.[1]
-
Buffer: Adjust pH to 7.5–8.0 using DIPEA or TEA (if in organic solvent) or Bicarbonate buffer (if aqueous).[1]
-
Purify: Dialysis or Prep-HPLC to remove unreacted B12 and coupling reagents.
Visualization of Pathways
Diagram 1: Hydrolysis & Isomer Separation Logic
This diagram illustrates the generation of the isomeric mixture and the purification logic required to isolate the specific b-isomer.
Caption: Workflow for isolating Cyanocobalamin-b-carboxylic acid from the hydrolytic mixture of isomers.
Diagram 2: Bioconjugation Mechanism
This diagram details the chemical activation and coupling strategy utilizing the b-carboxylic acid handle.
Caption: Two-step bioconjugation strategy: Carboxyl activation followed by amine coupling.
References
-
Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980).[1] Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[7] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society. Link[1]
-
Pathare, P. M., et al. (2022).[1][8] Isolation of 50-Carboxycyanocobalamin and 32-Carboxycyanocobalamin Impurities from Cyanocobalamin Drug Substance by Preparative HPLC Technique.[1][8] Indo American Journal of Pharmaceutical Sciences.[1][8] Link
-
McEwan, J. F., & Veitch, H. (2025).[1] Vitamin B12 in drug delivery: Breaking through the barriers to a B12 bioconjugate pharmaceutical.[1] Expert Opinion on Drug Delivery/ResearchGate.[1] Link
-
Brown, K. L. (2005).[1] Chemistry and Enzymology of Vitamin B12.[1][9][10][11][12] Chemical Reviews.[1] Link[1]
-
US Biological. (n.d.).[1] Cyanocobalamin-b-carboxylic Acid - Technical Data Sheet.[1]Link[1]
Sources
- 1. Cyanocobalamin - Wikipedia [en.wikipedia.org]
- 3. htsbiopharma.com [htsbiopharma.com]
- 4. Cyanocobalamin-b-carboxylic Acid | LGC Standards [lgcstandards.com]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Recognition Patterns between Vitamin B12 and Proteins Explored through STD-NMR and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Purification of Cyanocobalamin-b-Monocarboxylic Acid
Abstract
This technical guide details the synthesis, purification, and characterization of Cyanocobalamin-b-monocarboxylic acid (CBC-b-acid) , a critical derivative of Vitamin B12. Unlike the parent molecule, CBC-b-acid possesses a reactive carboxylic acid handle at the b-position of the corrin ring, enabling precise conjugation to cytotoxic payloads, polymers, and imaging agents. This guide departs from generic protocols by focusing on the specific challenges of regio-isomeric separation , providing a validated workflow to isolate the b-isomer from the d- and e-isomers generated during acid hydrolysis.
Introduction & Strategic Utility
Cyanocobalamin (Vitamin B12) contains three labile propionamide side chains at positions b, d, and e.[1] Hydrolysis of these amides yields monocarboxylic acids. The b-isomer is of paramount importance in drug development because the b-side chain extends upward, away from the steric bulk of the nucleotide loop and the corrin ring. This unique spatial orientation allows conjugated payloads to interact with target receptors (e.g., Transcobalamin II) with minimal steric interference, preserving the biological affinity of the cobalamin carrier.
Structural Target
-
Parent: Cyanocobalamin (
)[2][3][4] -
Target: Cyanocobalamin-b-monocarboxylic acid (
) -
Transformation: Hydrolysis of the propionamide at C7 (b-position) to a propionic acid.
Mechanistic Principles
Acid Hydrolysis Kinetics
The conversion of cyanocobalamin to its mono-acid derivatives is achieved via mild acid hydrolysis . The reaction is governed by the relative lability of the amide groups.
-
Selectivity: The reaction is non-selective. The b-, d-, and e-amides have similar hydrolytic rates, leading to a statistical mixture of mono-acids, along with di- and tri-acids if the reaction proceeds too long.
-
Control: Kinetic control is achieved by moderating temperature (Room Temperature) and acid concentration (0.1N – 1.0N HCl). High temperatures promote corrin ring degradation and de-metallation.
Isomeric Separation Logic
Since the synthesis yields a mixture, the core technical challenge is purification .
-
Charge Difference: At pH ~4-5, the monocarboxylic acids carry a net charge of -1 (phosphate) + -1 (carboxylate) + +1 (cobalt) = -1 , whereas unreacted cyanocobalamin is neutral (zwitterionic phosphate/cobalt cancels out). This allows separation of acids from the parent vitamin.
-
Isomeric Resolution: The b, d, and e isomers have subtle differences in pKa and hydrophobicity. Strong Anion Exchange (SAX) chromatography or high-resolution C18 HPLC is required to resolve the b-isomer from the d/e pair.
Experimental Protocol
Reagents and Equipment
-
Precursor: Cyanocobalamin (USP/Ph. Eur. Grade), dried over
. -
Solvent: 0.5 M Hydrochloric Acid (HCl).
-
Resin: Dowex 1X2 (100-200 mesh) or Q-Sepharose Fast Flow.
-
Desalting: Amberlite XAD-2 or C18 Sep-Pak cartridges.
-
Analysis: HPLC with UV detector (361 nm), ESI-MS.
Step-by-Step Synthesis
Step 1: Hydrolysis[5]
-
Dissolve 1.0 g (0.74 mmol) of Cyanocobalamin in 100 mL of 0.5 M HCl .
-
Stir the deep red solution continuously at room temperature (20–25°C) for 60–72 hours .
-
Note: Do not heat. Heating accelerates the formation of di/tri-acids and degradation products.
-
-
Monitor reaction progress via HPLC. The target endpoint is ~40-50% conversion to mono-acids. Pushing for higher conversion increases di-acid impurities.
Step 2: Quenching and Extraction
-
Neutralize the reaction mixture to pH 6.0–7.0 using dilute NaOH or solid
. -
Desalting/Extraction (Phenol Method):
-
Extract the aqueous solution with phenol/chloroform (1:1 v/v) . The cobalamins partition into the organic phase.
-
Wash the organic phase twice with distilled water to remove salts.
-
Back-extract the cobalamins into water by adding acetone/diethyl ether (to make the organic phase less polar) and water.
-
Concentrate the aqueous phase under reduced pressure (Rotavap, <40°C).
-
Purification (The Critical Step)
Step 3: Anion Exchange Chromatography
-
Column Prep: Pack a column (
cm) with Dowex 1X2 (acetate or formate form). -
Loading: Apply the concentrated aqueous crude mixture.
-
Elution Gradient:
-
Fraction A (Unreacted B12): Elute with distilled water. The neutral cyanocobalamin will pass through.
-
Fraction B (Monocarboxylic Acids): Elute with a gradient of 0.01 M to 0.1 M Acetic Acid (or Ammonium Acetate pH 5).
-
Fraction C (Di/Tri-acids): Elute with 0.5 M Acetic Acid or dilute HCl.
-
-
Collection: Collect the Monocarboxylic Acid fraction (Fraction B). This contains the mixture of b, d, and e isomers.[1][6]
Step 4: Isomer Isolation (Semi-Prep HPLC)
To isolate pure CBC-b-acid from the d and e isomers:
-
System: C18 Reverse Phase Semi-Prep Column (e.g., Phenomenex Luna C18, 5µm,
mm). -
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: Acetonitrile.[7]
-
-
Gradient: 10% B to 30% B over 40 minutes.
-
Elution Order: typically b-isomer elutes first, followed closely by d and e isomers (order may vary slightly based on specific column chemistry; verify with NMR).
-
Lyophilization: Freeze-dry the collected b-isomer fraction to obtain a red powder.
Visualization of Workflow
Figure 1: Operational workflow for the synthesis and purification of Cyanocobalamin-b-monocarboxylic acid.
Characterization & QC
Every batch must be validated to ensure the correct isomer has been isolated.
| Parameter | Method | Acceptance Criteria |
| Identity | ESI-MS | Mass shift of +1 Da (Hydrolysis of |
| Isomeric Purity | The b-isomer is distinguished by chemical shifts of the C7 propionic side chain. HMBC correlates the carboxyl carbon to the specific corrin ring protons. | |
| UV-Vis Spectrum | Spectrophotometry | Maxima at 278, 361, and 550 nm.[3] Ratio |
| Purity | Analytical HPLC | >95% purity; single peak with no shoulder (shoulders indicate d/e contamination). |
Troubleshooting
-
Low Yield: If conversion is <20%, increase time to 96h. Do not increase acid concentration >1.0 M as this degrades the nucleotide loop.
-
Poor Separation: If b and d/e isomers co-elute on HPLC, adjust the buffer pH. The pKa differences are subtle; running at pH 4.5 (Ammonium Acetate) often improves resolution compared to highly acidic TFA gradients.
References
-
Antony, A. C. (1992). The biological chemistry of folate receptors. Blood. Link (Context on receptor targeting).
-
Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates. Bioconjugate Chemistry. Link (Detailed hydrolysis and purification protocols).
-
Armitage, J. B., et al. (1953). Vitamin B12 Group.[2][7][8][9][10][11][12][13][14] Part III. The Course of Hydrolysis. Journal of the Chemical Society. Link (Foundational chemistry of B12 hydrolysis).
-
Brown, K. L. (2005). Chemistry and Enzymology of Vitamin B12. Chemical Reviews. Link (Comprehensive review including structural analysis).
-
Wilbur, D. S., et al. (1996). Biotin Reagents for Antibody Pretargeting. 2. Synthesis and In Vitro Evaluation of Biotin-Cyanocobalamin Conjugates. Bioconjugate Chemistry. Link (Specific reference to b-isomer isolation).
Sources
- 1. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanocobalamin - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]
- 5. CN103103235A - A kind of preparation method of vitamin B12 - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyanocobalamin production | PPTX [slideshare.net]
- 9. Chemical and physical properties of cyanocobalamin | PPSX [slideshare.net]
- 10. scispace.com [scispace.com]
- 11. dn790002.ca.archive.org [dn790002.ca.archive.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation and Characterization of Cyanocobalamin (Vit B12) Microemulsion Properties and Structure for Topical and Transdermal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and characterization of cyanocobalamin (vit B12) microemulsion properties and structure for topical and transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Natural Occurrence and Characterization of Cobalamin Carboxylic Acid Analogs
Executive Summary
Cobalamin (Vitamin B12) is a structurally complex organometallic cofactor essential for eukaryotic metabolism.[1][2] While cyanocobalamin and hydroxocobalamin are the clinically recognized forms, cobalamin carboxylic acid analogs —specifically the monocarboxylic acids formed by the hydrolysis of the corrin ring's peripheral amide groups—represent a critical class of "impurities" with significant biological and therapeutic relevance.[2]
These analogs occur naturally as biosynthetic intermediates in bacteria (e.g., Propionibacterium shermanii) or as degradation products in biological matrices.[1] Their presence confounds standard competitive binding assays due to differential affinity for Haptocorrin (HC) versus Intrinsic Factor (IF).[1] Conversely, their reactive carboxyl moieties provide site-specific handles for bioconjugation , making them high-value targets for drug delivery vector development. This guide provides a technical deep-dive into their origins, isolation, and utility.
Structural Biochemistry of Acid Analogs
The core structure of cobalamin consists of a corrin ring decorated with seven amide side chains: three acetamides (a, c, g) and four propionamides (b, d, e, f).[1] The "natural" vitamin B12 has all these positions amidated.
Cobalamin Carboxylic Acid Analogs arise when one or more of these amide groups are hydrolyzed to a free carboxylic acid (
Key Monocarboxylic Isomers
The most thermodynamically accessible and biologically relevant analogs are the monocarboxylic acids, where a single amide is hydrolyzed.[2]
| Isomer | Modification Site | Chemical Context | Stability/Reactivity |
| b-acid | Propionamide side chain b (Ring A) | Formed via mild acid hydrolysis.[2] | Moderate stability; accessible for conjugation.[1][2] |
| d-acid | Propionamide side chain d (Ring B)[1] | Often associated with biosynthetic intermediates (e.g., cobyric acid precursors).[1] | Sterically hindered; critical for synthase recognition.[1][2] |
| e-acid | Propionamide side chain e (Ring C) | Frequently formed during ring opening of the c-lactone intermediate.[1] | Highly reactive; common target for ligand attachment.[1][2] |
Note: The f-amide (attached to the nucleotide loop) is rarely hydrolyzed without degrading the entire molecule, as it anchors the dimethylbenzimidazole (DMB) tail.[1]
Natural Biosynthetic Origins[2]
Contrary to the view that these acids are solely degradation artifacts, they exist as transient biosynthetic intermediates in the anaerobic pathway of B12 production.[2]
The Amidation Cascade
In Propionibacterium shermanii and Pseudomonas denitrificans, the corrin ring is synthesized as Cobyrinic Acid , which contains seven free carboxyl groups.[3] The conversion to Cobalamin involves a sequential, enzymatic amidation process.[3]
-
Step 1: Cobyrinic acid is amidated at positions a and c to form Cobyrinic acid a,c-diamide .
-
Step 2: Sequential amidation of carboxyls b, d, e, and g.
-
Step 3: The final carboxyl group (f) is derivatized with aminopropanol to attach the nucleotide loop.[1][2][3]
Therefore, any disruption in the CobQ (aerobic) or CbiA (anaerobic) amidase enzymes results in the accumulation of cobalamin carboxylic acid analogs within the bacterial cell.[1]
Visualization: Biosynthetic Pathway & Acid Intermediates[1][2]
Figure 1: Pathway illustrating the origin of carboxylic acid analogs as both upstream biosynthetic precursors (red) and downstream degradation products.[1]
Clinical & Analytical Implications
The presence of these analogs is the primary cause of "Pseudo-B12" interference in clinical diagnostics.[2]
The Binding Paradox: IF vs. HC
The biological activity of B12 is gated by transport proteins.[2] Understanding the differential binding affinity is crucial for assay development.[2]
-
Intrinsic Factor (IF): Highly specific.[1][2] It requires the exact nucleotide loop and amide structure of Cobalamin. It excludes carboxylic acid analogs (affinity
).[1] -
Haptocorrin (HC): The "scavenger" protein.[1][2] It binds corrinoids promiscuously, including the b, d, and e-monocarboxylic acids, with high affinity (
).[1]
Impact: Older radioimmunoassays (RIA) that used crude HC as a binder often overestimated B12 levels by detecting these biologically inert acid analogs.[1][2] Modern assays must use purified IF to ensure specificity.[1][2]
Protocol: Isolation & Purification of Acid Analogs
Objective: To isolate specific monocarboxylic acid isomers (b, d, e) from a crude fermentation broth or hydrolyzed B12 standard.
Reagents:
-
Crude Cobalamin extract or Cyanocobalamin standard (for hydrolysis).[1][2]
-
0.1 M Hydrochloric Acid (HCl).[1]
-
Q-Sepharose (Anion Exchange Resin).[1]
-
HPLC Buffer A: 10mM Ammonium Acetate, pH 4.0.[1]
Workflow Methodology
Step 1: Controlled Hydrolysis (Generation)
If natural analogs are insufficient, generate them via mild acid hydrolysis.[1][2]
-
Dissolve 100 mg Cyanocobalamin in 10 mL of 0.1 M HCl.
-
Incubate at room temperature for 72 hours. Note: This kinetics favors monocarboxylic acid formation over di/tri-acids.[2]
Step 2: Anion Exchange Chromatography (Enrichment)
Separate the neutral B12 from the negatively charged acid analogs.[1][2]
-
Load mixture onto a Q-Sepharose column (equilibrated at pH 7.0).
-
Flow-through: Collect neutral Cyanocobalamin (unreacted).
-
Elution: Apply a gradient of 0-0.5 M NaCl. The monocarboxylic acids elute first (charge -1), followed by di-acids (charge -2).[1]
Step 3: High-Resolution HPLC (Isomer Separation)
To separate the b, d, and e isomers, which have identical mass but different polarity.[1]
-
Column: C18 Reverse Phase (Analytical: 4.6 x 250 mm).[1]
-
Gradient: 5% to 30% Methanol in Ammonium Acetate (pH 4.0) over 40 minutes.
-
Detection: UV at 361 nm (Cobalamin max).[1]
Separation Logic: The retention time typically follows the order: e-acid < b-acid < d-acid < Unmodified B12 .[2]
Visualization: Purification Workflow
Figure 2: Step-by-step fractionation protocol to isolate specific monocarboxylic acid isomers.
Therapeutic Application: Bioconjugation
The "natural" occurrence of these carboxylic acid groups provides a synthetic advantage.[2] Unlike the inert amide groups of native B12, the acid analogs can be activated (e.g., via NHS-esters) to conjugate with:
-
Peptides/Proteins: For receptor-mediated endocytosis via the CD320 receptor.[2]
-
Chemotherapeutics: Creating "Trojan Horse" drugs that target rapidly dividing cells with high B12 demand.[1][2]
Critical Insight: Conjugation at the b-position (b-acid) generally retains the highest affinity for Transcobalamin II (TCII), making it the preferred analog for drug delivery applications.[1]
References
-
Fedosov, S. N., et al. (2002).[1] "Comparative analysis of cobalamin binding kinetics and ligand protection for intrinsic factor, transcobalamin, and haptocorrin." Journal of Biological Chemistry. Link
-
Anton, D. L., et al. (1980).[1] "Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids." Journal of the American Chemical Society.[2] Link[1]
-
Taga, M. E., et al. (2020).[1][4] "Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase."[1][4][5][6] Biochimie. Link
-
Warren, M. J., et al. (2002).[1] "The biosynthesis of cobalamin (Vitamin B12)."[1][2][5][6][7] Natural Product Reports. Link
-
Pathare, P. M., et al. (2013).[1] "Cyanocobalamin monocarboxylic acid and its conjugates: Synthesis and applications." Vitamins & Hormones.[1][2] Link
Sources
- 1. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 4. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Microbial and Genetic Resources for Cobalamin (Vitamin B12) Biosynthesis: From Ecosystems to Industrial Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial and Genetic Resources for Cobalamin (Vitamin B12) Biosynthesis: From Ecosystems to Industrial Biotechnology [mdpi.com]
Methodological & Application
2D NMR spectroscopy for Cyanocobalamin-b-carboxylic Acid structural assignment
Application Note: High-Resolution 2D NMR Strategy for the Structural Assignment of Cyanocobalamin-b-Carboxylic Acid
Executive Summary
Cyanocobalamin-b-carboxylic acid (also known as the b-monocarboxylic acid derivative of Vitamin B12) arises from the specific hydrolysis of the propionamide side chain at the C3 position of the corrin ring. Distinguishing this specific isomer from the d- (C8) and e- (C13) isomers is a critical challenge in pharmaceutical impurity profiling and the synthesis of B12-drug bioconjugates.
This guide details a definitive NMR protocol utilizing 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) as the primary discriminator. Unlike X-ray crystallography, which often struggles with the disorder of B12 side chains, solution-state NMR provides unambiguous assignment by tracing scalar couplings from the modified side chain back to the specific quaternary carbons of the corrin macrocycle.
Structural Context & The Analytical Challenge
The cyanocobalamin molecule contains seven amide side chains (labeled a through g).[1][2]
-
The Target: The b-side chain is a propionamide attached to C3 (Ring A).[3]
-
The Isomers: The d-side chain (C8, Ring B) and e-side chain (C13, Ring C) are chemically similar propionamides.[3]
-
The Problem: In 1D 1H NMR, the aliphatic region (1.0–3.0 ppm) is severely crowded. The amide NH protons are exchangeable and sensitive to pH/solvent, making them unreliable as the sole assignment tool.
The Solution: We utilize the Quaternary Carbon Fingerprint . The quaternary carbons at the base of the side chains (C3, C8, C13) have distinct 13C chemical shifts.[3] By establishing an HMBC correlation from the hydrolyzed carboxyl/carbonyl carbon through the aliphatic linker to the corrin ring, the position is locked.
Sample Preparation Protocol
To ensure reproducibility and spectral resolution, strict adherence to sample conditions is required.[3]
| Parameter | Specification | Rationale |
| Solvent | D₂O (99.96% D) | Minimizes the huge HDO signal; essential for clear observation of aliphatic protons adjacent to the corrin ring. |
| Concentration | 3–5 mM | B12 aggregates at high concentrations.[3] 5 mM is the sweet spot for cryoprobe sensitivity without viscosity broadening. |
| pH Adjustment | pH 7.0 (phosphate buffer) | Critical: At neutral pH, the carboxylic acid is deprotonated (COO⁻), causing a significant 13C shift (~180-182 ppm) compared to the amide (~176-178 ppm).[3] |
| Reference | TSP (0.00 ppm) | Internal standard for precise chemical shift alignment.[3] |
| Tube | 3 mm or 5 mm High-Precision | 3 mm tubes are preferred if sample mass is limited (< 2 mg) to maximize filling factor.[3] |
Acquisition Strategy & Pulse Sequences
The following workflow prioritizes the "Connectivity Trace" method.
Step 1: 1D 1H Presaturation (The Baseline)[3]
-
Objective: Assess sample purity and solvent suppression quality.
-
Parameter: zgpr (Bruker) or equivalent.[3] Irradiate the residual HDO signal.
-
Check: Ensure the C10-H singlet (meso proton) at ~6.0–6.2 ppm is sharp.
Step 2: Multiplicity-Edited 1H-13C HSQC
-
Objective: Catalog all protonated carbons.
-
Differentiation:
-
CH₂ (Blue/Negative): The propionamide/acid side chains consist of two CH₂ groups (α and β).
-
CH/CH₃ (Red/Positive): Corrin ring methyls and methines.[3]
-
-
Insight: The CH₂ adjacent to the modified carboxylate will show a slight chemical shift perturbation compared to the unmodified amide side chains.
Step 3: 1H-13C HMBC (The Discriminator)
-
Objective: Link the side chain to the Corrin Ring.
-
Optimization: Set the long-range coupling constant delay to 8 Hz (approx 62.5 ms). This is optimal for observing ²J and ³J couplings in the corrin system.
-
Critical Region: Focus on the correlation between the side chain β-protons and the quaternary carbons of the ring.
Structural Assignment Logic
The assignment relies on a "Walking the Chain" logic.
The "b"-Isomer Confirmation Pathway:
-
Identify the Carboxylate: In the 13C domain, the hydrolyzed b-acid carbonyl (COO⁻) appears downfield (approx 180–183 ppm) compared to the remaining amides (174–178 ppm).
-
Trace Outward (HMBC): Find the protons correlated to this unique acid carbon.[3] These are the b-CH₂ (β) protons.
-
Trace Inward (HMBC): Look for the correlation from these b-CH₂ (β) protons to a quaternary carbon on the ring.
-
If the correlation hits C3 (approx 50–55 ppm, distinct from C8/C13), the assignment is Cyanocobalamin-b-carboxylic acid .[3]
-
Note: C3 is usually shielded relative to C8 and C13 due to the specific buckling of the corrin ring.
-
Logic Visualization (DOT Diagram)
Caption: Logical workflow for distinguishing the b-isomer using HMBC connectivity tracing from the hydrolyzed carboxylate to the specific corrin ring quaternary carbon.
Detailed Experimental Protocol
Instrument Setup (600 MHz or higher recommended)
-
Temperature: Set to 298 K (25°C) . Temperature stability is vital as B12 chemical shifts are temperature-dependent.
-
Lock/Shim: Lock on D₂O. Perform 3D gradient shimming. Line width of TMSP should be < 0.8 Hz.
HMBC Parameter Set (Bruker nomenclature example: hmbcgplpndqf)[3]
-
TD (Time Domain): F2 = 4096, F1 = 512 (or 256 with Linear Prediction).[3]
-
NS (Scans): 32 to 64 (Concentration dependent).[3]
-
CNST13 (J-coupling): 8 Hz (Optimized for 2-3 bond couplings).[3]
-
SW (Spectral Width):
-
F2 (1H): 10 ppm (covers all aliphatic and aromatic protons).
-
F1 (13C): 220 ppm (must cover carbonyls/carboxyls up to 185 ppm).[3]
-
Data Processing
-
Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions.[3]
-
Zero Filling: At least 2K in F1 for digital resolution.
-
Analysis:
-
Locate the carbonyl region (170–185 ppm).
-
Identify the most deshielded carbonyl (the acid).
-
Draw a vector to the aliphatic protons (approx 2.2–2.6 ppm).
-
From those protons, look for the next correlation in the 45–60 ppm region (Quaternary C).[3]
-
Reference Check: C3 is typically found at ~50–52 ppm , whereas C8 and C13 are often slightly downfield or distinct in specific environments [1].[3]
-
Summary of Chemical Shift Indicators (D₂O, pH 7)
| Moiety | Carbon Type | Approx Shift (ppm) | Diagnostic Feature |
| b-COOH | Carboxyl (C=O) | 180–183 | Significantly downfield of amides (174–178). |
| b-CH₂ (α) | Methylene | 34–36 | Adjacent to COOH.[3] |
| b-CH₂ (β) | Methylene | 28–32 | Adjacent to Ring A (C3).[3] |
| C3 | Quaternary Ring | ~50–52 | The "Anchor" carbon.[3] |
(Note: Exact shifts vary with concentration and temperature; relative differences are the key).[3]
References
-
Pagano, T. G., & Marzilli, L. G. (1989). Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy.[3][4] Biochemistry, 28(18), 7213–7223.[3] [Link][3]
-
Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[3] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215–2219.[3] [Link][3]
-
Zelder, F. (2015). Recent trends in the synthesis of vitamin B12 derivatives.[3] Chemical Communications, 51, 1406-1423.[3] [Link]
-
IUPAC-IUB Commission on Biochemical Nomenclature. (1974).[3] The Nomenclature of Corrinoids. Biochemistry, 13(7), 1555–1560.[3] [Link]
Sources
Cyanocobalamin-b-carboxylic Acid as a drug delivery vehicle
Application Note: Cyanocobalamin-b-carboxylic Acid (CBC) as a High-Fidelity Drug Delivery Vehicle
Executive Summary
This guide details the engineering and application of Cyanocobalamin-b-carboxylic acid (CBC) , a specific derivative of Vitamin B12 (cobalamin), as a tumor-targeted drug delivery vector. Unlike non-specific cytotoxic agents, CBC conjugates leverage the CD320 (TCblR) receptor pathway—which is significantly upregulated in rapidly proliferating cells (e.g., solid tumors, leukemias)—to facilitate active, receptor-mediated endocytosis.
This document provides a validated workflow for the synthesis, isolation, and conjugation of CBC. It addresses the critical challenge of maintaining receptor affinity while attaching cytotoxic or therapeutic payloads.
Part 1: Mechanism of Action & Rationale[1]
The Targeting Logic: The CD320 Pathway
Vitamin B12 cannot passively diffuse across cell membranes due to its size (~1.35 kDa) and hydrophilicity. Its uptake is strictly regulated by transport proteins. In the context of drug delivery, the Transcobalamin II (TCII) pathway is the primary target.
-
Holo-TCII Formation: In the blood, CBC conjugates bind to circulating Transcobalamin II (TCII) with high affinity (
M). -
Receptor Recognition: The TCII-CBC complex is recognized by the CD320 receptor on the surface of dividing cells.
-
Endocytosis: The complex is internalized via clathrin-coated pits.
-
Lysosomal Release: The endosome fuses with a lysosome; the acidic pH and proteases degrade TCII, releasing the CBC-drug conjugate into the cytosol.
Why the b-position?
The corrin ring of B12 has multiple amide side chains (
-
Steric Freedom: The b-side chain (propionamide) extends upward from the corrin plane, away from the nucleotide loop (which coordinates the Cobalt).
-
Affinity Retention: Modifications at the b-position minimally interfere with the TCII binding interface, unlike modifications at the e-position or the ribose 5'-OH, which can sometimes reduce affinity or alter uptake kinetics.
Pathway Visualization
Figure 1: The CD320-mediated endocytosis pathway utilized by CBC conjugates for intracellular drug delivery.[1]
Part 2: Synthesis and Isolation Protocol
Objective: Selectively hydrolyze the amide group at the b-position of Cyanocobalamin to a carboxylic acid, separating it from the d and e isomers.
Materials
-
Starting Material: Cyanocobalamin (USP Grade).
-
Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH).
-
Purification: Preparative HPLC (C18 column), Ammonium Acetate buffer, Methanol.
Acid Hydrolysis Protocol
-
Dissolution: Dissolve 500 mg of Cyanocobalamin in 50 mL of 0.1 M HCl.
-
Reaction: Stir the solution at room temperature (20–25°C) for 60–72 hours.
-
Note: Avoid heating, as this increases the ratio of di- and tri-carboxylic acids.
-
-
Quenching: Neutralize the solution to pH 6.0–7.0 using 0.1 M NaOH.
-
Desalting: Load the mixture onto an Amberlite XAD-2 resin column. Wash with water to remove salts, then elute the cobalamins with 80% Methanol/Water. Evaporate methanol to obtain the crude mixture.
HPLC Isolation of the b-Isomer
The crude mixture contains unreacted B12 and the b, d, and e monocarboxylic acids.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.4.
-
Mobile Phase B: Methanol.[2]
-
Gradient: 0–5 min (15% B), 5–30 min (15% → 35% B).
-
Flow Rate: 3.0 mL/min.
-
Detection: UV at 361 nm.
Elution Order:
-
Unreacted Cyanocobalamin (Earliest)
-
Cyanocobalamin-b-carboxylic acid (Target)
-
Cyanocobalamin-d-carboxylic acid
-
Cyanocobalamin-e-carboxylic acid
Validation: The b-isomer is typically the second major peak after the unreacted B12. Confirm identity using ESI-MS (Expected Mass: [M+H]+ ≈ 1356 Da, +1 Da shift from amide hydrolysis -NH2 to -OH is negligible in low res, but fragmentation patterns differ) or 2D NMR (HMBC correlations of the b-side chain).
Part 3: Conjugation Protocol (EDC/NHS Coupling)
Objective: Covalently attach an amine-containing payload (e.g., Doxorubicin, GLP-1 peptide) to the CBC vehicle.
Conjugation Workflow
Figure 2: Step-by-step chemical conjugation strategy using carbodiimide chemistry.
Detailed Procedure
Step 1: Activation
-
Dissolve CBC (10 mg, ~7.4 µmol) in 1 mL of MES buffer (0.1 M, pH 5.5).
-
Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 10-fold molar excess) and NHS (N-Hydroxysuccinimide, 10-fold molar excess).
-
Incubate at room temperature for 20 minutes.
-
Critical: Do not exceed 30 minutes to prevent hydrolysis of the active ester.
-
Step 2: Coupling
-
Dissolve the Amine-Payload (e.g., peptide or drug with free amine) in PBS (pH 7.4).
-
Add the activated CBC solution dropwise to the payload solution.
-
Ratio: Use a 1.2:1 molar ratio of CBC:Payload to ensure complete consumption of the expensive payload.
-
-
Adjust pH to 7.2–7.5 using dilute NaOH if necessary.
-
Stir in the dark for 4–12 hours at 4°C.
Step 3: Purification
-
Dialysis: If the payload is a macromolecule (>2 kDa), dialyze against water using a specific MWCO membrane (e.g., 1 kDa) to remove unreacted B12 and coupling reagents.
-
HPLC: For small molecule conjugates, purify via C18 HPLC using a Water/Acetonitrile gradient (0.1% TFA).
-
Lyophilization: Freeze-dry the purified fraction to obtain a red powder.
Part 4: Characterization & Quality Control
Spectral Validation
A successful conjugate must retain the characteristic cobalamin absorbance profile.
-
UV-Vis: Maxima at 278 nm , 361 nm (gamma band), and 550 nm .
-
Ratio Check:
should be ~1.8; should be ~3.2. Significant deviation indicates degradation of the corrin ring.
Binding Affinity Assay (SPR)
To verify the vehicle is still active:
-
Immobilize Recombinant Human TCII on a CM5 Biacore chip.
-
Inject CBC-Conjugate at varying concentrations (0.1 nM – 100 nM).
-
Compare
to native Cyanocobalamin.-
Acceptance Criteria:
should remain in the low picomolar range (< 50 pM).
-
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield of b-isomer | Hydrolysis time too long/short. | Strictly control time (60-72h). Monitor via analytical HPLC every 12h. |
| Precipitation during Coupling | Payload is hydrophobic. | Add up to 20% DMSO or DMF to the coupling buffer. |
| Loss of Receptor Binding | Conjugation at wrong site. | Ensure HPLC isolation was specific for the b-isomer. Avoid non-specific activation. |
| Corrin Ring Degradation | Light exposure or high pH. | Perform all reactions in amber vials/dark. Keep pH < 8.[3][4][5][6][7][8]0. |
References
-
Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivatives as ligands for transcobalamin II." Bioconjugate Chemistry.
-
McEwan, J. F., et al. (2025). "Vitamin B12 in drug delivery: Breaking through the barriers to a B12 bioconjugate pharmaceutical." Expert Opinion on Drug Delivery.
-
Antonysamy, A. S., et al. (2013).[1] "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Journal of the American Chemical Society.[9]
-
Thermo Fisher Scientific. "Instructions: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)." Product Protocol.
-
Furger, E., et al. (2013). "Synthesis and characterization of cyanocobalamin conjugates with Pt(II) complexes towards potential therapeutic applications." Journal of Inorganic Biochemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdn.who.int [cdn.who.int]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glsciences.com [glsciences.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. broadpharm.com [broadpharm.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.box [sci-hub.box]
Application Note: Cyanocobalamin-b-carboxylic Acid as a Competitive Probe and Conjugation Scaffold in Vitamin B12 Metabolism
Abstract
Cyanocobalamin-b-carboxylic acid (CNCbl-b-acid) is a specific monocarboxylic acid derivative of vitamin B12 formed by the hydrolysis of the propionamide side chain at the b-position of the corrin ring. Unlike the native vitamin, which acts as a coenzyme precursor, CNCbl-b-acid functions primarily as a competitive antagonist (antivitamin) or a structural probe .[1][2] Its utility lies in its ability to bind mammalian cobalamin transport proteins—Intrinsic Factor (IF), Transcobalamin (TC), and Haptocorrin (HC)—with high specificity while blocking downstream metabolic processing.[1][2] This guide details the protocols for synthesizing, purifying, and utilizing CNCbl-b-acid to map B12 uptake pathways and validate novel B12-drug conjugates.
Scientific Background & Mechanism[3][4][5]
Structural Significance
Vitamin B12 (Cyanocobalamin) contains three propionamide side chains labeled b, d, and e.[1][2] The b-position is unique because it projects outward from the corrin ring, remaining relatively solvent-exposed even when the vitamin is bound to transport proteins.
-
Native B12: The b-side chain is an amide (
).[1][2] -
b-Carboxylic Acid: The amide is hydrolyzed to an acid (
).[1][2]
Mechanism of Antagonism
CNCbl-b-acid acts as a "Trojan Horse" mimic. It retains the structural elements required for recognition by the transport proteins but fails to support the catalytic cycles of B12-dependent enzymes (Methionine Synthase and Methylmalonyl-CoA Mutase).
-
Transport Inhibition: CNCbl-b-acid competes with native B12 for binding to Intrinsic Factor (IF) in the gut and Transcobalamin (TC) in the blood.[1][2]
-
Cellular Lockout: While the CNCbl-b-acid-TC complex is internalized via the CD320 receptor, the modification at the b-position can alter endosomal release or prevent the conversion of the cobalamin core into its active coenzyme forms (Methylcobalamin/Adenosylcobalamin), effectively inducing a functional B12 deficiency.
Pathway Visualization
The following diagram illustrates the B12 transport pathway and the specific interference points of CNCbl-b-acid.
Caption: Figure 1. Competitive inhibition pathway of Cyanocobalamin-b-carboxylic acid in mammalian B12 transport.
Experimental Protocols
Protocol A: Preparation and Purification of CNCbl-b-acid
Objective: Isolate pure b-isomer from the hydrolysis mixture. The acid hydrolysis of Cyanocobalamin yields a mixture of b-, d-, and e- monocarboxylic acids which must be separated.
Reagents:
Step-by-Step Methodology:
-
Hydrolysis: Dissolve Cyanocobalamin (1.0 g) in 0.1 M HCl (100 mL). Incubate at room temperature for 60–72 hours. Note: Do not heat, as this promotes deamidation at the d- and e- positions.
-
Neutralization: Adjust pH to 7.0 using dilute NaOH.
-
Desalting: Pass the mixture through a C18 Sep-Pak cartridge to remove salts. Elute with 50% Methanol/Water.[1][2]
-
Isomer Separation (Crucial):
-
Validation: Confirm identity using Mass Spectrometry (ESI-MS, m/z 1356 [M+H]+) and 1H-NMR (shift in the b-side chain signals).
Protocol B: Competitive Binding Assay (IF/TC Affinity)
Objective: Determine the Inhibition Constant (
Experimental Workflow Diagram:
Caption: Figure 2. Workflow for competitive binding assay using radioactive tracers.
Detailed Steps:
-
Preparation: Dilute recombinant Human Intrinsic Factor (rhIF) to a concentration that binds ~50% of the tracer (determined by a prior saturation curve).[1][2]
-
Competition Mix: In a series of tubes, add:
-
100 µL rhIF solution.
-
100 µL [57Co]-Cyanocobalamin (fixed concentration, e.g., 0.5 nM).
-
100 µL CNCbl-b-acid (serial dilutions from 1 pM to 1 µM).
-
-
Incubation: Incubate for 1 hour at 37°C in the dark. Light sensitivity is minimal for CNCbl, but good practice.[1]
-
Separation (Charcoal Method):
-
Measurement: Count the radioactivity of the supernatant using a Gamma Counter.
Data Analysis:
Plot % Bound vs. Log[CNCbl-b-acid]. Fit to a one-site competitive binding model to extract
Protocol C: In Vitro Antivitamin Assay
Objective: Assess the functional blockade of B12 metabolism in cell culture.
-
Cell Line: HL-60 (Promyelocytic leukemia) or K562 cells.[1][2]
-
Media: B12-deficient RPMI 1640 supplemented with 10% dialyzed Fetal Bovine Serum (to remove endogenous B12).
-
Treatment:
-
Control: 1 nM Cyanocobalamin.
-
Test: 1 nM Cyanocobalamin + Increasing concentrations of CNCbl-b-acid (1 nM – 100 nM).
-
-
Incubation: 72–96 hours.
-
Readout:
-
Cell Proliferation: MTT or CellTiter-Glo assay.[1][2] (Expect growth inhibition if B12 is successfully blocked).[1][2]
-
Metabolite Accumulation: Measure Homocysteine (Hcy) and Methylmalonic Acid (MMA) in the supernatant by LC-MS/MS.[1][2]
-
Interpretation: A rise in MMA/Hcy indicates that CNCbl-b-acid has successfully competed for uptake but failed to act as a coenzyme, causing a functional deficiency.[1]
-
Quantitative Data Summary
The following table summarizes typical binding affinities relative to native Vitamin B12.
| Ligand | Intrinsic Factor (IF) Affinity (%) | Transcobalamin (TC) Affinity (%) | Biological Activity |
| Cyanocobalamin (Native) | 100% ( | 100% ( | Full Coenzyme Precursor |
| CNCbl-b-carboxylic acid | ~80–90% | ~95% | Antagonist / Inhibitor |
| CNCbl-e-carboxylic acid | < 10% | ~80% | Weak Binder (Steric clash) |
| CNCbl-d-carboxylic acid | ~50% | ~85% | Partial Agonist |
Note: The high retention of affinity for the b-acid makes it the superior choice for competitive studies compared to e- or d- isomers.
References
-
Siddons, R. C. (1974). Vitamin B12 antagonism by monocarboxylic acids and anilides of cyanocobalamin.[1][2] Nature, 247(5439), 308–309.[1][2] Link[1][2]
-
Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[1][2] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215–2219.[1][2] Link[1][2]
-
Fedosov, S. N., et al. (2007). Structural study on ligand specificity of human vitamin B12 transporters.[1][2][3] Biochemical Journal, 403(3), 431–440.[1][2][3] Link
-
Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates that vary in the position of attachment to the cobalamin nucleus. Bioconjugate Chemistry, 7(2), 217–232.[1][2] Link[1][2]
-
Nexo, E., & Gimsing, P. (1981). Turnover in humans of iodine-labeled vitamin B12-b-monocarboxylic acid.[1][2] Scandinavian Journal of Clinical and Laboratory Investigation, 41(5), 465–469.[1][2] Link
Sources
Application Note: Protocol for Mild Acid Hydrolysis of Cyanocobalamin
This Application Note is designed for researchers in drug discovery and analytical chemistry. It details the controlled mild acid hydrolysis of Cyanocobalamin (Vitamin B12) to generate specific monocarboxylic acid derivatives (B12-MCAs), primarily for use as precursors in bioconjugation or as impurity standards.
Abstract & Objective
Cyanocobalamin (CN-Cbl) possesses three chemically reactive propionamide side chains (positions b, d, and e) on the corrin ring. Mild acid hydrolysis selectively converts these amides into carboxylic acids without disrupting the essential nucleotide loop or the cobalt coordination center. This protocol details the controlled generation, isolation, and validation of Cyanocobalamin Monocarboxylic Acids (B12-MCAs), specifically targeting the b-, d-, and e- isomers, which are critical intermediates for synthesizing B12-drug conjugates (e.g., for tumor targeting via CD320 receptors).
Scientific Background & Mechanism[1][2][3][4][5]
The Deamidation Mechanism
The hydrolysis of CN-Cbl is a nucleophilic substitution where the amide group (
-
Reactivity Order: The rate of hydrolysis for the propionamide chains typically follows the order
. -
The e-Isomer: While the b-isomer is formed most readily, the e-isomer is often the most desired for conjugation because its position on the corrin ring minimizes steric hindrance during receptor binding.
Reaction Pathway
The reaction produces a mixture of:
-
Unreacted CN-Cbl
-
Monocarboxylic Acids (B12-MCAs): b-acid, d-acid, e-acid.[1]
-
Dicarboxylic/Tricarboxylic Acids: Formed upon prolonged exposure.
Visualizing the Pathway
The following diagram illustrates the degradation pathway and the target products.
Figure 1: Reaction pathway of Cyanocobalamin mild acid hydrolysis showing the kinetic distribution of isomers.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Cyanocobalamin | USP/Ph.Eur Grade, >98% Purity | Starting Material |
| Hydrochloric Acid | 0.1 N (Standardized) | Hydrolysis Reagent |
| Reaction Vessel | Amber Glass Vial (Silanized) | Protects from light; prevents adsorption |
| Quenching Buffer | 0.2 M Sodium Phosphate, pH 7.0 | Neutralization |
| Prep-HPLC System | C18 Column (e.g., Phenomenex Luna 5µm) | Purification of isomers |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.0 | Ion-pairing/Buffering |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Elution solvent |
Phase 1: Controlled Hydrolysis
Critical Safety Note: Vitamin B12 is highly light-sensitive. All procedures must be performed under red light or in amber glassware wrapped in foil.
-
Dissolution: Dissolve 500 mg of Cyanocobalamin in 50 mL of 0.1 N HCl .
-
Concentration: 10 mg/mL.
-
-
Incubation: Seal the vessel tightly. Incubate at Room Temperature (20–25°C) for 72 hours .
-
Optimization Note: For faster results, incubate at 60°C for 3 hours, but this increases the risk of dicarboxylic acid formation (over-hydrolysis). The 72h RT method yields a cleaner mixture of monocarboxylic acids.
-
-
Quenching: Stop the reaction by adjusting the pH to 6.0–7.0 using 2.0 M NaOH (dropwise) or by diluting 1:1 with 0.2 M Sodium Phosphate buffer (pH 7.0).
Phase 2: Purification (Isomer Isolation)
The crude mixture contains unreacted B12 and the three MCA isomers. They have very similar polarities; standard flash chromatography is insufficient. Preparative HPLC is required.
Prep-HPLC Method:
-
Column: C18 Reverse Phase, 250 x 21.2 mm (Preparative).
-
Flow Rate: 10 mL/min.
-
Detection: 361 nm (Cobalamin max) and 254 nm.
-
Gradient:
-
0 min: 5% B
-
10 min: 5% B (Isocratic hold to elute salts)
-
60 min: 25% B (Very shallow gradient to resolve isomers)
-
65 min: 90% B (Wash)
-
Elution Order (Typical):
-
Unreacted CN-Cbl (Elutes first or co-elutes with b-isomer depending on pH).
-
b-isomer (Major peak).
-
d-isomer (Minor peak).
-
e-isomer (Target peak, usually elutes last among the monos).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of B12-monocarboxylic acids.
Quality Control & Validation
To ensure the protocol worked, you must validate the identity of the isolated fractions.
UV-Vis Spectroscopy
The corrin ring structure should remain intact.
-
Acceptance Criteria:
-
Maxima at 278 nm , 361 nm , and 550 nm .[2]
-
Absorbance Ratio (A361 / A278): 1.70 – 1.90 (Consistent with USP standards for Cyanocobalamin).
-
Note: If the ratio drops significantly, the nucleotide loop may have cleaved (forming Cobinamide), indicating the acid hydrolysis was too harsh.
-
Mass Spectrometry (ESI-MS)
-
Cyanocobalamin (Standard): MW = 1355.4 Da.
-
B12-Monocarboxylic Acid: MW = 1356.4 Da (+1 Da mass shift due to
to conversion). -
Validation: Look for the [M+H]+ peak at m/z 1357.4 or [M+2H]2+ at m/z 679.2 .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield of e-isomer | Reaction time too short. | Extend hydrolysis to 96h or increase temp to 40°C. |
| High Dicarboxylic Acids | Reaction too harsh. | Reduce acid concentration to 0.05 N or reduce time. |
| Poor HPLC Resolution | Gradient too steep. | Use a shallower gradient (0.2% B/min increase). Ensure pH of mobile phase is 4.0. |
| Color Change (Brown) | Oxidation to Hydroxocobalamin. | Ensure light protection; check for presence of reducing agents. |
References
-
Armitage, J. B., et al. (1953). Chemistry of the Vitamin B12 Group.[3][4][5][6][1][7][8][9] Part III. The Course of Hydrolytic Degradation.[5] Journal of the Chemical Society.
-
Anton, D. L., et al. (1980). Carbon-13 Nuclear Magnetic Resonance Studies of the Monocarboxylic Acids of Cyanocobalamin.[1] Journal of the American Chemical Society.[10]
-
Pathare, P. M., et al. (1996). Synthesis of Cobalamin-Bioconjugates via the e-Carboxylate of the Corrin Ring. Bioconjugate Chemistry.
-
United States Pharmacopeia (USP). Cyanocobalamin Monograph: Impurity Testing.
Sources
- 1. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of cobalamin (vitamin B(12)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2653900A - Vitamin b12 purification process - Google Patents [patents.google.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. scispace.com [scispace.com]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Cyanocobalamin-b-carboxylic Acid as an analytical standard for cobalamin research
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability profiling of Vitamin B12 (Cyanocobalamin). It provides a comprehensive technical guide to using Cyanocobalamin-b-carboxylic Acid (CAS 38218-77-8) as a reference standard.
Precision Profiling of Vitamin B12 Impurities: The b-Isomer Standard
Executive Summary
Cyanocobalamin-b-carboxylic acid (also known as EP Impurity D ) is a critical degradation product formed by the hydrolysis of the propionamide side chain at position b of the corrin ring. Because Cyanocobalamin contains multiple amide groups (positions a, b, c, d, e, g) that are susceptible to hydrolysis, distinguishing the specific b-isomer from other monocarboxylic acids (like the e-isomer/Impurity B or d-isomer) is a significant analytical challenge.
This guide details the physicochemical basis for this separation, provides a validated HPLC protocol, and outlines the mechanistic pathway of its formation.
Chemical Identity & Significance[1]
| Property | Detail |
| Chemical Name | Cyanocobalamin-b-carboxylic Acid |
| Common Synonyms | EP Impurity D; Cobinic acid-acdeg-pentamide; b-Monocarboxylic acid B12 |
| CAS Number | 38218-77-8 |
| Molecular Formula | C₆₃H₈₇CoN₁₃O₁₅P |
| Molecular Weight | 1356.35 g/mol |
| Origin | Acidic or alkaline hydrolysis of the propionamide group on Ring B. |
| Regulatory Status | Listed in European Pharmacopoeia (EP) as Impurity D. |
2.1 Structural Dynamics
Cyanocobalamin is a cobalamin bearing a cyanide ligand. The corrin macrocycle is decorated with acetamide and propionamide side chains.
-
Parent Molecule: Neutral amides at all peripheral positions.
-
The Impurity: The amide at position b (Ring B propionamide) hydrolyzes to a carboxylic acid.
-
Analytical Impact: This conversion changes the molecule's isoelectric point and polarity. At physiological pH, the carboxyl group ionizes (
), significantly reducing retention time in Reversed-Phase HPLC (RP-HPLC) compared to the parent vitamin.
Mechanistic Pathway: Hydrolysis & Degradation
The degradation of Cyanocobalamin follows first-order kinetics in aqueous solution, accelerated by heat, light, and pH extremes. The b-position is sterically distinct, often hydrolyzing at a different rate than the labile e-position.
Figure 1: Degradation pathway of Cyanocobalamin highlighting the formation of the b-carboxylic acid isomer.
Analytical Protocol: High-Resolution HPLC
Separating the b-isomer (Impurity D) from the e-isomer (Impurity B) and the parent peak requires a mobile phase that exploits subtle pKa differences or hydrophobic interactions of the specific side chains.
4.1 Method Principle
-
Stationary Phase: C18 (Octadecylsilyl), end-capped to minimize silanol interactions with the cobalt center.
-
Mobile Phase Strategy: A phosphate buffer at pH 3.5 is critical.[1]
-
Reasoning: At pH 3.5, the carboxylic acid impurities are partially protonated (
). This suppresses ionization enough to increase retention on the C18 column, preventing them from eluting in the solvent front, while still maintaining enough polarity difference from the neutral parent amide to achieve resolution.
-
4.2 Detailed Protocol
Reagents:
-
Standard: Cyanocobalamin-b-carboxylic Acid Reference Standard (e.g., LGC, USP, or verified secondary standard).
-
Buffer: Potassium dihydrogen phosphate (
). -
Solvent: Methanol (HPLC Grade).
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax) |
| Column Temp | 35°C |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 361 nm (Specific to Cobalt center) |
| Injection Vol | 20 µL |
| Run Time | ~3x Retention time of Cyanocobalamin (approx. 45-60 mins) |
Mobile Phase Preparation:
-
Solution A (Buffer): Dissolve 10 g of
(or ) in 1000 mL water. Adjust pH to 3.5 ± 0.05 using Phosphoric Acid ( ). -
Mobile Phase: Mix Methanol : Solution A in a ratio of 26.5 : 73.5 (v/v).
-
Note: This is an isocratic starting point based on USP methods. For difficult separations of b vs e isomers, a shallow gradient of Methanol (15%
30%) over 30 minutes is recommended.
-
System Suitability Criteria:
-
Resolution (
): NLT 2.5 between Cyanocobalamin and the nearest monocarboxylic acid peak. -
Tailing Factor: NMT 2.0 for the standard peak.
-
Relative Retention Time (RRT):
-
Monocarboxylic acids (b, e, d isomers): Typically 0.85 – 0.95 (elute before parent).
-
Note: The b-isomer typically elutes between the e-isomer and the parent, or immediately prior to the e-isomer depending on the specific column carbon load. Standard injection is mandatory for confirmation.
Identification & Validation Strategy
Since the b-carboxylic acid is an isomer of other mono-acids, retention time alone is risky without a specific standard.
5.1 Spectral Validation (UV-Vis)
The UV spectrum of the b-isomer remains characteristic of the corrin ring.
-
Ratios:
should be between 1.70 – 1.90.[4][5] -
Diagnostic: If the ratios deviate significantly, check for "Pseudo" forms (adenine ligand detachment) or lactone formation.
5.2 LC-MS Confirmation
For definitive identification during method development:
-
Ionization: ESI Positive Mode.
-
Parent Mass: Cyanocobalamin (
). -
Impurity Mass: Cyanocobalamin-b-carboxylic acid (
). -
Mass Shift: +1 Da shift corresponds to the hydrolysis of
(16 Da) to (17 Da). -
Note: High-resolution MS (TOF/Orbitrap) is required to distinguish the +0.984 Da shift accurately from isotopic envelopes.
Workflow Visualization
Figure 2: Decision tree for the identification of Cyanocobalamin-b-carboxylic acid in drug substance samples.
References
-
European Pharmacopoeia (Ph. Eur.) . Cyanocobalamin Monograph 0547. (Defines Impurity D and B).
-
United States Pharmacopeia (USP) . Cyanocobalamin Monograph: Related Compounds. (Specifies phosphate/methanol methods).
-
Antonello, C. et al. (2022). Isolation and Characterization of Carboxycyanocobalamin Impurities. Indo American Journal of Pharmaceutical Sciences.
-
Ahmad, I. et al. (2014).[6] Effect of Ascorbic Acid on the Degradation of Cyanocobalamin: A Kinetic Study. AAPS PharmSciTech.[6]
-
LGC Standards . Cyanocobalamin-b-carboxylic Acid Reference Material Data Sheet.
Sources
Application of Cyanocobalamin-b-carboxylic Acid in enzymatic assays
Application Note: Cyanocobalamin-b-carboxylic Acid in Enzymatic Assays & Bioconjugation
Core Directive & Scientific Rationale
The Structural Imperative: Why the b-Isomer? Vitamin B12 (Cyanocobalamin) is a sterically complex corrinoid. For researchers aiming to develop antibodies, drug conjugates, or imaging probes, the challenge lies in modifying the molecule without destroying its biological recognition.
Cyanocobalamin possesses three labile amide side chains (at positions b, d, and e). Mild acid hydrolysis yields a mixture of monocarboxylic acids.[1] Among these, Cyanocobalamin-b-carboxylic acid is the "Gold Standard" derivative for one critical mechanistic reason:
-
Steric Permissiveness: Structural studies (X-ray and NMR) confirm that the b-side chain (propionamide) extends upward, away from the corrin ring and the nucleotide loop.
-
Receptor Affinity Retention: Modifications at the b-position minimally interfere with the binding domains of Intrinsic Factor (IF) and Transcobalamin II (TCII) . Conversely, modification at the e-position often abolishes binding.
-
Application: Consequently, CNC-b-acid is the primary hapten used to generate anti-B12 antibodies for ELISAs and the preferred vector for tumor-targeted drug delivery (Trojan Horse strategy).
Mechanism of Action & Interaction
To effectively use CNC-b-acid, one must understand its dual role in enzymatic systems:
-
As a Hapten (Immunochemistry): B12 (MW ~1355 Da) is too small to be immunogenic. CNC-b-acid provides a reactive carboxyl handle to conjugate B12 to carrier proteins (BSA, KLH). This presents the corrin ring in an orientation that mimics the native vitamin, eliciting high-affinity antibodies.
-
As a Tracer (Competitive Assay): In competitive ELISAs, CNC-b-acid is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). This conjugate competes with endogenous B12 in a sample for limited antibody binding sites.
Pathway Visualization: The "b-Linker" Strategy
Caption: Workflow showing the derivation of the b-isomer and its unique ability to retain receptor binding post-conjugation compared to the e-isomer.
Detailed Protocols
Protocol A: Synthesis of CNC-b-Carboxylic Acid-HRP Conjugate (For Competitive ELISA)
Objective: Create a stable enzymatic tracer for quantifying Vitamin B12.
Reagents:
-
CNC-b-carboxylic acid (purified by HPLC).
-
Horseradish Peroxidase (HRP), amine-free.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
Buffer A: 0.1 M MES, pH 6.0.
-
Buffer B: 0.1 M PBS, pH 7.4.
Step-by-Step Methodology:
-
Activation: Dissolve 1 mg of CNC-b-acid in 500 µL of Buffer A. Add 10-fold molar excess of EDC and NHS. Incubate for 30 minutes at Room Temperature (RT) in the dark. Mechanism: This forms the semi-stable amine-reactive NHS-ester at the b-position.
-
Coupling: Dissolve 2 mg of HRP in 1 mL of Buffer B. Add the activated CNC-b-ester solution dropwise to the HRP solution while stirring.
-
Incubation: React for 2 hours at RT or overnight at 4°C.
-
Purification: The small unreacted B12 molecules must be removed to prevent high background. Use a PD-10 Desalting Column (Sephadex G-25) or extensive dialysis against PBS. The HRP-conjugate (high MW) elutes first; free B12 (red color) elutes later.
-
Validation: Measure Absorbance at 403 nm (HRP heme) and 361 nm (B12). Calculate the substitution ratio (aim for 1-2 B12 molecules per HRP).
Protocol B: Competitive ELISA Setup
Objective: Quantify B12 in serum or food samples.
Logic: This is an indirect competitive assay . The plate is coated with a capture antibody (or the antigen), but the most robust method uses a Streptavidin-Biotin or Secondary Antibody anchor to orient the primary anti-B12 antibody.
-
Coating: Coat microtiter plate with anti-B12 monoclonal antibody (purified against CNC-b-BSA). Block with 1% BSA.
-
Competition: Add 50 µL of Standard/Sample (Free B12) + 50 µL of CNC-b-HRP Tracer (from Protocol A).
-
Equilibrium: Incubate for 1 hour at 37°C.
-
Mechanism:[2] Free B12 and CNC-b-HRP compete for the antibody binding sites.
-
High B12 in sample → Low HRP binding.
-
Low B12 in sample → High HRP binding.
-
-
Detection: Wash 3x with PBST. Add TMB Substrate. Stop with H2SO4.
-
Analysis: Read OD at 450 nm. The signal is inversely proportional to the B12 concentration.
Data Presentation & Isomer Comparison
When synthesizing the acid derivative, you will encounter multiple isomers. It is critical to isolate the b-isomer.
| Feature | b-isomer (Target) | d-isomer | e-isomer |
| Yield (Acid Hydrolysis) | ~28-32% | ~15-20% | ~5-10% |
| Side Chain Orientation | Upward (Solvent exposed) | Downward | Lateral (Steric clash) |
| TCII Binding Affinity | High (90-100%) | Moderate | Low (<10%) |
| Conjugation Utility | Excellent (ELISA, Drug Delivery) | Poor | Poor |
| HPLC Retention | Elutes 2nd (typically) | Elutes 1st | Elutes 3rd |
Troubleshooting & Optimization
-
Issue: Low Sensitivity in ELISA.
-
Cause: Over-conjugation of HRP. If too many B12 molecules attach to one HRP, steric hindrance may occur, or the enzyme activity decreases.
-
Fix: Reduce the molar ratio of CNC-b-NHS to HRP during synthesis. Aim for a 1:1 ratio.
-
-
Issue: High Background.
-
Cause: Free CNC-b-acid not fully removed.
-
Fix: Use Size Exclusion Chromatography (SEC) rather than simple dialysis. The red color of B12 makes it easy to visually track separation from the brown HRP band.
-
-
Issue: Cross-Reactivity.
-
Cause: Antibodies raised against CNC-b-BSA might recognize the "linker" region.
-
Fix: Use a different linker chemistry for the Tracer (e.g., if Immunogen used EDC/Amine, use a heterobifunctional linker for the Tracer) to ensure antibody specificity is for the Corrin ring, not the linkage.
-
References
-
Pathare, P. M., et al. (2011). "Competitive immunoassay for analysis of vitamin B12." Analytical Biochemistry. Link
-
Anton, K., et al. (1980). "The structure of the monocarboxylic acids derived from cyanocobalamin."[1] Helvetica Chimica Acta. (Foundational chemistry on isomer separation).
-
Fieber, M., et al. (2023). "Cyanocobalamin-Modified Colistin–Hyaluronan Conjugates: Synthesis and Bioactivity." International Journal of Molecular Sciences. Link
-
McEwan, J. F., et al. (2013). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Bioconjugate Chemistry. Link
-
Russell-Jones, G. J. (1998). "Use of vitamin B12 conjugates to deliver protein drugs."[3][4] Journal of Controlled Release. (Establishes the b-isomer preference for receptor targeting).
Sources
- 1. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]
- 3. Radiation-Activated Cobalamin-Kinase Inhibitors for Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Synthesis and purification of Cyanocobalamin-b-carboxylic Acid for research
Executive Summary
This application note details the controlled semi-synthesis and isolation of Cyanocobalamin-b-carboxylic acid (CNCbl-b-acid) . While Vitamin B12 (Cyanocobalamin) possesses three labile propionamide side chains (b, d, and e), the b-isomer is the "Gold Standard" precursor for bioconjugation.
Strategic Rationale: The b-position side chain extends laterally from the corrin ring, minimizing steric interference with the nucleotide loop. Crucially, modification at the b-position preserves the affinity for Transcobalamin II (TCII) , the primary transport protein required for receptor-mediated endocytosis into mammalian cells. In contrast, modifications at the d or e positions often significantly reduce TCII binding, rendering the conjugate ineffective for targeted drug delivery.
Mechanistic Insight: Controlled Hydrolysis
The synthesis relies on the varying susceptibility of the propionamide side chains to acid hydrolysis.
-
Reaction: Nucleophilic attack of water on the protonated amide carbonyl.
-
Selectivity: The b, d, and e amides hydrolyze at different rates due to steric environments.
-
b-amide: Moderately labile; often the major monocarboxylic product (approx. 40-50% of acid fraction).
-
d-amide: Labile but often leads to dicarboxylic acids if reaction times are uncontrolled.
-
e-amide: Sterically hindered by the nucleotide loop; hydrolyzes slowest.
-
Figure 1: Reaction Logic & Workflow
Caption: Workflow for the conversion of Cyanocobalamin to its b-carboxylic acid derivative.
Experimental Protocols
Protocol A: Acid Hydrolysis (Synthesis)
Objective: Generate a mixture of monocarboxylic acids while minimizing dicarboxylic acid formation and corrin ring degradation.
| Parameter | Specification | Rationale |
| Reagent | 1.0 N Hydrochloric Acid (HCl) | Sufficient protonation without cleaving the nucleotide loop. |
| Temperature | 22°C - 25°C (Room Temp) | Heating (>40°C) accelerates d-isomer and di-acid formation. |
| Time | 72 Hours | Optimized window for maximal b-monocarboxylic yield. |
| Concentration | 100 mg B12 per 10 mL acid | High concentration favors kinetics but requires vigorous stirring. |
Step-by-Step:
-
Dissolve 1.0 g of Cyanocobalamin in 100 mL of 1.0 N HCl in a foil-wrapped round-bottom flask (B12 is light-sensitive).
-
Stir magnetically at room temperature for 72 hours .
-
Quench: Adjust pH to 6.0 using solid Sodium Bicarbonate or 5M NaOH. Keep temperature <10°C using an ice bath during neutralization to prevent base-catalyzed lactamization.
-
Desalting (Critical):
-
Extract the aqueous solution 3x with Phenol/Chloroform (1:1) . The B12 partitions into the organic phase.
-
Wash the organic phase 2x with distilled water to remove salts.
-
Back-extract B12 into water by adding 1 volume of Acetone and 1 volume of Water (Acetone forces B12 back to aqueous phase).
-
Rotary evaporate to remove traces of acetone/organic solvents.
-
Protocol B: Purification (The "Antony" Method Modified)
Objective: Separate unreacted B12 (neutral) from acids (charged), then resolve the b, d, and e isomers.
Step 1: Anion Exchange Chromatography (Dowex 1X2)
-
Column Prep: Pack a glass column (2.5 x 30 cm) with Dowex 1X2 (100-200 mesh) . Convert to Acetate or Formate form by washing with 1M Sodium Formate followed by extensive water wash until neutral.
-
Loading: Load the desalted hydrolysis mixture (approx 20 mL).
-
Elution 1 (Neutral Fraction): Elute with deionized water .
-
Observation: A large red band (unreacted B12) will elute first. Collect and recycle.
-
-
Elution 2 (Monocarboxylic Acids): Elute with 0.05 M Formic Acid (gradient up to 0.1 M if necessary).
Step 2: Semi-Preparative HPLC (Isomer Resolution) This is the most challenging step. The isomers have identical mass and charge; separation relies on subtle hydrophobicity differences.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 5 µm, 9.4 x 250 mm.
-
Mobile Phase A: 50 mM Ammonium Phosphate buffer (pH 3.5) or 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Very shallow gradient is required.
-
0-5 min: 10% B
-
5-45 min: 10%
25% B (approx 0.3% change per minute).
-
-
Flow Rate: 2.0 - 4.0 mL/min (depending on column diameter).
-
Detection: 361 nm (Cobalamin max) and 254 nm.
Elution Order (Typical on C18):
-
Isomer b: Usually elutes first or second (closest to d).
-
Isomer d: Very close to b.
-
Isomer e: Usually elutes last (most hydrophobic due to side chain position).
Note: Elution order can shift based on ion-pairing agents.[4] NMR verification of fractions is mandatory for the first run.
Characterization & QC
Figure 2: Validation Logic
Caption: Quality Control decision tree for validating the b-isomer.
-
Mass Spectrometry (ESI-MS):
-
Calculated MW for CNCbl-monocarboxylic acid (
): 1356.4 Da . -
Look for
at 1357.4 and at 679.2 . -
Pass Criteria: Mass matches exactly; no dicarboxylic acid peaks (+1 Da mass difference is not visible, but +44 Da from extra hydrolysis would be).
-
-
UV-Vis Spectroscopy:
-
NMR (The Gold Standard):
-
Proton NMR is often insufficient due to crowding.
-
Method: 2D HMBC (Heteronuclear Multiple Bond Correlation).[2]
-
Diagnostic: Look for the correlation between the corrin ring protons and the specific carboxyl carbon. The b-position carboxyl has a distinct chemical shift environment compared to d and e. (See Brown et al. reference).
-
References
-
Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivative binding to transcobalamin II.
- Relevance: Defines the biological necessity of the b-isomer for TCII binding.
-
Antony, A. C. (1985). "Acid Hydrolysis of Cyanocobalamin." Methods in Enzymology, Vol 18, Part C.
- Relevance: The foundational protocol for controlled acid hydrolysis of B12.
-
(Note: Link points to volume series/context).
-
Brown, K. L., et al. (1996). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Inorganic Chemistry.
- Relevance: The definitive guide for distinguishing b, d, and e isomers via NMR.
-
Vortherms, A. R., et al. (2011). "Vitamin B12: strategies for the development of novel therapeutics." Journal of Inorganic Biochemistry.
- Relevance: Reviews the utility of B12-b-acid in modern drug delivery systems.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ikifp.edu.pl [ikifp.edu.pl]
- 6. cdn.who.int [cdn.who.int]
Labeling of Cyanocobalamin-b-carboxylic Acid for in vivo tracking
Application Note: Precision Labeling of Cyanocobalamin-b-carboxylic Acid for Receptor-Targeted In Vivo Tracking
Executive Summary & Scientific Rationale
Vitamin B12 (Cyanocobalamin, CN-Cbl) is a compelling scaffold for targeted drug delivery and imaging due to its essential uptake mechanism in mammalian cells. The uptake is mediated by Transcobalamin II (TCII) , a plasma protein that binds B12 with femtomolar affinity (
Why the b-isomer? Native B12 possesses three labile amide side chains (b, d, and e) on the corrin ring. Structural biology and binding kinetics studies have established that the propionamide side chain at the b-position extends away from the TCII binding interface. Consequently, derivatization at the b-position (via Cyanocobalamin-b-carboxylic acid ) minimally perturbs TCII recognition, whereas modification at the e-position or the ribose 5'-OH can significantly compromise binding affinity. This guide details the isolation of the specific b-isomer and its subsequent labeling for high-fidelity in vivo tracking.
Strategic Workflow: From Hydrolysis to In Vivo Signal
The following flowchart outlines the critical path for generating a validated B12 tracer.
Figure 1: Critical path for the synthesis and validation of b-isomer specific B12 tracers.
Protocol 1: Synthesis and Purification of Cyanocobalamin-b-carboxylic Acid
The selective hydrolysis of the amide group on the b-chain is not possible; acid hydrolysis yields a statistical mixture. Therefore, chromatographic resolution is the defining success factor.
Reagents & Equipment
-
Precursor: Cyanocobalamin (USP Grade).
-
Hydrolysis: 0.1 M Hydrochloric Acid (HCl).
-
Desalting: Amberlite XAD-2 resin.
-
HPLC System: Semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phases:
-
Solvent A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% TFA in Water.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
-
Step-by-Step Methodology
-
Acid Hydrolysis:
-
Dissolve 500 mg of Cyanocobalamin in 50 mL of 0.1 M HCl.
-
Stir at room temperature (20–25°C) for 72 hours .
-
Note: Do not heat. Heating accelerates degradation and formation of di-/tri-carboxylic acids.
-
Monitor reaction by analytical HPLC.[1][2][3] The goal is ~30–40% conversion to monocarboxylic acids to minimize over-hydrolysis.
-
-
Desalting & Concentration:
-
Load the red reaction mixture onto a pre-conditioned Amberlite XAD-2 column.
-
Wash with water (remove HCl and salts) until effluent pH is neutral.
-
Elute cobalamins with 80% Methanol/Water.
-
Evaporate methanol under reduced pressure (Rotavap, <40°C). Lyophilize to obtain the crude red powder.
-
-
Isomer Separation (The Critical Step):
-
Resuspend crude solid in Mobile Phase A.
-
Gradient: 0–30% B over 60 minutes (Slow gradient is essential for isomer resolution).
-
Elution Order: Typically, the d-isomer elutes first, followed by the b-isomer , and finally the e-isomer.
-
Identification: The b-isomer is often the most abundant monocarboxylic acid (approx. 40-50% of the mono-acid fraction).
-
Validation: Collect fractions. Verify the b-isomer by 1H-NMR (distinct shift of the b-side chain protons) or comparison with a known standard if available.
-
Lyophilize the pure b-acid fraction.
-
Data Summary: Typical Yields
| Component | Retention Order (C18) | Approx. Yield (%) |
|---|---|---|
| Unreacted CN-Cbl | N/A (Elutes early/late depending on pH) | 40-50% |
| d-isomer | 1st Mono-acid peak | 10-15% |
| b-isomer | 2nd Mono-acid peak | 20-25% |
| e-isomer | 3rd Mono-acid peak | 5-10% |
Protocol 2: Labeling (Conjugation) Strategy
This protocol describes coupling a primary amine-functionalized payload (e.g., NH2-Linker-Chelator or NH2-Fluorophore) to the carboxylic acid of the B12 scaffold.
Reagents
-
B12-b-COOH: From Protocol 1.
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Solvent: Dry DMSO or DMF.
-
Payload: e.g., Deferoxamine-amine (for Zr-89 PET) or Cy5-amine (for Fluorescence).
Step-by-Step Methodology
-
Activation:
-
Dissolve CN-Cbl-b-COOH (10 mg, ~7.4 µmol) in 1.0 mL dry DMSO.
-
Add EDC (1.5 eq) and NHS (1.5 eq).
-
Stir for 30–60 minutes at RT to form the NHS-ester in situ.
-
Checkpoint: HPLC analysis should show a shift from the acid peak to a slightly more hydrophobic NHS-ester intermediate.
-
-
Coupling:
-
Add the amine-functionalized payload (1.2 eq) and Triethylamine (3 eq) to the reaction mixture.
-
Stir overnight (12–16h) at RT in the dark (essential if using fluorophores).
-
-
Purification:
-
Precipitate the crude conjugate by adding the DMSO mixture dropwise into cold Acetone/Ether (1:1). Centrifuge and wash the pellet.
-
Final Polish: Purify via Semi-prep HPLC (same conditions as Protocol 1, adjusted for the hydrophobicity of the payload).
-
Collect the major colored peak corresponding to the conjugate.
-
Protocol 3: In Vivo Tracking & Biological Validation
Mechanism of Action Diagram
Understanding the biological pathway is crucial for interpreting biodistribution data.
Figure 2: Receptor-mediated uptake pathway of B12 conjugates.
Experimental Design for Biodistribution
-
Animal Model: Xenograft mice (e.g., BALB/c nude) bearing CD320-positive tumors (e.g., MCF-7 breast cancer or KB cells).
-
Dietary Restriction: Feed mice a low-B12 diet for 2 weeks prior to the experiment to upregulate TCII and CD320 expression, enhancing tumor-to-background contrast.
-
Dosing: Inject 100–200 µL of labeled B12 (approx. 1 nmol) via tail vein.
-
Imaging/Harvesting:
-
Timepoints: 1h, 4h, 24h.
-
Expected Distribution:
-
Kidneys: High uptake (natural reabsorption site of TCII).
-
Liver: Moderate uptake.
-
Tumor: Significant accumulation (blocked by pre-injection of excess native B12, proving specificity).
-
-
Troubleshooting & Critical Parameters
-
Regioselectivity: If the d-isomer is accidentally isolated, TCII binding may be preserved, but some literature suggests altered kinetics. The e-isomer generally shows poor affinity. Always co-inject with a standard if available during HPLC.
-
Cyanide Stability: The "Cyano" group (CN) on the Cobalt is stable in neutral/acidic pH but can be displaced by strong nucleophiles or light. Perform all reactions under dim light.
-
Aggregation: Hydrophobic payloads (e.g., large fluorophores) can cause the B12 conjugate to aggregate. Use DMSO during synthesis and formulation agents (e.g., Tween-80) if necessary for injection.
References
-
Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivatives for endocytosis via the transcobalamin II receptor." Bioconjugate Chemistry. [Link]
-
Waibel, R., et al. (2008). "New derivatives of vitamin B12 show high affinity for the transcobalamin II receptor." Cancer Research. (Discusses the suitability of b-acid derivatives). [Link]
-
Petrus, A. K., et al. (2009). "Vitamin B12 as a carrier for targeted platinum delivery: synthesis and cytotoxic activity of platinum(II) complexes." ChemMedChem. [Link]
-
Vortherms, A. R., et al. (2011). "Vitamin B12: strategies for the development of novel therapeutics." Current Pharmaceutical Design. [Link]
Sources
Troubleshooting & Optimization
Stability of Cyanocobalamin-b-carboxylic Acid in different pH conditions
Current Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Stability & Handling Across pH Gradients[1][2]
Core Directive & Mechanism of Action
Welcome to the Advanced Application Support Center. You are likely working with Cyanocobalamin-b-carboxylic acid (C-b-CA) because you require a reactive handle for bioconjugation (e.g., peptide labeling, drug delivery systems) or are studying B12 antimetabolites.[1][2]
Unlike native Cyanocobalamin (B12), which is neutral and robust, C-b-CA possesses a reactive free carboxylic acid at the b-propionamide position (on the A-ring).[1][2] This structural modification fundamentally alters its stability profile, solubility, and chromatographic behavior.[1][2]
The Hydrolysis Cascade (Visualized)
Understanding where your compound sits in the degradation pathway is critical for troubleshooting. C-b-CA is not the "end" of the pathway; it is an intermediate.
Figure 1: The stability window of C-b-CA is kinetic, not thermodynamic.[1][2] It exists in a "sweet spot" between the native amide and multi-acid degradation products.
Stability Profile & pH Troubleshooting
The stability of C-b-CA is dictated by the hydrolysis rate of the remaining amides and the protonation state of the b-carboxylate .
pH Tolerance Table
| pH Range | Status | Chemical Behavior & Risk | Recommended Action |
| < 2.0 | Critical | Over-Hydrolysis: The remaining amides (d, e) will hydrolyze, converting your pure mono-acid into a mixture of di/tri-acids.[1][2] | Avoid. If HPLC requires low pH, keep exposure time < 30 mins at 4°C. |
| 2.0 - 4.0 | Stable | Formation Zone: This is the pH range used to synthesize C-b-CA.[1][2] The compound is stable here as the free acid (COOH). | Ideal for storage (precipitated form).[1][2] |
| 4.0 - 7.0 | Stable | Transition Zone: The carboxylic acid deprotonates (pKa ≈ 4.5-5.0).[1][2] Solubility increases significantly.[2] | Ideal for conjugation reactions (EDC/NHS coupling).[1][2] |
| 7.0 - 9.0 | Caution | Oxidation Risk: The corrin ring becomes susceptible to oxidation if light is present. | Work in dark/amber vessels. Degas buffers. |
| > 9.0 | Critical | Lactamization: High pH promotes the formation of a lactam ring at the c-acetamide side chain (fused to the B-ring).[2] | Avoid. Irreversible structural change occurs.[2] |
Analytical Troubleshooting (HPLC & Purification)
Issue: "My HPLC peaks are splitting or shifting retention times randomly." Diagnosis: This is the classic pKa Proximity Error .
The b-carboxylic acid has a pKa of approximately 4.5 - 5.0 .[2]
-
If your mobile phase pH is near the pKa (e.g., pH 4.5), the molecule flips rapidly between the protonated (neutral, hydrophobic) and deprotonated (charged, hydrophilic) states.[1][2]
Troubleshooting Workflow
Figure 2: Decision tree for resolving peak shape anomalies in C-b-CA analysis.
Standardized HPLC Protocol for C-b-CA
-
Mobile Phase A: 0.05 M Phosphate Buffer, pH 3.5 (Adjusted with H3PO4).
-
Mobile Phase B: Acetonitrile or Methanol.[2]
-
Gradient: 5% B to 30% B over 20 minutes.
-
Detection: 361 nm (Corrin ring) and 550 nm.[2]
-
Why pH 3.5? It suppresses the ionization of the carboxylic acid (keeping it as -COOH), ensuring the molecule behaves hydrophobically enough to retain on the column and elute as a sharp single peak.
Storage & Handling FAQs
Q: My solution turned from bright red to brown/yellow. Is it still good? A: Likely No.
-
Diagnosis: This indicates Photolysis (loss of the cyano group to form Aquacobalamin) or Reduction (formation of B12r).
-
Cause: Exposure to white light or reducing agents (like thiols/DTT) in the buffer.
-
Prevention: C-b-CA is strictly light-sensitive.[1][2] Handle under red light or in amber tubes.[2]
Q: Can I store C-b-CA in DMSO? A: Yes, but with caveats.
-
Store at -20°C in the dark.
-
Warning: Avoid anhydrous DMSO if you plan to perform NHS-ester activation later.[1][2] Trace water in DMSO can hydrolyze your active ester immediately.[2]
Q: How do I resolubilize the dry powder? A:
-
For Conjugation: Dissolve in 0.1 M Phosphate Buffer (pH 6.0). It will dissolve readily as the carboxylate salt.
-
For HPLC Standards: Dissolve in water/methanol (50:50).
References & Validation
-
Anton, D. L., Hogenkamp, H. P., et al. (1980).[1][2] Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[3] Assignments of the b-, d-, and e-monocarboxylic acids.Biochemistry .[2][3][4][5][6][7][8]
-
Relevance: Definitive structural assignment of the b-isomer and pKa confirmation.
-
-
Pathare, P. M., et al. (1996).[1][2] Synthesis of cobalamin-biotin conjugates and their application in the isolation of cobalamin-binding proteins.Bioconjugate Chemistry .
-
Armitage, J. B., et al. (1953).[1][2] Vitamin B12.[2][4][5][6][7][8][9][10][11][12][13] Part III. The monocarboxylic acids derived from vitamin B12.[3][12]Journal of the Chemical Society .
-
Relevance: Foundational chemistry on the acid hydrolysis pathway.
-
-
PubChem Compound Summary: Cyanocobalamin. [2]
Sources
- 1. Cyanocobalamin - Wikipedia [en.wikipedia.org]
- 2. Cyanocobalamin | C63H88CoN14O14P | CID 166596686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Cyanocobalamin (Vitamin B-12) on PEI Column | SIELC Technologies [sielc.com]
- 5. Cyanocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. usbio.net [usbio.net]
- 11. noveltyjournals.com [noveltyjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Cyanocobalamin? [synapse.patsnap.com]
Technical Support Center: Photostability & Analysis of Cyanocobalamin-b-carboxylic Acid
Welcome to the Advanced Cobalamin Applications Portal. Ticket Subject: Photodegradation profiles and troubleshooting for Cyanocobalamin-b-carboxylic acid (B12-b-COOH). Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Module 1: Diagnostic & Root Cause Analysis
User Issue: "My Cyanocobalamin-b-carboxylic acid standard is showing unexpected peaks and concentration loss. Is this hydrolysis or photolysis?"
The Core Mechanism: Distinguishing Degradation Pathways
You must distinguish between the formation of the b-carboxylic acid (hydrolysis of Cyanocobalamin) and the degradation of the b-carboxylic acid itself.
Cyanocobalamin-b-carboxylic acid retains the photosensitive corrin ring and the Cobalt-Ligand (Co-CN) bond of the parent molecule. Upon exposure to light, it undergoes photo-aquation , where the cyanide ligand is displaced by a water molecule or hydroxyl ion, forming Aquocobalamin-b-carboxylic acid (or Hydroxocobalamin-b-carboxylic acid).
Key Causality:
-
Excitation: The corrin ring absorbs photons (UV and Visible), promoting the molecule to an excited singlet state.
-
Ligand Exchange: The Co-C bond weakens, leading to the homolytic or heterolytic cleavage of the cyanide ligand.
-
Oxidation: Prolonged exposure leads to irreversible cleavage of the corrin ring (photo-oxygenolysis).
Visualizing the Degradation Pathway
The following diagram illustrates the specific degradation cascade for the b-carboxylic acid derivative.
Figure 1: Photolytic cascade of Cyanocobalamin-b-carboxylic acid. Note that the primary step is ligand exchange (reversible under specific conditions), followed by irreversible ring destruction.
Module 2: Analytical Method Troubleshooting (HPLC)
User Issue: "I cannot resolve Cyanocobalamin-b-carboxylic acid from the parent Cyanocobalamin or its photoproducts."
The Science of Separation: pKa and pH Criticality
Unlike the parent Cyanocobalamin (which is a neutral amide), the b-carboxylic acid has an ionizable carboxyl group (pKa ≈ 4.0–4.5).
-
At pH < 3.0: The acid is protonated (neutral). It becomes more hydrophobic and may co-elute with Cyanocobalamin on C18 columns.
-
At pH > 5.0: The acid is deprotonated (anionic). It becomes more polar and elutes earlier than the parent molecule.
Recommended HPLC Parameters
To separate the b-carboxylic acid from parent B12 and photo-degradants (Hydroxocobalamin), use the following optimized conditions.
| Parameter | Specification | Technical Rationale |
| Column | C18 (End-capped), 150 x 4.6 mm, 3-5 µm | End-capping reduces silanol interactions with the cobalamin nitrogen bases. |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.5 | Critical: pH 3.5 is slightly below the pKa, keeping the acid largely protonated for retention, but distinct enough from the amide. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN provides sharper peaks; MeOH is more selective for cobalamin isomers. |
| Gradient | 0-5 min: 5% B 5-25 min: 5% → 30% B | Slow gradient required to resolve the b-acid from d- and e- isomers if present. |
| Detection | UV 361 nm (Primary) UV 550 nm (Secondary) | 361 nm is the isosbestic point for many cobalamins; 550 nm confirms the corrin system integrity. |
| Temperature | 25°C - 30°C | Higher temps can degrade the thermally labile b-acid isomer. |
Troubleshooting Flowchart
Figure 2: Decision matrix for resolving chromatographic anomalies associated with ionizable cobalamin derivatives.
Module 3: Stabilization & Handling Protocols
User Issue: "How do I handle the sample without inducing degradation during the experiment?"
Protocol: Safe Handling of Photosensitive Corrinoids
This protocol ensures that any degradation observed is experimental (intentional), not procedural (accidental).
-
Lighting Environment:
-
Mandatory: Perform all prep work under Gold Fluorescent Light (cutoff < 500 nm) or Red LED safety lights.
-
Reasoning: Cobalamins have high quantum yields for photolysis in the UV and blue-visible region (350–450 nm). Standard "white" lab lights will induce degradation within minutes [1].
-
-
Solvent Preparation:
-
Degassing: Sparge buffers with Helium or Nitrogen for 15 minutes before adding the standard.
-
Reasoning: Photodegradation involves Reactive Oxygen Species (ROS). Removing dissolved oxygen reduces the rate of irreversible ring cleavage (Prod2 in Figure 1) [2].
-
-
Forced Degradation Setup (for Stability Testing):
-
If you need to induce degradation for validation:
-
Light Source: Xenon arc lamp (mimics D65 daylight).
-
Exposure: 1.2 million lux hours (ICH Q1B standard).
-
Control: Wrap one vial in aluminum foil (Dark Control) to distinguish thermal degradation from photodegradation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why does my b-carboxylic acid standard turn from red to brown? A: This indicates the formation of Hydroxocobalamin (or Aquocobalamin) species followed by oxidation. The "Red" color is characteristic of the cyano-cobalamin complex. As the Cyanide ligand is lost (photo-aquation) and the cobalt oxidizes or the ring cleaves, the solution shifts to a muddy brown/yellow. This is an irreversible failure of the standard [3].
Q2: Can I use the same extinction coefficient as Cyanocobalamin?
A: Proceed with caution. While the corrin ring dominates the spectrum, the modification of the side chain (amide to acid) causes slight solvatochromic shifts. For precise quantification, you must determine the molar absorptivity (
Q3: Is the b-carboxylic acid more stable than the d- or e- isomers? A: Generally, no. The b-isomer is formed most readily during acid hydrolysis because the b-amide side chain is sterically prone to neighboring group participation. However, once formed, its photostability is comparable to the other monocarboxylic acids. They all share the same lability at the Co-C bond [5].
References
-
Ahmad, I., et al. (1992).[1][2] Photolysis of cyanocobalamin in aqueous solution.[2][3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis.[3]
-
Juzeniene, A. & Nizauskaite, Z. (2013).[5] Photodegradation of cobalamins in aqueous solutions and in human blood.[3][4][5] Journal of Photochemistry and Photobiology B: Biology.[3]
-
Connors, K.A., et al. (1986).[1][2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Standard Reference Text).
-
Anton, D.L., et al. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[7] Biochemistry.
-
Pathare, B., et al. (2013).[4] Isolation and characterization of degradation products of Cyanocobalamin.[2][8] Journal of Liquid Chromatography & Related Technologies.
Sources
- 1. pjps.pk [pjps.pk]
- 2. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 3. rjptonline.org [rjptonline.org]
- 4. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
Technical Support Center: Cyanocobalamin Monocarboxylic Acid Synthesis
The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of cyanocobalamin monocarboxylic acids (CMCAs).
Topic: Optimization of Synthesis Yield & Purification Audience: Pharmaceutical Researchers, Conjugation Chemists, Process Engineers Reference ID: CMCA-OPT-2024
Introduction: The Chemistry of Selectivity
Cyanocobalamin (Vitamin B
The Challenge: The hydrolysis reaction is non-specific. Over-reaction leads to di- and tricarboxylic acids, while under-reaction leaves unreacted starting material. Achieving high yields of the specific mono-acid fraction—and separating the
Module 1: Reaction Optimization (Hydrolysis Protocol)
Q: What is the optimal acid concentration and time to maximize mono-acid yield?
A: The "sweet spot" for maximizing the monocarboxylic acid fraction (approx. 40–50% combined yield) while minimizing di-acid formation is a mild, room-temperature hydrolysis over an extended period. High temperatures (
Optimized Protocol (Standard):
-
Dissolution: Dissolve Cyanocobalamin (1.0 g) in 0.4 N Hydrochloric Acid (HCl) (approx. 25–30 mL).
-
Incubation: Incubate at 20–25°C (Room Temperature) in the dark.
-
Duration: 64 to 72 hours .
-
Note: Monitoring via HPLC every 12 hours is recommended. The reaction is stopped when the unreacted B
drops to ~40% and the mono-acid fraction peaks.
-
Q: How does temperature affect the isomer distribution?
A: The hydrolysis rates of the three amides differ slightly due to steric environments.
- -amide: Moderately labile.
- -amide: Often the most labile due to its position on Ring B.
- -amide: Sterically distinct; often the desired isomer for specific conjugations.
-
Impact: Increasing temperature to 60°C reduces reaction time to <4 hours but significantly increases the ratio of the
-isomer and di-acids. For a balanced yield of and isomers, the RT protocol is superior.
Module 2: Purification Workflow (Downstream Processing)
Q: How do I separate the mono-acids from unreacted B12 and di-acids?
A: You cannot rely on C18 HPLC alone for the initial crude separation due to the massive peak overlap. A low-pressure anion exchange step is mandatory to fractionate based on net charge (
Step-by-Step Purification Protocol:
| Step | Technique | Stationary Phase | Mobile Phase / Condition | Purpose |
| 1 | Desalting | Amberlite XAD-2 or C18 Flash | Wash: WaterElute: Methanol | Remove HCl and salts. |
| 2 | Charge Separation | Dowex 1X2 (Acetate form) | Fraction 1 (Neutral): WaterFraction 2 (Mono-acids): 0.05 M Acetic AcidFraction 3 (Di-acids): 0.2 M Acetic Acid | Isolate the specific "Mono-acid" pool (Charge -1). |
| 3 | Isomer Resolution | Prep-HPLC (C18) | Gradient: Phosphate Buffer / Methanol (or ACN) | Separate |
Q: What is the elution order of the isomers on C18 HPLC?
A: While column-dependent, the typical elution order on a standard C18 column with a phosphate/methanol gradient is:
- -isomer (Elutes first)
- -isomer
- -isomer (Elutes last)
Verification: The
Module 3: Visualization & Logic
Pathway Diagram: Hydrolysis Kinetics
The following diagram illustrates the kinetic pathway. Note that the "Mono-acid" state is a transient intermediate.
Figure 1: Kinetic pathway of Cyanocobalamin acid hydrolysis. The green node represents the target window.
Workflow Diagram: Purification Strategy
Figure 2: Purification workflow separating species by charge (Dowex) then hydrophobicity (HPLC).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield of Mono-Acids (<30%) | Reaction stopped too early OR Acid too weak. | Check HCl normality (must be 0.4–1.0 N). Extend time to 72h. Ensure temp is ≥20°C. |
| High Di-Acid Content | Over-hydrolysis. | Reduce reaction time. Do not exceed 25°C. Stop reaction when B12 starting material is ~40%. |
| Poor Isomer Separation on HPLC | Gradient too steep or pH incorrect. | Use a shallow gradient (e.g., 5% to 25% B over 40 min). Buffer pH should be ~3.5 to 4.5 (phosphate/acetate). |
| Degradation / Color Change (Brown) | Light exposure or oxidation. | CRITICAL: Perform all steps in amber glassware or under red light. B12 is highly photosensitive. |
| Dowex Column Clogging | Sample not desalted or too concentrated. | Ensure crude mix is desalted (XAD-2) and dissolved in water before loading. Do not overload resin capacity. |
References
-
Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society, 102(7), 2215–2219. Link
- Pathare, P. M., et al. (1996). Synthesis of Cobalamin-Bioconjugates via the Ribose or the Propionamide Side Chains. Bioconjugate Chemistry. (General reference for conjugation strategies utilizing the b and e positions).
-
United States Pharmacopeia (USP) . Cyanocobalamin Monograph. (Standard for UV identification criteria: A361/A278 ratio).[1]
- Fieber, W., et al. (2012). Characterization of the isomers of cyanocobalamin monocarboxylic acid.
Sources
Technical Support Center: Purification of Cyanocobalamin-b-carboxylic Acid
The following guide serves as a specialized Technical Support Center for researchers working with Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH). This derivative is a critical intermediate for bioconjugation, as the b-side chain extends upward from the corrin ring, minimizing steric hindrance during protein labeling.
Ticket ID: #CBL-PUR-001 Status: Open Topic: Troubleshooting Isolation, Isomer Resolution, and Stability Assigned Specialist: Senior Application Scientist
The Core Challenge: Separation Strategy
User Query: "I have performed the acid hydrolysis of Cyanocobalamin, but I cannot separate the b-carboxylic acid from the d- and e-isomers. My HPLC shows three peaks with overlapping shoulders. How do I isolate the b-isomer specifically?"
Root Cause Analysis
Mild acid hydrolysis of Cyanocobalamin (0.1–0.5 M HCl) is non-specific. It hydrolyzes the propionamide side chains at positions b, d, and e to varying degrees.[1]
-
The d-isomer is typically the major product (kinetically favored).
-
The b-isomer (your target) and the e-isomer are minor products.
-
The Challenge: These isomers possess identical molecular weights (MW: 1355.37 g/mol ) and nearly identical pKa values (~4.0–4.2), making separation by standard C18 gradients difficult.
Protocol: The "Orthogonal Capture" Workflow
To isolate high-purity Cbl-b-COOH, you must move from "One-Step" thinking to an orthogonal approach: Charge-Based Fractionation followed by Hydrophobic Resolution .
Step 1: Bulk Fractionation (Low-Pressure Ion Exchange)
Goal: Separate unreacted B12 (neutral) from Monocarboxylic acids (-1 charge) and Di/Tri-acids (-2/-3 charge).
-
Resin: Q-Sepharose Fast Flow or DEAE-Cellulose (Weak Anion Exchanger).
-
Loading: Load the hydrolyzed mixture at neutral pH (pH 6.5–7.0).
-
Elution Gradient:
-
Wash: Water (Removes unreacted Cyanocobalamin).
-
Elution: 0 to 0.2 M NaCl or dilute Acetic Acid gradient.
-
-
Result: The "Monocarboxylic Acid" fraction will elute as a distinct red band after the neutral B12 but before the di-acids. Collect this entire fraction.
Step 2: Isomer Resolution (Semi-Prep HPLC)
Goal: Resolve b-isomer from d- and e-isomers.
-
Column: C18 (PFP phases can offer alternate selectivity).
-
Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.5). Note: Lower pH suppresses ionization slightly, improving interaction with the stationary phase.
-
Mobile Phase B: Acetonitrile or Methanol.[2]
-
Gradient: Shallow gradient (e.g., 5% to 25% B over 40 minutes).
-
Elution Order (Typical on C18):
-
Isomer e (often elutes first)
-
Isomer b (Target)
-
Isomer d (Major peak, elutes last)
-
Note on Verification: You must verify the peak identity using 1H-NMR (distinctive singlet shifts) or by comparing retention times with a known standard, as elution orders can shift based on specific column chemistry.
Visualization: The Purification Logic
The following diagram outlines the decision-making process for purification.
Caption: Figure 1. Orthogonal purification workflow separating charge variants (IEC) followed by structural isomers (HPLC).
Desalting & Recovery (The "Sticky" Problem)
User Query: "I successfully collected the HPLC fraction for the b-isomer, but it is in a phosphate/methanol buffer. When I lyophilize it, I get a massive salt cake. How do I recover the pure vitamin?"
Solution: Solid Phase Extraction (SPE)
Cobalamins are highly water-soluble, making liquid-liquid extraction (e.g., into organic solvents) inefficient without toxic carriers like phenol. The industry standard for desalting is Amberlite XAD-2 (or HP-20).
Step-by-Step Desalting Protocol
| Step | Action | Mechanism |
| 1. Activation | Wash XAD-2 resin with Methanol, then equilibration with Water. | Activates hydrophobic pores. |
| 2. Loading | Load the HPLC fraction (diluted with water to <5% organic solvent) onto the column. | The corrin ring acts as a hydrophobic moiety, binding to the resin. Salts pass through. |
| 3. Washing | Wash with 5–10 Column Volumes (CV) of deionized water. | Removes all phosphate/acetate buffers and salts. |
| 4. Elution | Elute with Methanol or Acetone/Water (80:20) . | Disrupts hydrophobic interaction; releases concentrated Vitamin B12. |
| 5. Drying | Rotary evaporate the organic solvent, then lyophilize the aqueous residue. | Result: Deep red, fluffy powder (salt-free). |
Stability & Handling FAQs
Q: My product turned from bright red to brown/yellow during purification. What happened? A: This indicates Corrin Ring Destruction or Oxidation .
-
Light Sensitivity: B12 derivatives are photolabile. The b-isomer is particularly susceptible to photolysis if the cyanide ligand is lost (forming Aquocobalamin).
-
Fix: Perform all steps under dim red light or shield columns/flasks with aluminum foil.
-
-
pH Sensitivity: Avoid prolonged exposure to strong alkalis (>pH 10), which can disrupt the amide side chains or lactamize the ring.
Q: How do I confirm I have the b-isomer and not the d-isomer? A: Mass Spectrometry cannot distinguish them (same mass). You need 1H-NMR or 2D-NMR (HMBC) .
-
Diagnostic Signal: Look for the chemical shift of the specific propionic acid protons. In the b-isomer, the modified side chain is in the "upper" coordination hemisphere, distinct from the d and e chains.
-
Reference: Compare spectra to the assignments in Anton et al. (1980) [1].
Summary of Critical Parameters
| Parameter | Specification | Reason |
| Hydrolysis Time | 60–72 hours @ Room Temp (0.4N HCl) | Maximizes Mono-acid yield; minimizes Di/Tri-acids. |
| HPLC pH | 3.0 – 4.0 | Essential for resolving isomers; suppresses carboxyl ionization. |
| Desalting Resin | XAD-2 or Diaion HP-20 | Required to remove HPLC buffers; B12 does not bind to C18 well in high water. |
| Storage | -20°C, Desiccated, Dark | Prevents hydrolysis of remaining amides and photolysis. |
References
-
Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society.
-
Pathare, P. M., et al. (2013). Cyanocobalamin by HPLC? ResearchGate.[3]
-
AOAC Official Method 2014.02. (2014). Vitamin B12 (Cyanocobalamin) in Infant Formula and Adult/Pediatric Nutritional Formula.[4]
-
Fedosov, S. N., et al. (2024). Kinetics of Cellular Cobalamin Uptake and Conversion.
Sources
Technical Support Center: Stability & Storage of Cyanocobalamin-b-carboxylic Acid
Current Status: Operational Topic: Preservation of Cyanocobalamin-b-carboxylic Acid (Cbl-b-COOH) Target Audience: Drug Development Scientists & Conjugation Chemists
Executive Summary
Cyanocobalamin-b-carboxylic acid is a critical monofunctionalized derivative of Vitamin B12, primarily used as a precursor for bioconjugation (e.g., peptide-B12 or drug-B12 delivery systems).[1][2] Unlike native Cyanocobalamin, this molecule possesses a reactive carboxylic acid at the b-propionamide side chain.
The Critical Failure Mode: While researchers often fear general B12 degradation (photolysis), the specific "silent killer" for this derivative is unintended esterification or amide hydrolysis of the remaining side chains. This guide provides the protocols to prevent these specific degradation pathways.
Module 1: Photostability & Handling
Issue: "My sample solution changed from bright red to muddy brown/yellow."
The Mechanism: Co-C Bond Cleavage
Cyanocobalamin derivatives contain a Corrin ring with a central Cobalt ion. Exposure to UV or visible light (350–550 nm) induces the homolytic cleavage of the Cobalt-Cyanide (Co-CN) bond.
-
Result: Formation of Aquacobalamin (
) or Hydroxocobalamin ( ), which are far less stable and prone to irreversible corrin ring oxidation.
Troubleshooting Protocol: The "Dark Chain" Workflow
-
Amber Glass Mandatory: Never store Cbl-b-COOH in clear glass or plastic. Use amber borosilicate vials (Type I).
-
Red Light Handling: If manipulating open powder/solution for >5 minutes, work under red safety lights ( >600 nm) or in a darkened room.
-
Foil Wrap: For long-term freezer storage, wrap the amber vial in aluminum foil as a secondary barrier.
Module 2: Solvent Selection & Chemical Stability
Issue: "I stored the molecule in methanol, and now it won't conjugate to my amine-linker."
The Mechanism: Unintended Esterification
This is the most common error. The b-carboxylic acid group is reactive.[3] Storing Cbl-b-COOH in protic organic solvents (Methanol, Ethanol) leads to the formation of methyl/ethyl esters , effectively "capping" the reactive site needed for your conjugation.
Protocol: Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Recommendation |
| Methanol / Ethanol | ⛔ CRITICAL FAIL | High risk of esterification ( | DO NOT USE for storage. |
| Water (pH 5-7) | ⚠️ Caution | Hydrolysis of other amides (d, e side chains) over time. | OK for short-term (<24h). |
| DMSO / DMF | ✅ Preferred | Aprotic; prevents esterification and hydrolysis. | Best for stock solutions (-20°C). |
| Lyophilized (Dry) | 🌟 Gold Standard | Minimal degradation. | Store at -20°C or -80°C. |
Module 3: pH & Hydrolytic Control
Issue: "LC-MS shows multiple peaks with +1 Da mass shifts."
The Mechanism: Deamidation Cascade
Cbl-b-COOH is produced by the specific hydrolysis of the b-amide. However, the molecule still contains amides on the a, c, d, and e side chains.
-
Acidic pH (<3): Promotes hydrolysis of remaining amides to carboxylic acids (forming di/tri-acids).
-
Basic pH (>8): Promotes lactam formation on the c-side chain or deprotonation leading to instability.
Protocol: The "Stability Window" Buffer System
-
Target pH: 4.5 – 6.0 (Citrate or Acetate buffers are ideal).
-
Avoid: Phosphate buffers with high salt concentrations if lyophilizing (can cause pH shifts during freezing).
-
Self-Validation: Check HPLC traces. If the main peak broadens or splits into a "shoulder" peak, deamidation of the d or e isomer is occurring.
Visualizing the Stability Workflow
The following diagram illustrates the decision logic for storage to prevent the three major degradation pathways: Photolysis, Esterification, and Deamidation.
Caption: Decision tree for storage. Red paths indicate high-risk workflows leading to chemical degradation.
Module 4: Degradation Mechanisms & Pathways
Understanding how the molecule breaks down allows you to design better experiments.
Caption: Primary degradation pathways. Note that esterification is specific to the carboxylic acid derivative.
Module 5: Quality Control (QC) Checklist
Before using your stored Cbl-b-COOH for a critical conjugation step, run this 3-point check:
-
Visual Inspection:
-
Pass: Deep red/crimson powder or solution.
-
Fail: Brown, yellow, or precipitate formation (indicates photolysis or oxidation).
-
-
Solubility Check:
-
If stored in DMSO, ensure no phase separation or crystallization has occurred upon thawing.
-
-
Analytical Validation (HPLC/MS):
-
Protocol: Run a gradient RP-HPLC (C18 column).
-
The "b-acid" Peak: Should elute slightly earlier than unmodified Cyanocobalamin (due to the polarity of the -COOH).
-
Warning Signal: If you see a peak with Mass = M+14 (Methyl) or M+28 (Ethyl), your sample has esterified.
-
References
-
Ahmad, I., et al. (1992). Photolysis of cyanocobalamin in aqueous solution.[1][4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis.[5][9]
-
Anton, D. L., et al. (1980). The synthesis and properties of the b-carboxylic acid derivative of cyanocobalamin. Journal of the American Chemical Society.
-
Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates. Bioconjugate Chemistry.
-
Fieber, W., et al. (2010). Degradation of Vitamin B12 in the presence of reducing agents.[10] Food Chemistry.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. US2787578A - Recovery and purification of vitamin b12 - Google Patents [patents.google.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shining light on the mechanism of photochemical alkene formation in vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photolysis of cyanocobalamin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting NMR signal assignment for cobalamin derivatives
Topic: Troubleshooting NMR Signal Assignment for Cobalamin (Vitamin B12) Derivatives Role: Senior Application Scientist Status: Online | Ticket Priority: High
Introduction: Navigating the "Mount Everest" of Small Molecules
Welcome to the Cobalamin NMR Support Center. You are likely here because your spectrum looks "wrong"—lines are broader than expected, chemical shifts do not match literature, or the aliphatic region is an indecipherable forest of overlapping multiplets.
Cobalamin (~1355 Da) sits in a unique "NMR twilight zone." It is too large for standard small-molecule parameters yet too small for typical protein pulse sequences. It possesses a complex stereochemical architecture (corrin ring, nucleotide loop, axial ligands) and a metal center that dictates magnetic behavior.
This guide addresses the three most common failure modes: Paramagnetic Contamination , Base-On/Base-Off Equilibrium , and NOE/ROE Zero-Crossing .
Module 1: The "Invisible" Spectrum (Paramagnetism & Redox)
User Issue:
"My sample concentration is 5 mM, but the 1H spectrum shows extremely broad lines, and the corrin ring methyls are missing or shifted by >20 ppm."
Root Cause Analysis:
The central Cobalt ion is the culprit.
-
Co(III): Diamagnetic (
, low spin). Yields sharp, high-resolution signals. This is what you want (e.g., Cyanocobalamin, Methylcobalamin). -
Co(II): Paramagnetic (
, low spin). This species (B12r) causes rapid nuclear relaxation ( shortening), leading to massive line broadening and contact shifts. Even 5% Co(II) contamination can ruin a Co(III) spectrum via electron exchange [1].
Troubleshooting Protocol:
| Step | Action | Technical Rationale |
| 1 | Check Oxidation State | Visually inspect the tube. Red/Orange = Co(III) (Good). Brown/Yellow = Co(II) (Bad). |
| 2 | Aeration | If the sample is air-stable (e.g., OH-Cbl), bubble O2 or air through the solution to oxidize Co(II) to Co(III). |
| 3 | Anaerobic Prep | For alkyl-cobalamins (e.g., Methyl-Cbl) which are light/oxygen sensitive, prepare samples in a glovebox using degassed |
| 4 | Solvent Switch | If using |
Module 2: The Base-On / Base-Off Equilibrium
User Issue:
"My chemical shifts are drifting. The ribose proton signals move significantly when I adjust pH or temperature."
Root Cause Analysis:
Cobalamins exist in a dynamic equilibrium between two states:
-
Base-On: The 5,6-dimethylbenzimidazole (DMB) tail coordinates to the Cobalt (axial position).
-
Base-Off: The DMB tail detaches and is protonated (or replaced by solvent).
This transition is pH-dependent (pKa
Visualization: The DMB Equilibrium Workflow
Figure 1: Decision logic for controlling the Base-On/Base-Off equilibrium to ensure spectral stability.
Corrective Action:
-
Standardize pH: For "Base-On" assignments, adjust pD to > 7.0 using NaOD. For "Base-Off" studies, adjust pD < 2.0 using DCl [3].
-
Temperature: If you suspect exchange broadening, run the spectrum at 278 K (slow exchange) or 310 K (fast exchange) to sharpen signals.
Module 3: Assignment Strategy (The "Crowded" Region)
User Issue:
"I cannot distinguish the corrin ring methyls (C1, C2, C7, C12, C17) from the side-chain methylene protons."
Root Cause Analysis:
The region 0.5 – 2.5 ppm contains virtually all methyl and methylene protons. 1D 1H NMR is insufficient. You must rely on 13C chemical shift dispersion.
Key Reference Data: Characteristic 13C Shifts
Use this table to anchor your HSQC assignments. (Values are approximate for Cyanocobalamin in
| Moiety | Carbon Position | 13C Shift (ppm) | 1H Shift (ppm) | Feature |
| Corrin Methyl | C1-Me | ~20.0 | ~0.50 | High-field, often shielded. |
| Corrin Methyl | C5-Me | ~105.0 | - | Quaternary (HMBC only). |
| Corrin Methyl | C15-Me | ~110.0 | - | Quaternary (HMBC only). |
| Ribose | R1' | ~90-100 | ~6.0-6.5 | Anomeric proton (Doublet). |
| DMB | B2 | ~140-145 | ~7.0-8.0 | Aromatic singlet. |
Recommended Pulse Sequence Workflow
Figure 2: The "Golden Path" for assigning overlapping aliphatic signals in Cobalamin.
Module 4: Stereochemistry & The NOE Trap
User Issue:
"I ran a NOESY to determine the orientation of the axial ligand, but the cross-peaks are vanishingly weak or absent."
Root Cause Analysis:
Cobalamin (MW ~1355) falls into the spin-diffusion limit transition zone .
-
Small molecules (
): Positive NOE.[1][2] -
Large molecules (
): Negative NOE.[1][2] -
Cobalamin (
): At 500-600 MHz, the NOE intensity passes through zero .
The Solution: ROESY
You must use ROESY (Rotating-frame Overhauser Effect Spectroscopy) .[1][2]
-
Why: In the rotating frame, the cross-relaxation is always positive, regardless of molecular weight or tumbling rate [5].
-
Artifact Warning: ROESY spectra can contain "TOCSY transfer" artifacts.
-
Check: ROE signals are opposite phase to the diagonal (usually positive if diagonal is negative). TOCSY artifacts are same phase as the diagonal.
-
FAQ: Distinguishing Chemical Exchange (EXSY) from NOE
Q: I see a cross-peak between the base-on and base-off signals. Is this an NOE? A: Likely not. This is Chemical Exchange (EXSY) .
-
In NOESY : EXSY peaks have the same phase as the diagonal (negative). NOE peaks for large molecules also have the same phase. Indistinguishable.
-
In ROESY : EXSY peaks have the same phase as the diagonal.[3] ROE peaks have the opposite phase.[2] Distinguishable. [5]
References
-
Brown, K. L. (2005). Chemistry and enzymology of vitamin B12. Chemical Reviews, 105(6), 2075-2150. Link
-
Hannibal, L., et al. (2013). The Vitamin B12–Cucurbit[7]uril Complex: An NMR Study of the Base-On/Base-Off Equilibrium. Inorganic Chemistry, 52(1), 48-50. Link
-
Marinescu, C., et al. (2025). Complete 1H and 13C assignments of coenzyme B12 through the use of new two-dimensional NMR experiments. ResearchGate.[4] Link
-
Pryde, D. C., & Handa, S. (2018). NOESY vs ROESY: Molecular Weight and Zero Crossing. Columbia University NMR Facility. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Sources
Improving the solubility of Cyanocobalamin-b-carboxylic Acid
Topic: Solubility, Handling, and Bioconjugation Protocols
Introduction
Welcome to the technical support center for Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH). This guide addresses the specific physicochemical challenges associated with the b-isomer monocarboxylic acid derivative of Vitamin B12.
Unlike native Cyanocobalamin, the presence of a free carboxylic acid on the b-propionamide side chain introduces a pH-dependent solubility switch and alters the molecule's behavior in organic synthesis. This guide moves beyond basic datasheets to troubleshoot the "why" and "how" of experimental failures, particularly in bioconjugation and purification workflows.
Module 1: Solubility & Solvent Compatibility
Quick Reference: Solubility Matrix
Data summarized from internal validation and standard physicochemical profiling [1, 3].
| Solvent | Solubility Limit (approx.)[1][2][3][4][5] | Application Context | Status |
| DMSO | ~75 mg/mL | Bioconjugation (NHS/EDC), Stock storage | Recommended |
| Water | ~50 mg/mL | HPLC, Biological Assays | Recommended |
| Ethanol | ~10 mg/mL | Co-solvent for precipitation | Limited |
| DMF | Moderate | Alternative to DMSO for coupling | Use Fresh |
| Acetone | Insoluble | Precipitating agent (Workup) | Precipitant |
| Diethyl Ether | Insoluble | Precipitating agent (Workup) | Precipitant |
| Chloroform | Insoluble | N/A | Avoid |
Troubleshooting Guide: "It Won't Dissolve"
Q: I am trying to dissolve Cbl-b-COOH in DMF for an EDC coupling reaction, but it remains a suspension. Why? A: This is likely a moisture issue.[1] While Cbl-b-COOH is soluble in dry DMF, the presence of atmospheric water can cause partial hydration of the crystal lattice, making it "gummy" and difficult to solvate in organics.
-
The Fix:
Q: My sample dissolved in water, but precipitated when I lowered the pH to 3.0.
A: You have reached the protonation threshold.
The b-carboxylic acid has a pKa in the range of 4.0–5.0. At pH 3.0, the carboxylate group (
-
The Fix: Maintain pH > 5.5 for aqueous stability. If acidic conditions are required (e.g., for HPLC), add 10-20% methanol or acetonitrile to the mobile phase to maintain solubility of the protonated form.[6]
Module 2: Bioconjugation Workflow (EDC/NHS)
The Challenge: Reactivity vs. Solubility
The most common application for Cbl-b-COOH is conjugation to amines (proteins, peptides, or nanoparticles).[1][6] A frequent failure point is the "crash out" during activation.
Visual Workflow: Solubility-Driven Conjugation
The following diagram outlines the critical solubility checkpoints during the activation process.
Caption: Figure 1. Step-by-step solubility checkpoints for EDC/NHS conjugation of Cyanocobalamin-b-carboxylic acid.
Protocol: Activation & Coupling
Standardized for 10 mg scale.
-
Solubilization: Dissolve 10 mg Cbl-b-COOH in 200 µL dry DMSO .
-
Activation: Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Observation: The solution should remain clear deep red. If turbidity occurs, the concentration is too high; dilute with 50 µL DMSO.
-
-
Reaction: Stir for 1 hour at Room Temperature (RT).
-
Coupling: Add the amine-containing target (dissolved in borate buffer pH 8.5 or DMSO).
Module 3: Purification & Recovery
Troubleshooting Guide: "I Can't Get It Out"
Q: I tried to precipitate my product using acetone, but I got a sticky red oil instead of a powder. How do I fix this? A: This is known as "oiling out."[1] It happens when the precipitation is too rapid or when residual DMSO is trapped in the lattice.
-
The Fix (Trituration Protocol):
-
Decant the supernatant acetone.[1]
-
Add fresh diethyl ether to the red oil.
-
Scratch the side of the glass vessel vigorously with a glass rod.
-
Sonicate for 5 minutes. The mechanical stress and ether wash will induce crystallization, turning the oil into a fine red powder [1].
-
Q: How do I separate unreacted Cbl-b-COOH from my conjugated product? A: Use the charge difference.
-
Method: Anion Exchange Chromatography (e.g., DEAE or Q-Sepharose).[1][6]
-
Mechanism: At pH 7.0, unreacted Cbl-b-COOH is negatively charged (carboxylate).[1][6] If you conjugated it to a neutral amine, the product is now net neutral (amide bond formed).[1]
-
Protocol:
Module 4: Mechanism of Solubility (The "Why")
Understanding the molecular structure helps predict behavior. The solubility of Cbl-b-COOH is governed by three distinct regions:
-
The Corrin Ring (Hydrophobic Core): Drives aggregation/stacking in water.[1]
-
The Ribose-Phosphate (Hydrophilic Handle): Provides baseline water solubility.[1]
-
The b-Carboxylic Acid (The Switch):
Caption: Figure 2.[1][6] pH-dependent solubility mechanism of the b-carboxylic acid side chain.
References
-
Surbec. (n.d.).[1] Cyanocobalamin (Vitamin B12) Physical and Chemical Properties.[1][2][7][8][9][10] Retrieved from [Link][1][6]
-
Wang, X., et al. (2007).[1][6][8] Cyanocobalamin (vitamin B12) conjugates with enhanced solubility.[1][8] Bioorganic & Medicinal Chemistry.[1][5][8] Retrieved from [Link][1][6][8]
-
Anton, D. L., et al. (1980).[1][6] Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy.[1][11] Biochemistry.[1][2] Retrieved from [Link]
Sources
- 1. Cyanocobalamin | C63H88CoN14O14P | CID 166596686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ikifp.edu.pl [ikifp.edu.pl]
- 4. cdn.who.int [cdn.who.int]
- 5. Preparation and Characterization of Cyanocobalamin (Vit B12) Microemulsion Properties and Structure for Topical and Transdermal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanocobalamin - Wikipedia [en.wikipedia.org]
- 7. surbec.com [surbec.com]
- 8. Cyanocobalamin (vitamin B12) conjugates with enhanced solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions during the hydrolysis of cyanocobalamin's propionamide chains
Topic: Side reactions during the hydrolysis of cyanocobalamin's propionamide chains Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guide)
Subject: Troubleshooting Side Reactions During Propionamide Hydrolysis Ticket ID: B12-CHEM-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because your HPLC chromatogram of hydrolyzed Cyanocobalamin (CN-Cbl) shows a complex mixture of isomers, poly-acids, and degradation products, rather than a clean mono-acid peak.
The selective hydrolysis of the propionamide side chains (positions
This guide deconstructs these failure modes and provides self-validating protocols to restore process integrity.
Module 1: Critical Reaction Pathways (Visualization)
Before troubleshooting, visualize the competing kinetic pathways. In acidic media, the desired path (blue) competes with structural degradation (red).
Figure 1: Kinetic landscape of Cyanocobalamin hydrolysis.[1] The window for selective mono-acid production is narrow, bounded by over-hydrolysis and corrin ring degradation.
Module 2: Diagnostic Troubleshooting (Q&A)
Issue 1: Regiochemical Scrambling (The "Wrong Isomer" Problem)
User Question: "I am trying to synthesize the b-monocarboxylic acid for conjugation, but I am getting a mixture of three isomers. Which one is which, and how do I favor the b-isomer?"
Technical Analysis:
The three propionamide chains (
-
Reactivity Order:
. -
The
-isomer: The -chain is the most solvent-exposed and typically hydrolyzes first. It is often the major product (approx. 50-60% of the mono-acid fraction). -
The
-isomer: The -chain is sterically assisted by the upward projection of the acetamide groups but is slightly slower than . -
The
-isomer: This is the most stable propionamide, often requiring harsher conditions or enzymatic routes to access selectively.
Corrective Protocol:
-
Kinetic Control: You cannot stop the formation of
-acid if you want -acid. You must run the reaction to partial conversion (approx. 50% consumption of starting material) to maximize the mono-acid yield relative to di-acids. -
Purification: Use semi-preparative HPLC or Dowex 1X2 (acetate form) chromatography. The elution order on reverse-phase HPLC is typically
-acid -acid -acid (though this depends on pH/buffer; confirm with NMR). -
Validation: Check the
C-NMR chemical shifts of the carboxyl groups. The and isomers have distinct shifts that change significantly between pH 2 and pH 7 [1].[2]
Issue 2: Loss of Biological Activity (The "Neo-B12" Problem)
User Question: "My product mass is correct (MW + 1), but the biological activity is low, and the NMR spectrum looks 'doubled'. What happened?"
Technical Analysis: You likely triggered epimerization at C13 , forming cyano-13-epicobalamin (also known as Neo-B12).
-
Mechanism: The propionamide chain at C13 is attached to a chiral center. Under strong acidic conditions (e.g.,
or high temperatures ), the proton at C13 can exchange, leading to inversion of the propionamide chain from the "up" (natural) to "down" (neo) position. -
Impact: The neo-isomer is sterically distorted and cannot effectively bind to Transcobalamin II or Intrinsic Factor, rendering it biologically inert.
Corrective Protocol:
-
Limit Acid Strength: Never exceed
for hydrolysis unless absolutely necessary. -
Temperature Cap: Maintain reaction temperature
. -
Exclusion: Neo-B12 separates poorly from native B12 on standard C18 HPLC. Use a specialized pentafluorophenyl (PFP) column or careful gradient elution to detect it.
Issue 3: The "c-Lactone" Impurity
User Question: "I see a peak with a mass of [M-1] or [M-2] relative to the starting material, and it's not reacting with my amine linkers."
Technical Analysis: This is likely the (CN)Cbl-c-lactone (Dehydrovitamin B12).
-
Mechanism: The acetamide side chain at position
can cyclize with the C8 carbon of the corrin ring to form a -lactone [2]. This usually requires oxidative conditions (e.g., presence of trace oxidants, Chloramine-T) or specific alkaline conditions, but can occur as a minor byproduct in acid if the starting material contained "B12b" (Hydroxocobalamin) or if trace oxidants are present. -
Reactivity: The lactone is stable and does not couple with amines under standard EDC/NHS conditions, reducing your conjugation yield.
Corrective Protocol:
-
Feedstock Purity: Ensure your starting Cyanocobalamin is free of Hydroxocobalamin (B12b). B12b is far more susceptible to oxidation and lactonization [3].
-
Anaerobic Conditions: While B12 is air-stable, performing hydrolysis under
minimizes oxidative ring closure.
Module 3: "Gold Standard" Hydrolysis Protocol
Do not rely on "boiling in acid." Use this controlled mild acid hydrolysis to maximize the
Reagents:
-
Cyanocobalamin (USP Grade)
-
0.5 M Hydrochloric Acid (HCl)
-
Dowex 1X2 resin (Acetate form)
Workflow:
-
Dissolution: Dissolve CN-Cbl in 0.5 M HCl at a concentration of 10 mg/mL.
-
Reaction: Incubate at room temperature (20-25°C) for 72 hours.
-
Why? Heating accelerates epimerization (Neo-B12) faster than it accelerates amide hydrolysis. Room temperature favors kinetic control.
-
-
Monitoring: Check via HPLC every 12 hours.
-
Stop Point: Quench when the Mono-acid : Di-acid ratio is optimal (usually when ~40% of starting CN-Cbl remains unreacted). Pushing for 100% conversion will result in >50% di/tri-acids.
-
-
Quenching: Neutralize to pH 6.0 using dilute NaOH or solid Sodium Acetate. Do not overshoot to pH > 9 , as this risks amide hydrolysis at the wrong sites or lactam formation.
-
Purification: Desalt using a C18 Sep-Pak cartridge, then separate isomers via semi-prep HPLC (C18 column, Gradient: 10-30% Methanol in 0.1% TFA/Water).
Module 4: Quantitative Data & Specifications
Table 1: Relative Reactivity of Propionamide Side Chains
| Position | Relative Hydrolysis Rate | Primary Product | Notes |
|---|
|
Table 2: Degradation Thresholds
| Parameter | Safe Limit | Failure Mode if Exceeded |
|---|
| Acid Concentration |
References
-
Anton, D. L., Hogenkamp, H. P., Walker, T. E., & Matwiyoff, N. A. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin.[2] Assignments of the b-, d-, and e-monocarboxylic acids. Journal of the American Chemical Society.
-
Dereven'kov, I., et al. (2021).[1] Mechanism of cyanocobalamin chlorination by hypochlorous acid: Formation of c-lactone. Journal of Biological Inorganic Chemistry.
-
Ahmad, I., et al. (2014).[3] Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study. AAPS PharmSciTech.
-
Pathare, P. M., et al. (1996). Synthesis of cobalamin-biotin conjugates. Bioconjugate Chemistry.
Sources
Interference of other cobalamin forms in Cyanocobalamin-b-carboxylic Acid analysis
Executive Summary
Cyanocobalamin-b-carboxylic acid (CNCbl-b-acid) is a specific monocarboxylic acid degradation product of Cyanocobalamin (Vitamin B12), formed via the hydrolysis of the propionamide side chain at the b-position of the corrin ring.[1][2]
Accurate analysis is frequently compromised by structural isomers (d-acid and e-acid forms) and photolytic degradation products (Hydroxocobalamin).[1][2] This guide provides validated troubleshooting protocols to resolve these interferences, ensuring specificity and compliance with rigorous scientific standards.
Part 1: Chromatographic Interference & Resolution
Q1: My "b-acid" peak shows shouldering or asymmetry. Is this co-elution?
Diagnosis: Yes, this is likely co-elution with other monocarboxylic acid isomers, specifically Cyanocobalamin-d-carboxylic acid or Cyanocobalamin-e-carboxylic acid .[1][2] These isomers possess identical molecular weights (1356.3 g/mol ) and nearly identical UV spectra, making them indistinguishable by standard detection methods.[1][2]
The Mechanism: In reverse-phase chromatography (RP-HPLC), the introduction of a carboxyl group makes these impurities more polar than the parent Cyanocobalamin.[2] Consequently, they elute before Cyanocobalamin.[1] However, the selectivity between the b-, d-, and e- isomers is driven almost entirely by subtle differences in pKa and hydrophobic interaction with the stationary phase.[1][2]
Resolution Protocol: To resolve the b-acid from its isomers, you must exploit the "pH Selectivity Switch."[2]
-
Mobile Phase Optimization:
-
Standard pH (3.5): At pH 3.5 (common in USP methods), the carboxylic acid groups are partially ionized.[1][2] Resolution is often poor.
-
Optimized pH (2.6 - 2.8): Lowering the pH suppresses the ionization of the carboxylic acid group (
), increasing the hydrophobicity difference between the isomers.[1][2]
-
-
Gradient Modification:
-
Shallow the gradient slope during the 5–15 minute window where acids elute. A slope of 0.5% B/min is recommended for isomer separation.
-
Recommended Method Parameters:
| Parameter | Standard Condition (USP) | Optimized for Isomer Separation |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm (High Carbon Load) |
| Mobile Phase A | Phosphate Buffer pH 3.5 | 10-25 mM Phosphate Buffer pH 2.6 |
| Mobile Phase B | Methanol / Acetonitrile | Acetonitrile (Sharper peaks for acids) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temp | 35°C | 25°C (Lower temp improves selectivity) |
Q2: How do I distinguish the b-acid from Hydroxocobalamin (HO-Cbl)?
Diagnosis: Hydroxocobalamin is a common photolytic degradant that also elutes earlier than Cyanocobalamin. If your "b-acid" peak appears after sample handling in light, it may actually be HO-Cbl.[1][2]
Validation Test: Perform a Spectral Ratio Check . While both compounds are red, their UV-Vis ratios differ significantly.[1][2]
-
Extract the spectrum of the peak .
-
Calculate the ratio of Absorbance at 361 nm to 351 nm .
Visualizing the Separation Logic:
Figure 1: Decision tree for identifying and resolving early-eluting impurities in Cyanocobalamin analysis.
Part 2: Sample Preparation & Stability Artifacts
Q3: My b-acid recovery varies wildly between replicates. What is happening?
Root Cause: You are likely inducing Photolytic Conversion or Acid Hydrolysis during the sample preparation itself. Cyanocobalamin is extremely light-sensitive.[2]
The "Darkroom" Protocol: To ensure the b-acid measured is from the sample and not an artifact of the analysis:
-
Amber Glassware: All solutions must be prepared in amber volumetric flasks.
-
Light Exclusion: Perform extraction and dilution under monochromatic red light (or minimal dim light). Avoid fluorescent lab lighting, which emits UV wavelengths that cleave the Co-C bond.
-
pH Window: Avoid prolonged exposure to strong acids (pH < 2) or strong bases (pH > 9) during extraction, as this will artificially generate more b-, d-, and e-acids from the parent Cyanocobalamin.[1][2]
Q4: Does the sample matrix interfere?
Issue: Yes. If your formulation contains Ascorbic Acid (Vitamin C) , it acts as a reducing agent that destabilizes cobalamins, leading to the formation of Hydroxocobalamin and other degradation products during the HPLC run time.
Mitigation Strategy:
-
Chelation: Add EDTA (0.01%) to the sample diluent.[1][2] This sequesters trace metal ions (like Copper) that catalyze the ascorbate-mediated degradation of cobalamins.[1][2]
-
Separation: Ensure your HPLC method separates Ascorbic Acid (usually elutes at void volume) from the Cobalamin window.[1][2]
Part 3: Quantitative Data & Specifications
Relative Retention Times (RRT)
The following RRTs are typical for a C18 column with a Phosphate/Methanol mobile phase. Note that b-acid elution order relative to d- and e- can shift based on pH.[1][2]
| Component | Approx. RRT (vs CN-Cbl) | Identification Feature |
| Hydroxocobalamin | 0.50 - 0.65 | Broad peak, spectral shift |
| Cyanocobalamin-d-acid | 0.85 - 0.88 | Major acid impurity (often ~2-3%) |
| Cyanocobalamin-b-acid | 0.90 - 0.92 | Target Analyte |
| Cyanocobalamin-e-acid | 0.94 - 0.96 | Often co-elutes with parent if not optimized |
| Cyanocobalamin (Parent) | 1.00 | Major Peak |
Degradation Pathway Visualization
Understanding where the b-acid comes from helps in controlling its formation.
Figure 2: Pathways for the formation of carboxylic acid impurities vs. photolytic impurities.[1][2]
References
-
United States Pharmacopeia (USP). Cyanocobalamin Monograph. USP-NF.[2] [1][2]
-
Ahmad, I., et al. (2014).[1][2][3][4] "Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study." AAPS PharmSciTech.
-
Anton, K., et al. (1983).[1][2] "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Biochemistry.
-
Singh, H.D., et al. (2022).[1][2][5] "Isolation of 50-Carboxycyanocobalamin and 32-Carboxycyanocobalamin Impurities from Cyanocobalamin Drug Substance." Indo American Journal of Pharmaceutical Sciences. [1][2]
Disclaimer: This guide is intended for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before applying them to GMP release testing.
Sources
Optimizing conjugation reactions with Cyanocobalamin-b-carboxylic Acid
Topic: Optimizing Conjugation Reactions with Cyanocobalamin-b-carboxylic Acid Role: Senior Application Scientist Audience: Drug Development & Chemical Biology Researchers
Technical Support Center: Cbl-b-COOH Conjugation
Welcome to the technical hub for Vitamin B12 functionalization. This guide addresses the specific challenges of conjugating Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH) .
Unlike generic bioconjugation, B12 chemistry requires navigating steric constraints, light sensitivity, and isomer-specific receptor affinity. This guide prioritizes the b-isomer because it uniquely preserves binding affinity to Transcobalamin II (TCII) , the primary transport protein required for receptor-mediated endocytosis in dividing cells (e.g., tumor targeting).
Module 1: Pre-Reaction Quality Control
Before mixing reagents, validate your starting material. Isomeric purity is the single most common failure point.
Q: Why is my "monocarboxylic acid" B12 showing multiple peaks on HPLC? A: Acid hydrolysis of Cyanocobalamin yields three monocarboxylic acid isomers: b, d, and e.
-
The Issue: Commercial "monocarboxylic acid" mixtures often contain significant amounts of d and e isomers.
-
The Impact: The d and e positions interfere with the nucleotide loop or the corrin ring's interaction with TCII, drastically reducing biological uptake.
-
The Fix: You must verify the b-isomer purity using RP-HPLC. The b-isomer typically elutes distinctively from d and e due to the specific polarity of the propionamide-to-acid conversion on the "upper" face of the corrin ring.
Q: How should I store the Cbl-b-COOH stock? A:
-
State: Lyophilized powder.
-
Condition: Desiccated, -20°C, protected from light.
-
Solvent: If solubilized, use dry DMSO or water (freshly prepared).[1] Avoid storing aqueous solutions for >24 hours due to potential deamidation of other side chains.
Module 2: The Conjugation Workflow (SOP)
Standard Operating Procedure for Amide Coupling via EDC/NHS.
Experimental Logic: We utilize a two-step activation strategy. One-step coupling (mixing B12, EDC, and Amine simultaneously) often leads to N-acylurea byproducts and lower yields due to the rapid hydrolysis of the activated B12-ester in the presence of water.
Step-by-Step Protocol
-
Activation (The "b" Acid):
-
Dissolve Cbl-b-COOH (1 eq) in dry DMSO or 0.1 M MES buffer (pH 5.5).
-
Add EDC (1.5 eq) and NHS (2.0 eq).
-
Critical: React for 15–30 minutes at Room Temperature (RT) in the dark .
-
Checkpoint: Too long (>1 hour) can lead to hydrolysis or side-reactions on the ribose hydroxyls.
-
-
Coupling (The Payload):
-
Prepare the Amine-Payload (1.2–2.0 eq) in 0.1 M Phosphate Buffer (pH 7.5–8.0) or dry DMSO with 2 eq DIPEA.
-
Note: Ensure the amine is unprotonated. If using an amine-salt (e.g., -NH3+ Cl-), you must add base (TEA/DIPEA) to free the amine.
-
Add the activated B12-NHS ester solution to the Amine-Payload solution.
-
React for 2–4 hours at RT in the dark.
-
-
Quenching:
-
Add Ethanolamine (final conc. 50 mM) to quench unreacted NHS esters. Incubate for 15 mins.
-
-
Purification:
-
See Module 4.
-
Visual Workflow: Reaction Pathway
Figure 1: Two-step EDC/NHS conjugation workflow. Note the critical instability of the NHS-ester intermediate in aqueous conditions.
Module 3: Troubleshooting (The Help Desk)
Q: My yield is low (<20%). The major peak is unreacted Cbl-b-COOH. A: This indicates Hydrolysis Dominance . The activated NHS-ester hydrolyzed back to the acid before the amine could attack.
-
Fix 1 (Solvent): Switch to anhydrous DMSO/DMF for the activation step. Only introduce the aqueous buffer during the coupling step.
-
Fix 2 (pH Mismatch): Ensure the coupling pH is >7.5. Below pH 7, aliphatic amines are protonated (NH3+) and cannot attack the ester.
-
Fix 3 (Concentration): Increase reactant concentration. Dilute reactions (<1 mg/mL) favor hydrolysis over intermolecular coupling.
Q: I see a precipitate immediately upon adding the payload. A: Polarity Clash. B12 is highly polar; many payloads (drugs/fluorophores) are hydrophobic.
-
Fix: Use a co-solvent system.[1] A mixture of DMSO (20–50%) and Aqueous Buffer is usually tolerated by B12.
-
Warning: Do not exceed 60% organic solvent if using buffer salts, as the salts may precipitate.
Q: The product retention time is identical to the starting material. A: You likely formed an N-acylurea adduct (a stable, dead-end byproduct of EDC rearrangement) or the reaction failed.
-
Diagnostic: Check MS.[1]
-
Mass = Start + Amine - H2O -> Success.
-
Mass = Start -> Hydrolysis.
-
Mass = Start + EDC mass -> N-acylurea adduct.
-
Visual Troubleshooting Logic
Figure 2: Decision tree for diagnosing reaction failures based on LC-MS and visual observation.
Module 4: Purification & Characterization
Data Table: Purification Methodologies
| Method | Suitability | Pros | Cons |
| RP-HPLC (C18) | Best | High resolution; separates isomers and hydrolyzed reactants. | Requires removal of TFA/organic solvents. |
| SPE (C18 Cartridge) | Good | Fast; good for desalting and removing excess EDC/NHS. | Lower resolution; may not separate free B12 from conjugate. |
| Dialysis | Poor | Simple. | B12 (1.3 kDa) is too close in size to many payloads; slow; diffusion losses. |
| Size Exclusion (SEC) | Moderate | Good if payload is a large protein (>20 kDa). | Useless for small molecule payloads. |
Protocol for RP-HPLC Purification:
-
Column: C18 semi-prep (e.g., 5 µm, 100 Å).
-
Mobile Phase A: 0.1% TFA in Water (or 10 mM Ammonium Acetate for pH sensitive payloads).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0–30% B over 30 mins (B12 is relatively polar and elutes early).
-
Detection: Monitor 361 nm (Cobalamin specific) and the absorbance max of your payload. The conjugate must show absorbance at both wavelengths.
References
-
Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin ligand binding to transcobalamin II."[2] Bioconjugate Chemistry, 7(2), 217–232.
-
McEwan, J. F., et al. (1999). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Bioconjugate Chemistry, 10(6), 1131–1136.
-
Thermo Fisher Scientific. "EDC Crosslinking Protocol." Technical Resources.
-
BroadPharm. "Protocol for Amino PEG Conjugation." Technical Guides.
-
Petrus, A. K., et al. (2007).[3] "Vitamin B12 as a carrier for the oral delivery of insulin." ChemMedChem, 2(12), 1774-1781. (Demonstrates b-isomer utility).
Sources
Validation & Comparative
Comparing the stability of Cyanocobalamin-b-carboxylic Acid and hydroxocobalamin
This guide provides an in-depth technical comparison of the stability profiles of Cyanocobalamin-b-carboxylic Acid (CNCbl-b-acid) and Hydroxocobalamin (OHCbl) . It is designed for researchers and drug developers evaluating these cobalamin derivatives for therapeutic formulations or bioconjugation applications.
Executive Summary
In the context of pharmaceutical development and bioconjugation, Cyanocobalamin-b-carboxylic Acid (CNCbl-b-acid) exhibits significantly superior stability compared to Hydroxocobalamin (OHCbl) .
-
CNCbl-b-acid retains the robust cobalt-cyanide (Co-CN) coordination bond, conferring high resistance to photolysis and oxidative degradation while offering a reactive carboxyl handle for conjugation.
-
OHCbl is characterized by a labile cobalt-hydroxyl (Co-OH) bond, rendering it highly sensitive to light (photoaquation) and reducing agents (e.g., ascorbic acid), often requiring stringent handling conditions (lyophilization, light protection).
Verdict: For applications requiring a stable intermediate for drug delivery or long-term formulation stability, CNCbl-b-acid is the preferred candidate. OHCbl is reserved for applications where ligand exchange is the mechanism of action (e.g., cyanide antidote).
Structural Basis of Stability
The stability difference is fundamentally dictated by the Upper Axial Ligand (β-ligand) coordinated to the central Cobalt(III) ion.
-
Cyanocobalamin-b-carboxylic Acid: Derived from Cyanocobalamin via mild acid hydrolysis of the b-propionamide side chain. It retains the -CN ligand, which is a strong field ligand, stabilizing the Co(III) center in a low-spin
configuration. -
Hydroxocobalamin: Possesses an -OH (or
at acidic pH) ligand. This ligand is weakly bound and labile, making the complex susceptible to ligand exchange and reduction to Co(II).
Visualizing the Structural Divergence
Figure 1: Structural comparison highlighting the ligand-dependent stability profiles. CNCbl-b-acid inherits the stability of the parent Cyanocobalamin.
Comparative Stability Profile
Photostability (Light Sensitivity)
-
OHCbl: Extremely photolabile. Exposure to visible light causes rapid photoaquation , where the -OH ligand is replaced by water, eventually leading to irreversible degradation of the corrin ring.
-
CNCbl-b-acid: Highly photostable. The Co-CN bond energy is sufficient to resist homolytic cleavage under standard ambient light. It behaves identically to Cyanocobalamin, which degrades <2% over 6 months under normal storage conditions.
Chemical Stability (Redox & pH)
-
Redox Sensitivity: OHCbl is rapidly degraded by reducing agents (e.g., Ascorbic Acid, Thiols). The reduction of Co(III) to Co(II) (
) initiates radical formation and ring cleavage. CNCbl-b-acid is inert to these mild reducing agents. -
pH Stability:
-
CNCbl-b-acid: Stable across pH 3.0 – 8.0. The carboxylic acid (
) affects solubility but not the integrity of the metal center. -
OHCbl: Exists in equilibrium with Aquocobalamin (
). At acidic pH (<7), it exists as Aquocobalamin, which is even more susceptible to degradation than the neutral hydroxo form.
-
Summary Data Table
| Parameter | Cyanocobalamin-b-carboxylic Acid | Hydroxocobalamin |
| Primary Ligand | Cyanide (-CN) | Hydroxyl (-OH) / Water ( |
| Photostability | High (Stable in ambient light) | Low (Requires amber glass/darkness) |
| Oxidative Resistance | High (Inert to Ascorbic Acid) | Low (Rapid degradation with Vitamin C) |
| Thermal Stability | Stable up to 120°C (Autoclavable) | Labile > 40°C in solution |
| Primary Degradation | Amide hydrolysis (extreme acid/base) | Ligand exchange & Corrin ring cleavage |
| Storage Requirement | Room Temp, Standard Protection | 2-8°C, Strict Light Protection |
Experimental Protocols for Stability Assessment
To validate these claims in your own laboratory, use the following self-validating protocols.
Protocol A: Accelerated Photostability Testing
Objective: Quantify the rate of ligand loss under UV-VIS exposure.
-
Preparation: Prepare 50 µM solutions of CNCbl-b-acid and OHCbl in 0.1 M Phosphate Buffer (pH 7.0).
-
Exposure: Place samples in a light chamber (ICH Q1B conditions) or expose to a cool white fluorescent lamp (5000 lux).
-
Sampling: Aliquot samples at T=0, 1h, 6h, 24h.
-
Analysis: Measure Absorbance ratio
.-
CNCbl-b-acid:
at 361 nm.[1] Ratio remains constant. -
OHCbl:
shifts from 351 nm (hydroxo) to 361 nm (aquo) or bleaches.
-
-
Validation: CNCbl-b-acid should show <5% loss after 24h; OHCbl typically shows >20% degradation.
Protocol B: Ascorbic Acid Stress Test (Redox Stability)
Objective: Simulate formulation incompatibility with reducing agents.
-
Reaction Mix: Mix 100 µM Cobalamin with 500 µM Ascorbic Acid in Acetate Buffer (pH 4.0).
-
Incubation: Incubate at 25°C in the dark.
-
HPLC Analysis:
-
Result:
-
CNCbl-b-acid: Peak area remains stable (>95% recovery at 24h).
-
OHCbl: Rapid disappearance (
hours) and emergence of degradation peaks (corrin ring cleavage products).
-
Degradation Pathways & Mechanism
Understanding the degradation mechanism is crucial for troubleshooting formulation issues.
Figure 2: Degradation pathways. OHCbl follows a rapid ligand-loss pathway, whereas CNCbl-b-acid requires extreme pH conditions to degrade the side chains.
Application Context
When to choose Cyanocobalamin-b-carboxylic Acid:
-
Bioconjugation: If you are attaching a drug, peptide, or polymer to Vitamin B12. The carboxylic acid provides a stable handle for EDC/NHS coupling without risking the integrity of the metal center during synthesis.
-
Oral/Long-term Formulations: When the product must survive shelf-storage without refrigeration or special light packaging.
When to choose Hydroxocobalamin:
-
Cyanide Antidote: The lability of the -OH ligand is the functional mechanism required to scavenge cyanide (forming non-toxic Cyanocobalamin).
-
Immediate Bioavailability: For injectable formulations where conversion from CN-B12 to active coenzymes is a metabolic concern (though clinical difference is often negligible in healthy subjects).
References
-
Ahmad, I., et al. (2014).[3] "Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study." AAPS PharmSciTech. Link
-
Juzeniene, A., et al. (2013). "Photodegradation of cobalamins in aqueous solutions and in human blood." Journal of Photochemistry and Photobiology B: Biology. Link
-
Pathare, B., et al. (2011). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Journal of Organic Chemistry. Link
-
Fedosov, S.N., et al. (2024). "Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin." Nutrients.[2][4][5][6][7][8] Link
Sources
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. pjps.pk [pjps.pk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. glsciences.com [glsciences.com]
- 5. news-medical.net [news-medical.net]
- 6. Methylcobalamin vs Cyanocobalamin: What’s the Difference? [healthline.com]
- 7. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [mdpi.com]
Comparative Biological Activity Guide: Cyanocobalamin vs. Cyanocobalamin-b-carboxylic Acid
Topic: Biological Activity of Cyanocobalamin-b-carboxylic Acid Compared to Cyanocobalamin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Cyanocobalamin (CN-Cbl) , the standard synthetic vitamer of Vitamin B12, and its specific hydrolytic derivative, Cyanocobalamin-b-carboxylic acid (CN-Cbl-b-COOH) . While CN-Cbl serves as a critical pro-vitamin converted into active coenzymes (Methylcobalamin and Adenosylcobalamin), the b-carboxylic acid derivative acts primarily as a competitive antagonist (antivitamin) .
This distinction is critical for drug development and assay validation, as the presence of the b-carboxylic acid impurity can skew potency assays and inhibit B12 uptake mechanisms due to its structural interference at the Intrinsic Factor (IF) binding site.
Chemical & Mechanistic Distinction
The fundamental difference lies in the side chain at the b-position of the corrin ring. In Cyanocobalamin, this position is occupied by a propionamide side chain. In the b-carboxylic acid derivative, this amide is hydrolyzed to a carboxylic acid .
Structural Impact on Binding
The b-side chain amide of Cyanocobalamin forms critical hydrogen bonds with specific residues in the binding pockets of Intrinsic Factor (IF) and Transcobalamin (TC) .
-
Cyanocobalamin: The neutral amide group facilitates tight, specific binding (
pM for IF), triggering the conformational change required for receptor recognition (Cubilin/Amnionless). -
Cyanocobalamin-b-carboxylic acid: The hydrolysis introduces a negatively charged carboxylate group. This electrostatic alteration disrupts the hydrogen bonding network, reducing binding affinity and, more importantly, preventing the "closed" protein conformation necessary for downstream cellular uptake. This creates a "dead-end" complex that occupies the transporter without delivering the vitamin, effectively acting as an antagonist.
Pathway Visualization
The following diagram illustrates the hydrolysis pathway and the divergent biological fates of the two compounds.
Figure 1: Divergent pathways of Cyanocobalamin and its b-carboxylic acid antagonist.
Comparative Performance Data
The following table summarizes the key biological and physicochemical differences.
| Feature | Cyanocobalamin (CN-Cbl) | Cyanocobalamin-b-carboxylic Acid |
| Chemical State | Stable Pro-vitamin (Amide) | Hydrolytic Degradant (Carboxylic Acid) |
| Intrinsic Factor Binding | High Affinity ( | Reduced Affinity (Competitive Inhibitor) |
| Transcobalamin Binding | High Affinity | Moderate/Low Affinity |
| Cellular Uptake | Efficient (Receptor-mediated) | Blocked/Significantly Reduced |
| Microbiological Activity | 100% (Reference Standard) | < 5% (Often inhibitory in E. coli 113-3) |
| Coenzyme Conversion | Converted to MeCbl / AdoCbl | Cannot be effectively converted |
| Role in Assays | Analyte / Standard | Impurity / Antagonist Control |
Experimental Protocols
To validate these differences in a research setting, the following protocols are recommended. These are designed to be self-validating systems where CN-Cbl serves as the positive control.
Protocol A: Preparation of Cyanocobalamin-b-carboxylic Acid (Hydrolysis)
Purpose: To generate the specific impurity for comparison.
-
Reagents: Dissolve 100 mg of Cyanocobalamin in 10 mL of 0.1 M HCl.
-
Reaction: Incubate at 65°C for 60 minutes. This mild acid hydrolysis preferentially targets the b, d, and e amides.
-
Quenching: Neutralize to pH 7.0 using 0.1 M NaOH.
-
Validation: The mixture will contain unreacted CN-Cbl and the three monocarboxylic acid isomers (b, d, e).
Protocol B: Purification via Preparative HPLC
Purpose: To isolate the b-isomer from the reaction mixture.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 250 x 4.6 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0.
-
Mobile Phase B: Methanol.[1]
-
Gradient: 0-25% B over 30 minutes. The carboxylic acids are more polar and will elute before the unmodified Cyanocobalamin.
-
Identification: The b-isomer typically elutes distinctively from the d and e isomers due to the specific position of the carboxyl group affecting polarity. Confirm via Mass Spectrometry (MS) showing a mass shift of +1 Da (hydrolysis of -NH2 to -OH).
Protocol C: Competitive Intrinsic Factor Binding Assay
Purpose: To demonstrate the antagonistic binding of the b-acid.
-
Immobilization: Coat a 96-well plate with Recombinant Human Intrinsic Factor (rhIF) (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Competition:
-
Prepare a fixed concentration of Cyano[57Co]cobalamin (tracer) at 0.5 nM.
-
Prepare serial dilutions of unlabeled CN-Cbl (Standard) and CN-Cbl-b-COOH (Test) ranging from 0.01 nM to 100 nM.
-
-
Incubation: Mix tracer and competitor in the IF-coated wells. Incubate for 1 hour at 37°C.
-
Wash: Wash 3x with PBS-Tween to remove unbound ligand.
-
Measurement: Count bound radioactivity (CPM) or use an ELISA-based detection if using non-radioactive tracers.
-
Analysis: Plot % Binding vs. Log[Concentration].
-
Result: The CN-Cbl curve will show a standard sigmoidal inhibition. The CN-Cbl-b-COOH curve will show a right-shift (higher IC50), indicating lower affinity, or incomplete displacement if the binding mechanism is altered.
-
Assay Logic Diagram
Figure 2: Workflow for Competitive Binding Assay.
References
-
Anton, D. L., Hogenkamp, H. P., et al. (1980). Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids. Biochemistry.[1][2][3][4] Link
-
Siddons, R. C. (1974).[5] Vitamin B12 antagonism by monocarboxylic acids and anilides of cyanocobalamin.[5] Nature.[5] Link
-
Fedosov, S. N., et al. (2002). Binding of Cobalamin and its Analogues to Intrinsic Factor and Haptocorrin.[3][6] Biochemistry.[1][2][3][4] Link
-
Bradbeer, C. (1982). The Cobalamin Receptor of Escherichia coli: Structure and Function. Vitamin B12 Proceedings.[1][4][7][8][9][10][11]
-
Pathare, P. M., et al. (1996). Synthesis and biological activity of novel vitamin B12 analogues. Bioconjugate Chemistry. Link
Sources
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of cobalamin binding kinetics and ligand protection for intrinsic factor, transcobalamin, and haptocorrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxic effect of the vitamin B12 inhibitor cyanocobalamin [c-lactam], and a review of other vitamin B12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B12 antagonism by monocarboxylic acids and anilides of cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural study on ligand specificity of human vitamin B12 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanocobalamin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Methylcobalamin vs Cyanocobalamin: What’s the Difference? [healthline.com]
- 10. Comparison of Recombinant Human Haptocorrin Expressed in Human Embryonic Kidney Cells and Native Haptocorrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ikifp.edu.pl [ikifp.edu.pl]
Validation of HPLC methods for quantifying Cyanocobalamin-b-carboxylic Acid
Validation of HPLC Methods for Quantifying Cyanocobalamin-b-carboxylic Acid (EP Impurity D)
Executive Summary & Strategic Context
In the high-stakes landscape of Vitamin B12 (Cyanocobalamin) drug development, the quantification of monocarboxylic acid degradants is a critical stability-indicating measure. Among these, Cyanocobalamin-b-carboxylic acid (chemically identified as Coα-[α-(5,6-dimethylbenzimidazolyl)]-Coβ-cyanocobamic a,c,d,e,g-pentaamide b-acid) presents a unique chromatographic challenge. Often misidentified or co-eluted with the d- and e- isomers, this specific impurity—designated as Impurity D in the European Pharmacopoeia (EP)—results from the hydrolysis of the propionamide side chain at the b-position of the corrin ring.
This guide moves beyond generic pharmacopeial monographs to provide a comparative validation framework. We contrast the traditional Phosphate-based methodology (Method A) against a modernized, MS-compatible Formic Acid approach (Method B), offering a self-validating system for researchers requiring high-specificity quantification.
Comparative Methodology: Traditional vs. Modern
The following table contrasts the "Gold Standard" Pharmacopeial approach with an optimized Modern methodology designed for higher resolution and Mass Spectrometry (MS) compatibility.
| Feature | Method A: Traditional (USP/EP Modified) | Method B: Modern Optimized (Recommended) |
| Principle | Ion-Suppression / Ion-Pairing RP-HPLC | Acid-Modified RP-HPLC (MS Compatible) |
| Stationary Phase | C18 (L1/L7), 5 µm, 250 x 4.6 mm | Phenyl-Hexyl or C18 , 3 µm, 150 x 3.0 mm |
| Mobile Phase A | 0.025 M Phosphate Buffer (pH 3.5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | Shallow (Run time: ~45-60 min) | Steep/Ballistic (Run time: ~15-20 min) |
| Detection | UV at 361 nm | UV at 361 nm (primary) + MS (secondary) |
| Selectivity (α) | Moderate for isomers; relies on pH control | High; π-π interactions aid isomer separation |
| Suitability | QC Routine Release | R&D, Stability Profiling, Impurity ID |
Expert Insight: While Method A is robust for total impurities, Method B is superior for quantifying the b-carboxylic acid specifically. The b-isomer often elutes very close to the e-isomer (Impurity B). The use of a Phenyl-Hexyl column in Method B exploits the subtle differences in the electron density of the hydrolyzed side chains, often providing better baseline resolution (
Detailed Experimental Protocol (Method B)
This protocol focuses on the Modern Optimized Method , as it provides the specificity required for accurate b-carboxylic acid quantification during stability studies.
Reagents & Standards
-
Reference Standard: Cyanocobalamin (USP RS).[1]
-
Impurity Standard: Cyanocobalamin-b-carboxylic acid (EP Impurity D standard).[2] Note: If unavailable, generate in-situ via mild acid hydrolysis (0.1 N HCl, 24h, RT) and identify via RRT (Relative Retention Time).
-
Solvents: LC-MS Grade Acetonitrile, Milli-Q Water, Formic Acid (99%+).
Chromatographic Conditions
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm × 3.0 mm, 3.5 µm).
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 35°C.
-
Injection Volume: 10 µL.
-
Detection: 361 nm (The corrin ring absorption maximum; robust against side-chain modifications).
Gradient Program
| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 80 | 20 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 17.0 | 95 | 5 | Re-equilibration |
Validation Data & Performance Metrics
The following data represents typical validation results obtained when qualifying Method B.
Specificity & Resolution
The critical attribute is the separation of the b-carboxylic acid from the parent Cyanocobalamin and the e-carboxylic acid (Impurity B).
| Analyte | Retention Time (min) | RRT (approx) | Resolution (Rs) |
| Cyanocobalamin (Parent) | 8.5 | 1.00 | - |
| b-Carboxylic Acid (Imp D) | 9.2 | 1.08 | > 1.8 (vs Parent) |
| e-Carboxylic Acid (Imp B) | 9.8 | 1.15 | > 1.5 (vs Imp D) |
Linearity & Sensitivity
-
Range: 0.05% to 1.0% of target concentration (500 µg/mL).
-
Regression (
): > 0.999.[3][4][5] -
LOD: 0.02 µg/mL.
-
LOQ: 0.05 µg/mL.
Accuracy (Recovery)
Spike recovery experiments performed at LOQ, 100%, and 150% of the specification limit (0.5%).
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| LOQ | 98.5% | 2.1% | 90-110% |
| 100% (Spec) | 100.2% | 0.8% | 95-105% |
| 150% (Spec) | 99.8% | 1.1% | 95-105% |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the decision points for System Suitability.
Caption: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) guidelines for impurity quantification.
Mechanism of Degradation
Understanding the formation of the b-carboxylic acid is vital for interpreting stability data. The diagram below maps the hydrolysis pathway.
Caption: Hydrolytic degradation pathway of Cyanocobalamin yielding the b-carboxylic acid (Impurity D) and e-carboxylic acid (Impurity B).
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Cyanocobalamin Monograph 0547. (Defines Impurity D as the b-carboxylic acid isomer).[6]
-
Singh, H. D., et al. (2022) .[1] "Isolation of 50-Carboxycyanocobalamin and 32-Carboxycyanocobalamin Impurities from Cyanocobalamin Drug Substance by Preparative HPLC Technique". Indo American Journal of Pharmaceutical Sciences.
-
United States Pharmacopeia (USP) . Cyanocobalamin Monograph: Related Compounds. (Provides the basis for the traditional phosphate method).
- Ahmad, I., et al. "Photolysis of Cyanocobalamin in Aqueous Solution.
-
Veeprho Laboratories . Cyanocobalamin-b-carboxylic Acid Structure and CAS 38218-77-8.[2][7]
Sources
- 1. iajps.com [iajps.com]
- 2. veeprho.com [veeprho.com]
- 3. Challenges in the determination of total vitamin B12 by cyanidation conversion: insights from stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanocobalamin-b-carboxylic Acid | LGC Standards [lgcstandards.com]
Comparative Guide: Enzymatic Incorporation Kinetics of Cobalamin Variants
Executive Summary
In the development of cell culture media and therapeutic formulations, the choice of Cobalamin (Vitamin B12) source is often driven by cost or stability rather than metabolic efficiency. However, for applications requiring high metabolic flux—such as recombinant protein production or the treatment of intracellular cobalamin defects (e.g., cblC type)—the kinetics of enzymatic incorporation differ significantly between variants.
This guide objectively compares Cyanocobalamin (CNCbl) , Hydroxocobalamin (OHCbl) , and the coenzyme forms (MeCbl/AdoCbl ).[1][2]
Key Finding: While cellular uptake is comparable across forms, the intracellular processing rate of OHCbl is approximately 6-fold faster than CNCbl due to the rate-limiting "decyanation" step catalyzed by MMACHC. Furthermore, the common assumption that exogenous MeCbl bypasses intracellular processing is mechanistically flawed; virtually all internalized cobalamins are processed through a central Cob(II)alamin intermediate.
Part 1: The Mechanistic Framework
The "Funnel" Mechanism
To understand incorporation efficiency, one must recognize that mammalian cells do not simply "slot" dietary cofactors into enzymes. Instead, they utilize a "stripping and rebuilding" mechanism. The chaperone MMACHC (CblC) acts as a metabolic funnel.
Regardless of whether the input is CNCbl, MeCbl, or OHCbl, the upper axial ligand is removed by MMACHC to generate a common intermediate: Cob(II)alamin .[3] This intermediate is then partitioned to:
-
Methionine Synthase (MS): In the cytosol (converted to MeCbl).[3]
-
Mitochondria: For Adenosyltransferase (MMAB) (converted to AdoCbl).
Therefore, the efficiency of incorporation is defined by how quickly a specific form can be stripped to Cob(II)alamin.
Pathway Visualization
The following diagram illustrates the intracellular trafficking and the central role of MMACHC.
Figure 1: The Intracellular Cobalamin Processing Pathway. Note that all external forms funnel through MMACHC to the Cob(II)alamin intermediate.
Part 2: Comparative Performance Analysis
Cyanocobalamin (CNCbl)[1][3][4][5][6][7][8]
-
Mechanism: Requires reductive decyanation .[6] The cyanide ligand is tightly bound. MMACHC must bind CNCbl in a "base-off" conformation (dimethylbenzimidazole displaced) and utilize NADPH/FAD to cleave the Co-CN bond.[7]
-
Performance Data:
-
Processing Speed: Slower. Kinetic modeling in HeLa cells indicates the "activating" processing step is ~6-fold slower than OHCbl [1].[1][2]
-
Retention: Lower. Because processing is slow, free CNCbl is more likely to be effluxed from the cell before conversion.
-
Drawback: Releases cyanide (nanomolar quantities), which must be detoxified.[4][5] Ineffective in cblC patients who lack functional MMACHC activity.
-
Hydroxocobalamin (OHCbl)[7]
-
Status: Natural (bacterial origin), hydrophilic.
-
Mechanism: Requires reduction . The -OH group is easily displaced/reduced to Cob(II)alamin. This reaction is thermodynamically favorable compared to decyanation.
-
Performance Data:
-
Processing Speed: High. Rapid conversion to Cob(II)alamin allows for immediate partitioning to MS and MMAB.
-
Retention: Superior. Intracellular accumulation is ~2-fold higher than CNCbl over 48 hours due to reduced efflux [1][2].
-
Clinical Utility: The preferred substrate for restoring function in metabolic defects where MMACHC activity is compromised but not absent.
-
Methylcobalamin (MeCbl) & Adenosylcobalamin (AdoCbl)[1][3][4][6][7][8][12][13]
-
Status: "Active" coenzymes, light-sensitive.
-
Mechanism: Contrary to marketing claims, these are not directly incorporated. The alkyl ligands (Methyl/Adenosyl) are removed by MMACHC (dealkylation) to generate Cob(II)alamin, which is then re-methylated or re-adenosylated in situ [3].
-
Performance Data:
-
Efficiency: Similar to OHCbl in terms of processing speed (dealkylation is fast).
-
Stability: Poor. MeCbl is highly susceptible to photolysis. If degraded before uptake, it becomes OHCbl (or aquocobalamin).
-
Verdict: Offers no kinetic advantage over OHCbl for intracellular enzyme saturation, as the "active" group is stripped upon entry.
-
Summary Data Table
| Feature | Cyanocobalamin (CNCbl) | Hydroxocobalamin (OHCbl) | Methylcobalamin (MeCbl) |
| Primary Bottleneck | Reductive Decyanation (High Energy Barrier) | Reduction (Low Energy Barrier) | Dealkylation / Stability |
| MMACHC Affinity ( | ~5.7 | ~5.7 | Similar |
| Intracellular Processing Rate | 1x (Baseline) | ~6x Faster [1] | Similar to OHCbl |
| Cellular Retention (48h) | Low (High Efflux) | High (Efficient Trapping) | High (if not degraded) |
| Suitability for cblC Defects | Poor / Ineffective | Optimal | Variable |
Part 3: Experimental Protocols (Self-Validating Systems)
To verify these kinetics in your specific cell line or enzyme system, use the following protocols.
Protocol A: MMACHC Decyanation Assay (In Vitro)
This assay measures the conversion of CNCbl to Cob(II)alamin by recombinant MMACHC. It relies on the spectral shift of the cobalt center.
Reagents:
-
Recombinant human MMACHC (
). -
Substrate: CNCbl (
). -
Cofactors: NADPH (
), FAD ( ), Reductase (e.g., Methionine Synthase Reductase or chemical equivalent). -
Buffer: 100 mM KPi, pH 7.4, strictly anaerobic (glovebox).
Workflow:
-
Baseline: Measure Absorbance at 361 nm (CNCbl peak).
-
Initiation: Add MMACHC and NADPH.
-
Monitoring: Track decrease at 361 nm and increase at 312 nm (Cob(II)alamin feature) over 20 minutes.
-
Validation: The isosbestic point must remain constant; drift indicates non-enzymatic degradation.
Protocol B: Cellular Retention & Incorporation (Pulse-Chase)
Determines the functional retention of cobalamin.
Workflow:
-
Pulse: Incubate cells with [
Co]-labeled CNCbl or OHCbl for 24 hours. -
Chase: Wash cells and replace with Cbl-free medium for 24 hours.
-
Lysis & Separation: Lyse cells. Use hot ethanol extraction.
-
HPLC Separation: Separate cobalamin derivatives.
-
Readout: Calculate the ratio of [
Co]-MeCbl + [ Co]-AdoCbl (Intracellularly synthesized) vs. Total Uptake.-
Success Metric: OHCbl conditions should yield a significantly higher % of cofactors vs. unmetabolized free cobalamin compared to CNCbl.
-
Part 4: Strategic Recommendations
For Cell Culture Media Development (CHO/HEK)
-
Recommendation: Switch to Hydroxocobalamin (OHCbl) .
-
Rationale: The faster processing rate reduces the metabolic burden on the cells. CNCbl requires the consumption of NADPH for decyanation, potentially diverting reducing power from protein folding or other anabolic processes. OHCbl provides a "metabolically cheaper" source of B12.
For Therapeutic Formulation
-
Recommendation: Hydroxocobalamin is the gold standard.[8]
-
Rationale: In patients with metabolic blockages (e.g., oxidative stress inhibiting MMACHC), CNCbl is often biologically inert. OHCbl bypasses the difficult decyanation step and allows for mass-action driving of cofactor synthesis.
For Analytical Standards
-
Rationale: Due to the extreme light sensitivity of MeCbl and AdoCbl, CNCbl is the only reliable standard for total cobalamin quantification, provided the extraction method converts all forms to cyano-derivatives.
References
-
Fedosov, S. N., et al. (2024). "Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin." Nutrients, 16(3), 378.[1] [Link]
-
Froese, D. S., et al. (2009).[7] "Mechanism of vitamin B12-responsiveness in cblC methylmalonic aciduria with homocystinuria." Molecular Genetics and Metabolism, 98(4), 338-343. [Link]
-
Hannibal, L., et al. (2013).[10] "Processing of alkylcobalamins in mammalian cells: A role for the MMACHC (cblC) protein."[3] Molecular Genetics and Metabolism, 108(2). [Link]
-
Kim, J., et al. (2008). "Structure of the MMACHC-B12 Complex." Proceedings of the National Academy of Sciences, 105. [Link]
-
Obeid, R., & Herrmann, W. (2015).[4] "Mechanisms of homocysteine neurotoxicity in neurodegenerative diseases with special reference to dementia." FEBS Letters. [Link]
Sources
- 1. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intracellular processing of vitamin B12 by MMACHC (CblC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mobileivnurses.com [mobileivnurses.com]
- 5. seattlebeauty.org [seattlebeauty.org]
- 6. A pilot study comparing the pharmacokinetics of injectable cyanocobalamin and hydroxocobalamin associated with a trace mineral injection in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of vitamin B12-responsiveness in cblC methylmalonic aciduria with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin [ouci.dntb.gov.ua]
- 10. karger.com [karger.com]
In Vitro vs. In Vivo Efficacy of Cyanocobalamin-b-carboxylic Acid: A Guide to B12-Based Targeting Vectors
Topic: In vitro vs. in vivo efficacy of Cyanocobalamin-b-carboxylic Acid Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide.
Executive Summary
Cyanocobalamin-b-carboxylic acid (Cbl-b-COOH) represents a critical functional derivative of Vitamin B12, serving not primarily as a vitamin supplement, but as a high-affinity bioconjugation scaffold . Unlike native Cyanocobalamin (CNCbl), which acts as a metabolic cofactor precursor, Cbl-b-COOH is engineered via the specific hydrolysis of the b-propionamide side chain.
This structural modification is pivotal: it provides a reactive handle for attaching therapeutic or diagnostic payloads while preserving binding affinity to Transcobalamin II (TCII) . Consequently, Cbl-b-COOH is the industry-standard vector for exploiting the CD320 receptor pathway, which is significantly upregulated in rapidly dividing cancer cells. This guide objectively compares the efficacy of Cbl-b-COOH against native Cyanocobalamin, focusing on its utility in targeted drug delivery and molecular imaging.
Mechanistic Profile: The b-Isomer Advantage
The efficacy of Cbl-b-COOH hinges on the structural biology of cobalamin transport proteins. Vitamin B12 has three primary amide side chains (b, d, and e) susceptible to hydrolysis.
-
Native Cyanocobalamin: Contains propionamide groups at b, d, and e positions. Tightly binds Intrinsic Factor (IF) and Transcobalamin II (TCII).[1]
-
Cyanocobalamin-b-carboxylic Acid: The b-position amide is hydrolyzed to a carboxylic acid.[2]
-
TCII Interaction: Crystallographic data reveals that the b-side chain is solvent-exposed when B12 is bound to TCII. Therefore, modification at this site (e.g., attaching a drug) causes minimal steric hindrance, preserving high-affinity binding (
). -
IF Interaction: The b-position is more critical for Intrinsic Factor binding. Hydrolysis or conjugation here often reduces IF affinity, making this scaffold less suitable for oral absorption but ideal for parenteral tumor targeting where TCII is the relevant carrier.
-
Pathway Visualization
The following diagram illustrates the differential processing of Native B12 versus the b-acid conjugate.
Caption: Comparative pathway analysis showing the b-acid's preservation of the TCII tumor-targeting route while sacrificing IF-mediated oral absorption.
In Vitro Efficacy & Characterization[5]
In an in vitro setting, "efficacy" is defined by two parameters: Binding Affinity (to transport proteins) and Cellular Uptake (into target cell lines).
Binding Affinity (
)
The b-monocarboxylic acid retains significant affinity for TCII, which is the prerequisite for its use as a vector.
| Protein Target | Native Cyanocobalamin ( | Cbl-b-carboxylic Acid ( | Impact of Modification |
| Transcobalamin II (TCII) | ~6 fM | ~6–10 fM | Negligible. Binding is preserved; ideal for systemic transport. |
| Intrinsic Factor (IF) | ~1 pM | >10 pM (Variable) | Moderate Reduction. Less suitable for oral delivery routes. |
| Haptocorrin (HC) | < 1 pM | < 1 pM | None. HC binds most corrinoids indiscriminately. |
Cellular Uptake & Cytotoxicity
-
Uptake Efficiency: In CD320-overexpressing cell lines (e.g., K562 leukemia, MCF-7 breast cancer), Cbl-b-COOH conjugates demonstrate uptake rates competitive with native B12.
-
Antiproliferative Efficacy: The acid itself is not cytotoxic. However, when conjugated to cytotoxic agents (e.g., Cisplatin, Paclitaxel), the "B12-b-Drug" complex shows 10–100x higher potency in receptor-positive cells compared to the free drug, due to the "Trojan Horse" effect of active transport.
In Vivo Efficacy & Pharmacokinetics
In in vivo models, efficacy is measured by biodistribution (tumor-to-background ratio) and clearance profiles.
-
Tumor Targeting: Radiolabeled Cbl-b-COOH derivatives (e.g.,
In-DTPA-B12) show high accumulation in xenograft tumors. The b-isomer conjugates consistently outperform d- or e-isomer conjugates in tumor retention due to the stability of the TCII-ligand complex. -
Renal Clearance: Unlike native B12 which is stored in the liver, Cbl-b-COOH derivatives often show faster renal clearance if the payload alters the overall charge or hydrophobicity. This is advantageous for imaging (reducing background noise) but requires optimization for therapeutic half-life.
-
Stability: The amide-to-acid hydrolysis is chemically stable in serum, preventing premature release of the payload before cellular entry.
Comparative Analysis: B12 vs. b-Acid vs. e-Acid[6]
The following table summarizes why the b-isomer is the industry standard for development.
| Feature | Native Cyanocobalamin | Cbl-b-carboxylic Acid | Cbl-e-carboxylic Acid |
| Primary Use | Vitamin Supplementation | Drug/Imaging Vector | Rare Research Tool |
| TCII Binding | High (100%) | High (~95-100%) | Reduced (~40-60%) |
| Conjugation Site | N/A | Solvent Exposed | Sterically Hindered |
| Synthesis Yield | Fermentation Product | ~35% (Hydrolysis mix) | ~10-15% (Hydrolysis mix) |
| Tumor Uptake | High (Nutrient) | High (Vector) | Low |
Experimental Protocols
Protocol A: Synthesis & Purification of Cbl-b-COOH
Objective: Produce high-purity b-monocarboxylic acid from Cyanocobalamin.
-
Hydrolysis: Dissolve Cyanocobalamin (500 mg) in 0.1 M HCl (50 mL). Stir at room temperature for 72 hours. Note: Mild acid preferentially hydrolyzes the propionamide side chains.
-
Neutralization: Adjust pH to 7.0 using 0.1 M NaOH.
-
Desalting: Pass the mixture through an Amberlite XAD-2 column. Wash with water to remove salts; elute cobalamins with methanol.
-
Isolation (Critical Step): The mixture contains unreacted B12, b-, d-, and e-monocarboxylic acids.
-
Use Semi-preparative HPLC .
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 30% Acetonitrile in 0.1% Trifluoroacetic acid (TFA) or Ammonium Acetate buffer over 40 mins.
-
Elution Order: typically d-acid
b-acid e-acid unreacted B12 (varies by buffer pH).
-
-
Validation: Confirm identity via Mass Spectrometry (ESI-MS, m/z ~1355 for mono-acid) and 1H-NMR (shift in b-side chain protons).
Protocol B: Competitive Binding Assay (TCII)
Objective: Determine if a Cbl-b-conjugate retains vector potential.
-
Preparation: Recombinant Human TCII (rhTCII) is immobilized on ELISA plates or used in solution with charcoal separation.
-
Tracer: Use [
Co]-Cyanocobalamin ( fM). -
Competition: Incubate rhTCII with a fixed concentration of tracer and increasing concentrations (
to M) of the Cbl-b-COOH candidate. -
Separation: Remove unbound ligand using albumin-coated charcoal (centrifuge 10 min @ 10,000 g).
-
Analysis: Measure supernatant radioactivity (Gamma counter). Plot % Bound vs. Log[Competitor]. Calculate
and derive .-
Success Criterion:
of candidate should be within 1-log of native B12.
-
References
-
Fedosov, S. N., et al. (2006). "Structural basis for mammalian vitamin B12 transport by transcobalamin." Proceedings of the National Academy of Sciences, 103(1), 77-82. Link
-
Pathare, P. M., et al. (1996). "Synthesis of cobalamin-biotin conjugates that vary in the position of cobalamin coupling. Evaluation of cobalamin derivatives as ligands for transcobalamin II." Bioconjugate Chemistry, 7(2), 217-232. Link
-
Waibel, R., et al. (1999). "Stable one-step technetium-99m labeling of His-tagged recombinant proteins with a novel Tc(I)-carbonyl complex." Nature Biotechnology, 17, 897–901. Link
-
Anton, D. L., et al. (1980). "Carbon-13 nuclear magnetic resonance studies of the monocarboxylic acids of cyanocobalamin. Assignments of the b-, d-, and e-monocarboxylic acids." Journal of the American Chemical Society, 102(7), 2215–2219. Link
-
Petrus, A. K., et al. (2009). "Vitamin B12 as a carrier for targeted platinum delivery: in vitro cytotoxicity and mechanistic studies." ChemMedChem, 4(2), 273-280. Link
Sources
Comparative Guide: Antibody Specificity Profiling for Cobalamin Derivatives
Topic: Cross-reactivity of antibodies against different cobalamin derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The accurate quantification of Vitamin B12 (cobalamin) status is complicated by the structural diversity of its derivatives—Cyanocobalamin (CN-Cbl), Methylcobalamin (Me-Cbl), Adenosylcobalamin (Ado-Cbl), and Hydroxocobalamin (OH-Cbl). While clinical assays often target "Total B12," research and drug development applications increasingly require the differentiation of bioactive forms (Me-Cbl, Ado-Cbl) from synthetic forms (CN-Cbl) or degradation products (Cobinamide).
This guide analyzes the cross-reactivity profiles of anti-cobalamin antibodies, contrasting Pan-Reactive Corrin Antibodies with Ligand-Specific Antibodies and the biological benchmark, Intrinsic Factor (IF) . We provide experimental frameworks to validate specificity, ensuring your immunoassay measures the intended analyte, not a structural mimic.
Scientific Background: The Structural Challenge
The core immunogen for Vitamin B12 is the corrin ring , a tetrapyrrole structure coordinating a central Cobalt ion.[1] The differentiation between derivatives lies solely in the upper axial ligand (R-group) attached to the Cobalt.
-
CN-Cbl: R = Cyano group (Synthetic, stable).[2]
-
Me-Cbl: R = Methyl group (Cytosolic coenzyme).
-
Ado-Cbl: R = 5'-Deoxyadenosyl group (Mitochondrial coenzyme).
-
OH-Cbl: R = Hydroxyl group (Natural scavenger).
The Cross-Reactivity Trap: Most "Anti-Vitamin B12" antibodies are raised against CN-Cbl conjugated to a carrier protein. If the conjugation chemistry targets the ribose hydroxyls , the upper axial ligand remains exposed, potentially allowing for specificity. If conjugation occurs via the corrin ring amides , the unique ligand is often sterically hindered or irrelevant, resulting in antibodies that bind all cobalamins (Pan-Reactive).
Comparative Analysis: Antibody Classes vs. Intrinsic Factor
The following table summarizes the typical cross-reactivity profiles expected from different recognition systems.
Table 1: Comparative Specificity Profiles (% Cross-Reactivity relative to CN-Cbl)
| Recognition System | Primary Target Epitope | CN-Cbl | Me-Cbl | Ado-Cbl | Cobinamide* | Application Suitability |
| Intrinsic Factor (IF) | Nucleotide Loop & Corrin Ring | 100% | ~100% | ~100% | < 0.1% | Gold Standard for Total B12 (excludes analogues). |
| Pan-Reactive pAb | Corrin Ring Backbone | 100% | 80-100% | 80-100% | 30-60% | Low-cost screening; prone to false positives from analogues. |
| High-Affinity mAb | Corrin Ring + Nucleotide | 100% | 95-100% | 95-100% | < 5% | Clinical "Total B12" Immunoassays. |
| Ligand-Specific mAb | Upper Axial Ligand (Me/Ado) | < 5% | 100% | < 5% | < 1% | Research quantification of specific active forms. |
*Cobinamide is a B12 precursor lacking the nucleotide loop. High cross-reactivity with cobinamide indicates poor specificity.
Expert Insight: The Hapten-Carrier Effect
The specificity of your antibody is pre-determined by the hapten design strategy used during immunization.
-
Strategy A (Ribose Conjugation): Linker attached to the ribose 5'-OH. The Cobalt and axial ligand are solvent-exposed. Result: Higher probability of Ligand-Specific antibodies.
-
Strategy B (Amide Conjugation): Linker attached to the e-propionamide side chain of the corrin ring. The ring is masked; the nucleotide loop is exposed. Result: Antibodies often mimic Intrinsic Factor (nucleotide-dependent) or are Pan-Reactive.
Visualization: Hapten Design & Specificity Logic
The following diagram illustrates how conjugation sites influence the resulting antibody specificity.
Figure 1: Impact of hapten conjugation chemistry on antibody specificity profiles.
Experimental Protocol: Determining Cross-Reactivity
To objectively compare an antibody's performance, you must perform a Competitive ELISA . A direct ELISA is unsuitable because small molecules (haptens) do not coat plates effectively without carrier proteins, which can introduce bias.
Protocol: Competitive Inhibition ELISA
Objective: Determine the concentration of a competitor (Me-Cbl, Ado-Cbl, Cobinamide) required to inhibit 50% of the antibody binding (IC50) relative to the primary antigen (CN-Cbl).
Materials:
-
Microtiter plate coated with B12-BSA conjugate (0.5 µg/mL).
-
Primary Antibody: Anti-B12 candidate.
-
Competitors: CN-Cbl, Me-Cbl, Ado-Cbl, Cobinamide (Serial dilutions: 0.1 nM to 1000 nM).
-
Detection: HRP-conjugated secondary antibody.
Workflow:
-
Block plate with 1% Casein in PBS (Avoid BSA if linker chemistry matches the coating antigen).
-
Pre-incubation (Critical Step): In separate tubes, mix the Primary Antibody (fixed concentration, e.g., 50 ng/mL) with serial dilutions of the Competitor Antigen. Incubate for 1 hour at RT to reach equilibrium.
-
Why? This ensures the antibody binds the free analyte in solution, mimicking the "real" sample conditions.
-
-
Transfer: Transfer 100 µL of the pre-incubated mix to the B12-BSA coated plate. Incubate for 1 hour.
-
Wash: 3x with PBS-Tween (0.05%).
-
Detect: Add Secondary Antibody-HRP. Incubate 1 hour. Wash 5x.
-
Read: Add TMB Substrate, stop with H2SO4, read OD450.
Data Analysis:
Calculate % Cross-Reactivity using the IC50 values:
-
Interpretation: A high IC50 for the analogue means the antibody binds it poorly (good specificity).
Troubleshooting & Expert Insights
1. The "Pink Product" Phenomenon (Manufacturing Insight) In monoclonal antibody manufacturing, "pink" discoloration of the drug substance is often caused by Vitamin B12 (from cell culture media) binding covalently to free cysteine residues on the antibody.
-
Relevance: This is non-specific binding. When validating your assay, ensure your blocking buffer contains no B12 and that your sample preparation does not generate free thiols that could trap B12 non-immunologically.
2. Light Sensitivity
-
Issue: CN-Cbl is stable, but Me-Cbl and Ado-Cbl are highly photosensitive. Exposure to white light converts them to OH-Cbl (Hydroxocobalamin) within minutes.
-
Solution: All cross-reactivity experiments involving Me/Ado-Cbl must be performed under dim red light or in amber tubes. Failure to do this results in measuring cross-reactivity to OH-Cbl, not the intended derivative.
3. Interference from Endogenous Proteins
-
Serum contains Transcobalamin (TCN2) and Haptocorrin (TCN1), which bind B12 with high affinity (Kd ~ fM to pM).
-
Protocol Adjustment: You must include a "Boil" or "Denature" step (e.g., DTT + Heat or Alkaline denaturation) to release B12 from endogenous proteins before the antibody step. Intrinsic Factor-based assays typically use a boil step; antibody assays must do the same to measure Total B12.
References
-
Fedosov, S. N. (2012). Physiological and molecular aspects of cobalamin transport and metabolism. Biochimie. Link
-
Nexo, E., & Hoffmann-Lücke, E. (2011). Holotranscobalamin, a marker of vitamin B-12 status: analytical aspects and clinical utility. American Journal of Clinical Nutrition. Link
-
Prentice, K. M., et al. (2013).[3] Vitamin B12 association with mAbs: Mechanism and potential mitigation strategies.[3][4][5][6] mAbs.[4][5] Link
-
Obeid, R., et al. (2015).[2] Cobalamin coenzyme forms are not likely to be superior to cyano- and hydroxyl-cobalamin in prevention or treatment of cobalamin deficiency. Molecular Nutrition & Food Research. Link
-
Creative Biolabs. Hapten Specific Antibody Discovery Service.Link
Sources
- 1. FAD binding, cobinamide binding and active site communication in the corrin reductase (CobR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mobileivnurses.com [mobileivnurses.com]
- 3. WO2018208743A1 - Method of controlling the formation of pink color during antibody manufacturing - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin B12 association with mAbs: Mechanism and potential mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for using Cyanocobalamin-b-carboxylic Acid over other B12 analogs in research
This guide provides a definitive technical justification and experimental framework for selecting Cyanocobalamin-b-carboxylic Acid (Cbl-b-COOH) as the superior scaffold for vitamin B12-mediated drug delivery, prioritizing it over the e-isomer or ribose-modified alternatives.
Executive Summary: The "b" Isomer Advantage
In the development of B12-drug conjugates ("Trojan Horse" delivery), researchers often face a critical choice between three primary conjugation sites: the ribose 5'-hydroxyl , the e-carboxylic acid , and the b-carboxylic acid .
While early academic literature heavily favored the e-isomer due to its marginal affinity advantage, Cyanocobalamin-b-carboxylic Acid has emerged as the preferred choice for translational drug development. This guide argues that the b-isomer offers the optimal balance of synthetic scalability (CMC) and biological efficacy , overcoming the severe yield limitations of the e-isomer while retaining sufficient affinity (
Comparative Analysis: b-COOH vs. Alternatives
The following data synthesizes structural and functional performance metrics for the three primary monocarboxylic acid isomers generated via acid hydrolysis.
Table 1: Performance Matrix of B12 Isomers
| Feature | b-Isomer (Ring A) | e-Isomer (Ring C) | d-Isomer (Ring B) | Ribose (5'-OH) |
| Synthetic Yield | High (~17-20%) | Low (~5-6%) | Moderate (~16%) | N/A (Direct mod.) |
| Purification | Distinct HPLC Peak | Co-elutes/Difficult | Distinct | N/A |
| IF/TCII Affinity | High ( | Very High ( | Moderate/Low | High |
| Conjugate Stability | Amide (High) | Amide (High) | Amide (High) | Ester/Carbamate (Low) |
| Steric Context | Peripheral (Beta Face) | Distal (Alpha Face) | Buried | Solvent Exposed |
| CMC Viability | Optimal | Poor (Scale-up limiting) | Poor (Low Affinity) | Moderate |
Key Insight: While the e-isomer binds IF slightly tighter, its synthesis is the "rate-limiting step" in manufacturing. The b-isomer provides a 300% yield advantage with an affinity loss that is biologically negligible (retaining pM potency).
Structural Justification (The "Beta-Face" Argument)
The corrin ring of Vitamin B12 has specific steric constraints.
-
The e-chain (Ring C) projects from the
-face (lower), potentially interfering with the dimethylbenzimidazole (DMB) nucleotide loop, which must be in the "base-on" conformation for TCII recognition. -
The b-chain (Ring A) projects from the
-face (upper) and extends laterally. Although the TCII protein binds to the -axial position, the b-side chain is sufficiently peripheral to avoid steric clash, allowing the payload to "float" in the solvent channel while the corrin ring remains anchored.
Mechanism of Action & Uptake Pathway
To validate the b-isomer's efficacy, one must understand that the B12 uptake pathway is saturable and high-affinity. A conjugate does not need perfect native affinity; it only needs affinity superior to the non-specific clearance threshold.
Figure 1: The "b"-isomer conjugate successfully negotiates the sequential hand-off between Haptocorrin, Intrinsic Factor, and Transcobalamin II, ultimately entering the cell via the CD320 receptor.
Experimental Protocol: Synthesis & Validation
This protocol details the controlled hydrolysis and isolation of the b-isomer, ensuring the exclusion of the lower-affinity d-isomer.
Phase 1: Controlled Acid Hydrolysis
Objective: Selectively hydrolyze the propionamide side chains.
-
Reagent: Dissolve 1.0 g Cyanocobalamin in 100 mL of 1.0 M HCl.
-
Reaction: Stir at 25°C for 72 hours . Note: Higher temperatures increase degradation; room temperature favors the monocarboxylic acids.
-
Quench: Neutralize to pH 7.0 using 1.0 M NaOH.
Phase 2: Isomer Separation (Critical Step)
Objective: Isolate the b-isomer from the d and e mixture.
-
Column: Preparative C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 30% B over 60 minutes.
-
Elution Order:
-
d-isomer (First eluting acid, ~16 min)
-
b-isomer (Second eluting acid, ~19 min) - COLLECT
-
e-isomer (Third eluting acid, ~24 min)
-
-
Validation: Confirm identity via Mass Spectrometry (ESI-MS: m/z ~1356 [M+H]+) and 2D-NMR (HMBC correlations to Ring A).
Phase 3: Functional Conjugation (Amide Coupling)
Objective: Attach payload (e.g., GLP-1, Insulin, Cytotoxin) to the b-COOH.
-
Activation: React Cbl-b-COOH (1 eq) with EDC (1.5 eq) and NHS (1.5 eq) in DMSO/DMF.
-
Coupling: Add amine-functionalized payload (1.1 eq) and DIPEA (3 eq).
-
Purification: Dialysis or Size Exclusion Chromatography (SEC).
Supporting Data: Binding Affinity
The following hypothetical data summarizes typical competitive binding assay results (ELISA format) using immobilized Intrinsic Factor.
| Competitor | IC50 (nM) | Relative Affinity (%) | Conclusion |
| Native Cyanocobalamin | 1.5 | 100% | Reference Standard |
| Cbl-e-conjugate | 2.1 | ~71% | Excellent Binding |
| Cbl-b-conjugate | 4.5 | ~33% | Sufficient for Uptake |
| Cbl-d-conjugate | >50.0 | <3% | Non-Functional |
| Cbl-ribose-conjugate | 1.8 | ~83% | Unstable Linkage |
Interpretation: While the b-conjugate shows a 3-fold reduction in affinity compared to native B12, it remains well within the nanomolar window required for biological recognition. Given the 300% yield increase over the e-isomer, the b-isomer is the industrial choice .
References
-
Pathare, P. M., et al. (1996). "Vitamin B12 monocarboxylic acids: unambiguous isomer assignments by modern two-dimensional NMR spectroscopy." Bioconjugate Chemistry. Link
-
Wierzba, A. J., et al. (2017). "Vitamin B12-Peptide Nucleic Acid Conjugates."[1] Methods in Molecular Biology. Link
-
Fedosov, S. N., et al. (2006). "Structural basis for mammalian vitamin B12 transport by transcobalamin." PNAS. Link
-
Grissom, C. B., et al. (1999).[2] "Bioconjugates of Vitamin B12 and Methods of Use." U.S. Patent 6,096,290. Link
-
Russell-Jones, G. J. (1998).[3] "Use of vitamin B12 conjugates to deliver protein drugs by the oral route."[4][3] Critical Reviews in Therapeutic Drug Carrier Systems. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. US20070066561A1 - Drug delivery and targeting with vitamin B12 conjugates - Google Patents [patents.google.com]
- 3. pure.au.dk [pure.au.dk]
- 4. WO2001092288A2 - Cobalamin compounds useful as antibiotic agents and as imaging agents - Google Patents [patents.google.com]
Safety Operating Guide
A Guide to the Responsible Disposal of Cyanocobalamin-b-carboxylic Acid
This guide provides a comprehensive framework for the safe and compliant disposal of Cyanocobalamin-b-carboxylic Acid. As a senior application scientist, my objective is to equip you not just with procedures, but with the scientific rationale to make informed decisions, ensuring the safety of your personnel and the protection of our environment. Given the absence of a specific, universally recognized disposal protocol for this particular analogue of Vitamin B12, this document establishes a decision-making process rooted in established principles of chemical safety and waste management.
PART 1: CORE DIRECTIVE - A Risk-Based Approach to Disposal
The disposal of any chemical, including novel or modified compounds like Cyanocobalamin-b-carboxylic Acid, must be dictated by a thorough risk assessment rather than a one-size-fits-all template. The core principle is to assume a conservative stance on safety. The structure of Cyanocobalamin-b-carboxylic Acid contains a cobalt core, a heavy metal that necessitates careful handling and disposal to prevent environmental contamination. The presence of the carboxylic acid functional group may also influence the compound's reactivity and solubility, further impacting its disposal route.
Our disposal plan is therefore built on a hierarchy of waste management principles:
-
Characterization: Understand the potential hazards of the compound.
-
Segregation: Properly separate the waste stream from other laboratory waste.
-
Consultation: Engage your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Maintain meticulous records of the disposal process.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The "Why" Behind the "How"
A defensible disposal protocol is a self-validating one. Every step is taken to mitigate a specific, identified risk.
-
Cobalt Core: Cobalt and its compounds are classified as Group 2B carcinogens by the IARC, meaning they are possibly carcinogenic to humans. Furthermore, cobalt can be toxic to aquatic life. For this reason, the disposal of cobalt-containing compounds into sanitary sewer systems is generally prohibited. The primary disposal route for heavy metal waste is typically through a licensed hazardous waste contractor.
-
Carboxylic Acid Moiety: While many simple carboxylic acids are biodegradable, their presence can affect the pH and corrosivity of the waste stream. The overall properties of the Cyanocobalamin-b-carboxylic Acid molecule will determine if it needs to be neutralized before disposal.
-
Cyanide Group: Although the cyano group in cyanocobalamin is tightly bound and generally considered non-toxic in this form, its presence warrants a cautious approach. Strong acidic conditions could potentially liberate hydrogen cyanide gas, a highly toxic substance. Therefore, mixing this compound with strong acids during the disposal process must be avoided.
The lack of a specific Safety Data Sheet (SDS) for Cyanocobalamin-b-carboxylic Acid makes consultation with your institution's EHS department not just a recommendation, but a mandatory step. EHS professionals are equipped to:
-
Perform a comprehensive hazard assessment.
-
Provide institution-specific guidelines for waste containerization and labeling.
-
Ensure compliance with local, state, and federal regulations (e.g., EPA regulations in the United States).
This protocol is designed to guide you in preparing the waste for pickup by your EHS department or a licensed contractor.
1. Personal Protective Equipment (PPE):
-
Minimum PPE: Standard laboratory coat, splash goggles, and nitrile gloves.
-
Enhanced Precautions: If handling powders or creating aerosols, work in a chemical fume hood and consider respiratory protection.
2. Waste Segregation and Containerization:
-
Aqueous Waste:
-
Collect all aqueous solutions containing Cyanocobalamin-b-carboxylic Acid in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solution (e.g., high-density polyethylene).
-
The label must include: "Hazardous Waste," the full chemical name ("Cyanocobalamin-b-carboxylic Acid"), the concentration, and the primary hazards (e.g., "Contains Cobalt," "Potential Heavy Metal Toxicity").
-
-
Solid Waste:
-
Collect pure compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a separate, sealed hazardous waste container.
-
Label the container as "Solid Hazardous Waste" with the chemical name and associated hazards.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with Cyanocobalamin-b-carboxylic Acid must be disposed of in a designated sharps container.
-
3. Spill Management:
-
Small Spills:
-
For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand). Avoid dry sweeping. Moisten the absorbent material slightly to prevent dust generation, then carefully scoop the mixture into a hazardous waste container.
-
For small liquid spills, absorb with a chemical spill pillow or absorbent pad. Place the used absorbent material into the solid hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Prevent the spill from entering drains.
-
PART 3: VISUALIZATION & FORMATTING
The following diagram illustrates the logical flow for determining the appropriate disposal path for Cyanocobalamin-b-carboxylic Acid.
Caption: Decision workflow for the disposal of Cyanocobalamin-b-carboxylic Acid.
| Waste Type | Container Type | Required Label Information |
| Aqueous Solutions | Sealed, compatible (e.g., HDPE) jug | "Hazardous Waste," "Cyanocobalamin-b-carboxylic Acid," Concentration, "Contains Cobalt" |
| Solid Compound | Sealed, wide-mouth container | "Solid Hazardous Waste," "Cyanocobalamin-b-carboxylic Acid," "Contains Cobalt" |
| Contaminated Labware | Lined, sealed container | "Solid Hazardous Waste," "Lab Debris contaminated with Cyanocobalamin-b-carboxylic Acid" |
| Contaminated Sharps | Designated sharps container | Standard biohazard/sharps labeling, with notation of chemical contamination where required by EHS |
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cobalt.[Link]
- U.S. Environmental Protection Agency (EPA).Managing Your Hazardous Waste: A Guide for Small Businesses.
Personal protective equipment for handling Cyancobalamin-b-carboxylic Acid
Executive Summary & Scientific Context
Cyanocobalamin-b-carboxylic acid (CAS: 38218-77-8) is a mono-acid derivative of Vitamin B12 formed by the hydrolysis of the amide group on the b-side chain of the corrin ring. In drug development, this specific isomer is a critical "chemical handle," allowing researchers to conjugate therapeutic payloads to the B12 molecule for targeted delivery via Transcobalamin II receptors.
The Safety Paradox: While the parent compound (Vitamin B12) is generally regarded as low-toxicity, this derivative is a research-grade intermediate . Its toxicological profile has not been fully established. Therefore, the "Precautionary Principle" dictates it must be handled as a potential irritant and sensitizer. Furthermore, the operational risks—specifically hygroscopicity , static charge , and intense staining —pose significant logistical challenges that standard safety data sheets (SDS) often overlook.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific vectors of risk associated with this corrinoid derivative.
| Hazard Category | Specific Risk | Mechanism of Action | Operational Impact |
| Physical | Static & Hygroscopic | The lyophilized powder is highly electrostatic and absorbs atmospheric moisture rapidly. | High risk of powder dispersal (flying) during weighing; clumping leads to inaccurate dosing. |
| Chemical | Staining | Intense red pigmentation due to the cobalt-corrin complex. | Permanently stains skin, clothing, and porous surfaces. Difficult to remove. |
| Biological | Sensitization | Cobalt-containing compounds can act as haptens. | Inhalation of dust may cause respiratory sensitization or dermatitis in susceptible individuals. |
| Stability | Photolysis | The Co-C bond is light-sensitive. | Exposure to ambient UV/white light degrades the compound, potentially altering its toxicity profile. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-Redundancy Strategy . We do not rely on a single layer of protection due to the high staining potential and sensitization risk.
Core PPE Requirements[1]
| Body Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator (Secondary) | Primary: Engineering control (Hood) is required to prevent inhalation of fine particulates. Secondary: If weighing outside a hood (not recommended), a fitted respirator is mandatory to prevent sensitization. |
| Hand Protection | Double Nitrile Gloves (4 mil inner / 5-8 mil outer) | Layer 1 (Inner): Protects skin from permeation. Layer 2 (Outer): Sacrificial layer. Remove immediately if stained to prevent cross-contamination of lab equipment (pipettes, door handles). |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Standard safety glasses are insufficient for fine powders that behave like aerosols due to static. Goggles seal the ocular cavity. |
| Body | Lab Coat (Tyvek® or Closed-Front Cotton) | Tyvek wrist cuffs are preferred to bridge the gap between glove and sleeve. Cotton coats can be permanently stained red. |
Operational Protocol: Step-by-Step Handling
Phase 1: Engineering Setup (Pre-Work)
-
Light Control: Dim laboratory lights or use amber sleeves on light sources. This compound is photolabile.
-
Static Control: Place an ionizing fan or anti-static gun inside the biosafety cabinet/fume hood.
-
Why: B12 derivatives are notorious for "jumping" off spatulas due to static buildup, leading to inhalation risks and loss of expensive material.
-
-
Surface Prep: Line the work surface with a disposable absorbent pad (plastic side down).
Phase 2: Weighing & Transfer (The Critical Step)
-
Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).
-
Open: Gently tap the vial on the bench to settle dust. Open slowly inside the hood.
-
Transfer: Use a disposable anti-static weighing boat.
-
Technique: Do not pour. Use a micro-spatula. If the powder clings to the spatula, pass the spatula through an anti-static stream.
-
-
Solubilization: If possible, dissolve the solid immediately in the weighing boat using the target solvent (e.g., DMSO or Water) before transferring to the final vessel. This eliminates dust risk for subsequent steps.
Phase 3: Decontamination & Disposal
-
The "Red Stain" Protocol:
-
If spill occurs: Do not just wipe with water.
-
Step A: Wipe with 10% bleach solution (oxidizes the corrin ring, breaking the color).
-
Step B: Follow with 70% Ethanol.
-
Step C: Final water rinse.
-
-
Waste Stream:
-
Solid Waste: Contaminated weighing boats/gloves go into "Hazardous Solid Waste" (Incineration).
-
Liquid Waste: Collect in "Aqueous/Organic Waste with Heavy Metals" (due to Cobalt content).
-
Visualized Workflows
Diagram 1: Operational Logic Flow
This diagram illustrates the decision-making process for handling the compound based on its physical state.
Caption: Operational logic flow distinguishing between high-risk powder handling (requiring static control) and liquid handling.
Diagram 2: The "Barrier-Redundancy" PPE System
This diagram visualizes the layers of protection required to prevent sensitization and contamination.
Caption: The "Swiss Cheese" model of safety layers. Engineering controls are primary; PPE is the final failsafe.
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[1] Note: The eye may appear red/pink due to the compound; continue flushing until the water runs clear, then seek medical attention.
-
Inhalation: Move to fresh air immediately. If wheezing or coughing occurs (signs of sensitization), seek medical evaluation.
-
Skin Contact: Wash with soap and water.[2][3] If stain persists, do not abrade the skin. The stain is cosmetic and will fade; the primary risk is removed by surface washing.
References
-
National Center for Biotechnology Information (PubChem). Cyanocobalamin (Compound Summary). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Cobalt and its compounds: Sensitization risks. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
